4-(Difluoromethoxy)-3-methoxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-(difluoromethoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPOVKAYCXTCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390295 | |
| Record name | 4-(difluoromethoxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162401-70-9 | |
| Record name | 4-(difluoromethoxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(difluoromethoxy)-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)-3-methoxybenzaldehyde is a key organic intermediate with significant applications in the pharmaceutical and medicinal chemistry sectors. Its unique structural features, particularly the presence of a difluoromethoxy group, impart desirable properties to target molecules, such as enhanced metabolic stability and bioavailability. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an examination of its role in relevant biological pathways.
Chemical and Physical Properties
This compound is typically a clear, light orange liquid or oil.[1] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈F₂O₃ | [2] |
| Molecular Weight | 202.15 g/mol | [2] |
| Boiling Point | 105-106 °C at 1 mmHg | [3] |
| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.5155 | [3] |
| Flash Point | 113.5 °C | [3] |
| Vapor Pressure | 0.00706 mmHg at 25°C | [3] |
| Physical State | Liquid/Oil | [4][5] |
| Solubility | Slightly soluble in chloroform and methanol (data for the related 4-(difluoromethoxy)-3-hydroxybenzaldehyde) | [6] |
| pKa | No experimental data available. Predicted pKa for the related 4-(difluoromethoxy)-3-hydroxybenzaldehyde is 7.85 ± 0.35. | [6] |
Spectroscopic Data
¹H NMR (250 MHz, CDCl₃): δ 9.74 (s, 1H, -CHO), 7.31 (d, J=1.7 Hz, 1H, Ar-H), 7.27 (dd, J₁=8.0 Hz, J₂=1.7 Hz, 1H, Ar-H), 7.11 (d, J=8.0 Hz, 1H, Ar-H), 6.49 (t, J(F-H)=74.0 Hz, 1H, -OCHF₂), 3.76 (s, 3H, -OCH₃).[4]
-
IR: Characteristic peaks would be expected for the aldehyde C=O stretch (around 1700 cm⁻¹), C-O-C stretching of the ether and methoxy groups, and C-F stretching of the difluoromethoxy group.
-
MS: The mass spectrum would be expected to show a molecular ion peak at m/z 202, with fragmentation patterns corresponding to the loss of the aldehyde group (-CHO), methoxy group (-OCH₃), and potentially rearrangements involving the difluoromethoxy group.
Experimental Protocols
Synthesis of this compound
Two common synthetic routes are detailed below.
Method 1: From Vanillin and Monochlorodifluoromethane
This protocol involves the difluoromethylation of vanillin.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Monochlorodifluoromethane (CHClF₂) gas
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium carbonate solution
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction flask, add vanillin (e.g., 30.0 g, 0.2 mol), sodium hydroxide (13.0 g, 0.325 mol), and DMF (450 mL).[5]
-
Heat the mixture to 90 °C with continuous stirring for 2 hours.[5]
-
Introduce monochlorodifluoromethane gas into the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.[5]
-
Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.[5]
-
Quench the reaction by adding water (450 mL).[5]
-
Extract the aqueous mixture with dichloromethane.[5]
-
Wash the combined organic phases sequentially with saturated sodium carbonate solution and saturated brine.[4]
-
Dry the organic phase over anhydrous sodium sulfate.[4]
-
Concentrate the organic phase under reduced pressure to obtain this compound as a light yellow oil.[4][5]
Method 2: From Vanillin and Sodium 2-chloro-2,2-difluoroacetate
This method provides an alternative route using a solid difluoromethylating agent.
Materials:
-
4-hydroxy-3-methoxybenzaldehyde (vanillin)
-
Sodium 2-chloro-2,2-difluoroacetate
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/n-hexane mixture (1:4)
Procedure:
-
In a reaction vessel, dissolve 4-hydroxy-3-methoxybenzaldehyde (e.g., 2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in a mixture of DMF (14 mL) and water (14 mL).[4]
-
Heat the solution at 100 °C for 3.5 hours.[4]
-
After cooling, acidify the mixture with concentrated hydrochloric acid.[4]
-
Extract the product with ethyl acetate (2 x 25 mL).[4]
-
Wash the combined organic layers with water (2 x 25 mL).[4]
-
Dry the organic phase over anhydrous magnesium sulfate.[4]
-
Remove the solvent under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel using an eluent of ethyl acetate/n-hexane (1:4) to yield pure this compound as an oil.[4]
Purification and Analysis
Purification: As described in the synthesis protocols, purification is typically achieved through column chromatography on silica gel.[4] The choice of eluent may be optimized based on TLC analysis.
Analytical Methods:
-
Thin Layer Chromatography (TLC): TLC is a useful technique for monitoring the progress of the synthesis reaction.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed for purity assessment. One source mentions obtaining the product with 99.2% purity as determined by HPLC.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the analysis of this volatile compound, providing both separation and structural information. A general protocol for aromatic aldehydes would involve a non-polar capillary column and electron ionization (EI) mass spectrometry.
Role in Signaling Pathways
This compound is a crucial intermediate in the synthesis of Roflumilast, a selective inhibitor of phosphodiesterase-4 (PDE4).[7] PDE4 is an enzyme that plays a critical role in the inflammatory cascade by hydrolyzing cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn modulates downstream signaling pathways, leading to a reduction in inflammation. This is particularly relevant in the treatment of chronic obstructive pulmonary disease (COPD).
The primary signaling pathway affected by PDE4 inhibition is the cAMP-dependent pathway. Increased cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
Caption: PDE4 Signaling Pathway and the Role of Roflumilast.
Conclusion
This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. The methodologies for its synthesis are well-established, providing efficient routes to this important precursor. Its primary significance lies in its use in the synthesis of the PDE4 inhibitor Roflumilast, highlighting its importance in the development of therapeutics for inflammatory diseases. Further research to fully characterize its spectroscopic properties and explore its potential in other applications is warranted.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE | 162401-70-9 [chemicalbook.com]
- 6. Cas 151103-08-1,4-Difluoromethoxy-3-hydroxybenzaldehyde | lookchem [lookchem.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to 4-(Difluoromethoxy)-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)-3-methoxybenzaldehyde, a key intermediate in the pharmaceutical industry. This document outlines its chemical structure, physical and chemical properties, synthesis protocols, and significant applications, with a focus on its role in drug development.
Chemical Structure and Properties
This compound is an aromatic aldehyde with the chemical formula C9H8F2O3.[1][2][3] Its structure features a benzene ring substituted with a difluoromethoxy group, a methoxy group, and a formyl (aldehyde) group.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 162401-70-9 | [1][2][3] |
| Molecular Formula | C9H8F2O3 | [1][2][3] |
| Molecular Weight | 202.15 g/mol | [1][2][3] |
| Appearance | Clear, light orange liquid or light yellow oil | [1][2] |
| Boiling Point | 105-106 °C at 1 mmHg | [2][4] |
| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [2][4] |
| Refractive Index | 1.5155 | [2][4] |
| Flash Point | 113.5 °C | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR (250 MHz, CDCl₃) | δ (ppm): 9.74 (s, 1H), 7.31 (d, J=1.7 Hz, 1H), 7.27 (dd, J=8.0, 1.7 Hz, 1H), 7.11 (d, J=8.0 Hz, 1H), 6.49 (t, J(F-H)=74.0 Hz, 1H), 3.76 (s, 3H) | [1] |
Synthesis Protocols
Several synthetic routes for this compound have been reported, commonly starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). Below is a detailed experimental protocol based on a common method.
Synthesis from Vanillin and Monochlorodifluoromethane
This protocol describes the synthesis via the reaction of vanillin with monochlorodifluoromethane gas in the presence of a base.
Materials:
-
Vanillin (30.0 g, 0.2 mol)
-
Sodium hydroxide (13.0 g, 0.325 mol)
-
N,N-Dimethylformamide (DMF) (450 mL)
-
Monochlorodifluoromethane gas
-
Dichloromethane
-
Saturated sodium carbonate solution
-
Saturated brine
-
Anhydrous sodium sulfate
-
Water
Equipment:
-
Reaction flask
-
Stirrer
-
Heating mantle
-
Gas inlet tube
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a reaction flask, add DMF (450 mL), vanillin (30.0 g, 0.2 mol), and sodium hydroxide (13.0 g, 0.325 mol).[1]
-
Heat the reaction mixture to 90 °C with continuous stirring for 2 hours.[1]
-
Introduce monochlorodifluoromethane gas into the reaction system. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.[1]
-
Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.[1]
-
Quench the reaction by adding water (450 mL).[1]
-
Extract the mixture with dichloromethane.[1]
-
Wash the organic phase sequentially with saturated sodium carbonate solution and saturated brine.[1]
-
Dry the organic phase over anhydrous sodium sulfate.[1]
-
Concentrate the organic phase under reduced pressure to obtain 3-methoxy-4-(difluoromethoxy)benzaldehyde as a light yellow oil (yield: 31.9 g, 80%).[1][2]
Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Medicinal Chemistry
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Roflumilast.[5] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).[5]
The incorporation of the difluoromethoxy group is a strategic approach in medicinal chemistry to enhance the properties of drug candidates.[5] This functional group can:
-
Improve Metabolic Stability: The C-F bond is highly stable, which can slow down metabolic processes, leading to a longer drug half-life.[5]
-
Enhance Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its target.[5]
-
Modulate Receptor Binding: The unique electronic properties of fluorine can influence the binding affinity of the molecule to its target receptor.[5]
Beyond Roflumilast, this compound serves as a versatile building block for the synthesis of other biologically active molecules targeting a range of diseases, including inflammatory conditions and neurodegenerative disorders.[5]
Safety and Handling
This compound should be handled with care in a well-ventilated area.[6] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6][7][8]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[6][7][8]
-
In case of contact with skin, wash with plenty of soap and water.[6][8]
-
If in eyes, rinse cautiously with water for several minutes.[6][8]
-
Store in a well-ventilated place and keep the container tightly closed.[8]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE | 162401-70-9 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. georganics.sk [georganics.sk]
- 8. aksci.com [aksci.com]
A Comprehensive Technical Guide to 4-(Difluoromethoxy)-3-methoxybenzaldehyde
This technical guide provides an in-depth overview of 4-(Difluoromethoxy)-3-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's physicochemical properties, experimental protocols for its synthesis, its significant applications, and relevant safety information.
Core Compound Data
This compound is a substituted benzaldehyde derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, characterized by the presence of a difluoromethoxy group, imparts desirable properties to target molecules, such as enhanced metabolic stability and lipophilicity.[1]
| Property | Value | Source |
| Molecular Weight | 202.15 g/mol | [2][3][4] |
| Molecular Formula | C9H8F2O3 | [2][3][4] |
| CAS Number | 162401-70-9 | [2][3] |
| Appearance | Light yellow oil | [2] |
| Boiling Point | 105-106 °C @ 1 mmHg | [4] |
| Density | 1.260 ± 0.06 g/cm³ | [4] |
| Refractive Index | 1.5155 | [4] |
| Solubility | Soluble in Chloroform and Methanol (Slightly) | [5] |
Applications in Drug Development
The primary application of this compound is as a crucial intermediate in the synthesis of Roflumilast.[1] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] PDE4 is a key enzyme in the inflammatory pathways associated with COPD, and its inhibition by Roflumilast leads to a reduction in inflammation and an improvement in respiratory function.[1][5]
The incorporation of the difluoromethoxy group is a strategic approach in medicinal chemistry to enhance the pharmacokinetic profile of drug candidates.[1] This functional group can improve metabolic stability, leading to a longer drug half-life, and modulate lipophilicity for better membrane permeability and target engagement.[1] Beyond Roflumilast, this intermediate is valuable for the synthesis of other biologically active molecules targeting a range of conditions, including other inflammatory diseases and neurodegenerative disorders.[1][6]
Signaling Pathway of PDE4 Inhibition
Caption: Role of PDE4 in inflammatory signaling and its inhibition by Roflumilast.
Experimental Protocols for Synthesis
There are two primary synthetic routes for preparing this compound from 4-hydroxy-3-methoxybenzaldehyde (vanillin).
Synthesis Workflow Diagram
Caption: Synthetic routes for this compound from vanillin.
Route 1: From Vanillin and Sodium 2-chloro-2,2-difluoroacetate
This method involves the reaction of vanillin with sodium 2-chloro-2,2-difluoroacetate in the presence of a base.
Materials:
-
4-hydroxy-3-methoxybenzaldehyde (vanillin)
-
Sodium 2-chloro-2,2-difluoroacetate
-
Cesium carbonate
-
N,N-Dimethylformamide (DMF)
-
Water
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
-
Silica gel
Procedure:
-
A solution of 4-hydroxy-3-methoxybenzaldehyde (2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in a mixture of DMF (14 mL) and water (14 mL) is prepared.[2]
-
The reaction mixture is heated at 100°C for 3.5 hours.[2]
-
After cooling, the mixture is acidified with concentrated hydrochloric acid.[2]
-
The product is extracted with ethyl acetate (2 x 25 mL).[2]
-
The combined organic layers are washed with water (2 x 25 mL) and dried over MgSO4.[2]
-
The solvent is removed under reduced pressure.[2]
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (1:4) as the eluent to yield this compound as an oil (2.41 g, 91% yield).[2]
Route 2: From Vanillin and Monochlorodifluoromethane
This alternative synthesis utilizes monochlorodifluoromethane gas as the difluoromethylating agent.
Materials:
-
4-hydroxy-3-methoxybenzaldehyde (vanillin)
-
Sodium hydroxide
-
N,N-Dimethylformamide (DMF)
-
Monochlorodifluoromethane gas
-
Dichloromethane
-
Saturated sodium carbonate solution
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
Vanillin (30.0 g, 0.2 mol) and sodium hydroxide (13.0 g, 0.325 mol) are added to DMF (450 mL) in a reaction flask.[2]
-
The mixture is heated to 90°C with continuous stirring for 2 hours.[2]
-
Monochlorodifluoromethane gas is introduced into the reaction system, and the reaction progress is monitored by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.[2]
-
Upon completion, the heating is stopped, and the reaction mixture is cooled to room temperature.[2]
-
The reaction is quenched by the addition of water (450 mL), and the mixture is extracted with dichloromethane.[2]
-
The organic phase is washed sequentially with saturated sodium carbonate solution and saturated brine, then dried over anhydrous sodium sulfate.[2]
-
The organic phase is concentrated under pressure to obtain 3-methoxy-4-(difluoromethoxy)benzaldehyde as a light yellow oil (31.9 g, 80% yield, 99.2% purity).[2]
Safety and Handling
This compound is classified as an irritant. It is important to handle this chemical with appropriate safety precautions.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8]
-
Precautions:
-
First Aid:
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[7]
-
Skin Contact: Wash with plenty of soap and water. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[7]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. It is recommended to store under an inert gas (nitrogen or argon) at 2-8°C.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. Cas 151103-08-1,4-Difluoromethoxy-3-hydroxybenzaldehyde | lookchem [lookchem.com]
- 6. nbinno.com [nbinno.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. georganics.sk [georganics.sk]
The Medicinal Chemistry of 4-(Difluoromethoxy)-3-methoxybenzaldehyde: A Technical Guide to its Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)-3-methoxybenzaldehyde is a key building block in modern medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of potent phosphodiesterase-4 (PDE4) inhibitors. The incorporation of the difluoromethoxy group at the 4-position and a methoxy group at the 3-position of the benzaldehyde scaffold imparts unique physicochemical properties to the resulting molecules. These properties, including enhanced metabolic stability and optimized lipophilicity, are highly desirable in the development of new therapeutic agents. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of PDE4 inhibitors for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).
Core Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of biologically active molecules, most notably Roflumilast, a selective PDE4 inhibitor. The difluoromethoxy group is a bioisostere of a methoxy or hydroxy group and can significantly improve the metabolic stability of a drug candidate by blocking potential sites of oxidation. Furthermore, the electronic properties of the fluorine atoms can influence the binding affinity of the molecule to its target protein. Medicinal chemists leverage this intermediate to explore novel compounds targeting a range of diseases, including inflammatory conditions and neurodegenerative disorders.[1]
Synthesis of this compound and its Derivatives
The synthesis of this compound is a critical first step in the journey towards PDE4 inhibitors. Several synthetic routes have been established, with a common starting material being vanillin (4-hydroxy-3-methoxybenzaldehyde).
Experimental Protocol: Synthesis of this compound from Vanillin
This protocol describes a common method for the difluoromethylation of vanillin.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Sodium 2-chloro-2,2-difluoroacetate
-
Cesium carbonate
-
N,N-Dimethylformamide (DMF)
-
Water
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
n-Hexane
Procedure:
-
A solution of vanillin (2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in a mixture of DMF (14 mL) and water (14 mL) is prepared in a round-bottom flask.
-
The reaction mixture is heated to 100°C and stirred for 3.5 hours.
-
After cooling to room temperature, the mixture is acidified with concentrated hydrochloric acid.
-
The product is extracted with ethyl acetate (2 x 25 mL).
-
The combined organic layers are washed with water (2 x 25 mL) and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (1:4) as the eluent to afford this compound as an oil (yield: 91%).[2]
Experimental Workflow: Synthesis of Roflumilast from this compound
This workflow outlines the key synthetic transformations from the title compound to the final active pharmaceutical ingredient, Roflumilast.
Synthetic workflow for Roflumilast.
Biological Activity of Derivatives
Derivatives of this compound have been extensively investigated as inhibitors of phosphodiesterase-4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and the production of pro-inflammatory mediators.
Quantitative Data: PDE4 Inhibition
The following table summarizes the inhibitory activity of Roflumilast, a prominent derivative of this compound, against different PDE4 subtypes.
| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Reference |
| Roflumilast | - | 0.84 | 0.68 | [3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.
Signaling Pathway of PDE4 Inhibition
The anti-inflammatory effects of PDE4 inhibitors are mediated through the modulation of the cAMP signaling pathway. The following diagram illustrates the key events following PDE4 inhibition in an inflammatory cell.
PDE4 signaling pathway in inflammation.
Conclusion
This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its strategic use, particularly in the synthesis of PDE4 inhibitors like Roflumilast, has led to significant advancements in the treatment of inflammatory diseases. The unique properties conferred by the difluoromethoxy group underscore the importance of fluorination in modern drug design. Further exploration of derivatives based on this scaffold holds promise for the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
A Technical Guide to the Role of 4-(Difluoromethoxy)-3-methoxybenzaldehyde in the Synthesis of Roflumilast
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, with a specific focus on the pivotal role of the intermediate, 4-(difluoromethoxy)-3-methoxybenzaldehyde. It details the synthetic pathways, experimental protocols, and mechanism of action, presenting quantitative data and process visualizations to support drug development and research professionals.
Introduction: The Significance of Roflumilast and its Intermediates
Roflumilast is an orally administered anti-inflammatory drug approved for the treatment of severe chronic obstructive pulmonary disease (COPD) associated with chronic bronchitis.[1][2] Its therapeutic effect is derived from the selective inhibition of phosphodiesterase-4 (PDE4), an enzyme crucial to the inflammatory cascade in airway diseases.[1][3] The chemical architecture of Roflumilast is complex, making its synthesis a multi-step process reliant on high-quality, well-defined intermediates.
Among these, this compound stands out as a key building block.[1] The incorporation of a difluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile.[1] Understanding the synthesis and integration of this intermediate is fundamental to the efficient and scalable production of Roflumilast.
The Synthetic Pathway: From Vanillin to Roflumilast
The synthesis of Roflumilast from this compound involves a logical sequence of chemical transformations. The overall workflow begins with the synthesis of the key benzaldehyde intermediate, typically from readily available vanillin (4-hydroxy-3-methoxybenzaldehyde). This intermediate then undergoes a series of reactions—demethylation, etherification, oxidation, and finally, amide coupling—to yield the final active pharmaceutical ingredient (API).
The following diagram illustrates the core synthetic workflow.
Synthesis of this compound: Data and Protocols
The preparation of the title intermediate is a critical first step. Various methods have been reported, primarily starting from vanillin. The choice of difluoromethylating agent and reaction conditions significantly impacts the yield and purity of the product.
The following table summarizes quantitative data from two distinct protocols for the synthesis of this compound from vanillin.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | Vanillin | Vanillin |
| Key Reagents | Sodium 2-chloro-2,2-difluoroacetate, Cs₂CO₃ | Monochlorodifluoromethane (gas), NaOH |
| Solvent | DMF / Water | DMF |
| Temperature | 100°C | 90°C |
| Reaction Time | 3.5 hours | Until completion (TLC monitored) |
| Yield | 91%[4] | 80%[4] |
| Purity | Column Purified[4] | 99.2% (HPLC)[4] |
| Reference | ChemicalBook[4] | ChemicalBook[4] |
Protocol 1: High-Yield Method using Sodium 2-chloro-2,2-difluoroacetate [4]
-
A solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin, 2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in a mixture of DMF (14 mL) and water (14 mL) is prepared in a suitable reaction vessel.
-
The mixture is heated to 100°C and maintained for 3.5 hours.
-
Upon cooling, the mixture is acidified with concentrated hydrochloric acid.
-
The aqueous phase is extracted with ethyl acetate (2 x 25 mL).
-
The combined organic layers are washed with water (2 x 25 mL) and dried over magnesium sulfate (MgSO₄).
-
The solvent is removed under reduced pressure.
-
The resulting crude oil is purified by column chromatography on silica gel, using an eluent of ethyl acetate/n-hexane (1:4), to yield this compound (2.41 g, 91%) as an oil.
Protocol 2: High-Purity Method using Monochlorodifluoromethane Gas [4]
-
To a reaction flask, add DMF (450 mL), vanillin (30.0 g, 0.2 mol), and sodium hydroxide (13.0 g, 0.325 mol).
-
Heat the reaction system to 90°C with continuous stirring for 2 hours.
-
Introduce monochlorodifluoromethane gas into the reaction system. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.
-
Once the reaction is complete, stop heating and allow the system to cool to room temperature.
-
Quench the reaction by adding water (450 mL).
-
Extract the reaction mixture with dichloromethane.
-
Wash the organic phase sequentially with saturated sodium carbonate solution and saturated brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain 3-methoxy-4-(difluoromethoxy)benzaldehyde as a light yellow oil (31.9 g, 80% yield, 99.2% purity). The product can be used in subsequent steps without further purification.
Mechanism of Action: PDE4 Inhibition Pathway
Roflumilast exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in various cells, particularly immune and inflammatory cells.[3][5] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling that suppresses inflammatory responses.[3][6]
The diagram below outlines the core signaling pathway affected by Roflumilast.
The inhibition of PDE4 prevents the breakdown of cAMP to AMP. The resulting accumulation of cAMP activates PKA, which in turn phosphorylates various substrates, leading to a cascade of anti-inflammatory effects, including the suppression of T-cell proliferation and the inhibition of cytokine release from various inflammatory cells.[3][7]
References
- 1. nbinno.com [nbinno.com]
- 2. medkoo.com [medkoo.com]
- 3. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. Safety and pharmacodynamics of the PDE4 inhibitor roflumilast in advanced B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect and associated mechanism of action of phosphodiesterase 4 (PDE4) inhibitor on CD4+ lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of 4-(Difluoromethoxy)-3-methoxybenzaldehyde in the Synthesis of Potent PDE4 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis and application of 4-(difluoromethoxy)-3-methoxybenzaldehyde, a key building block in the development of selective phosphodiesterase 4 (PDE4) inhibitors. This document details the synthetic pathways, experimental protocols, and pharmacological significance of this compound, with a primary focus on the synthesis of Roflumilast, a potent anti-inflammatory therapeutic.
Introduction: The Significance of PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1] By hydrolyzing cAMP to its inactive form, AMP, PDE4 regulates a multitude of cellular processes, particularly in immune and inflammatory cells.[1][2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators and promotes anti-inflammatory responses.[3][4] This mechanism of action has established PDE4 as a significant therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and psoriatic arthritis.[1][3]
The benzaldehyde derivative, this compound, serves as a critical starting material for the synthesis of several potent PDE4 inhibitors. Its unique substitution pattern is instrumental in achieving high potency and selectivity for the PDE4 enzyme.
Synthesis of this compound
The synthesis of this compound is a crucial first step in the production of various PDE4 inhibitors. The most common and efficient methods start from readily available vanillin (4-hydroxy-3-methoxybenzaldehyde).
Synthetic Pathways
Two primary methods for the difluoromethylation of vanillin are prevalent in the literature: one using monochlorodifluoromethane gas and another employing sodium 2-chloro-2,2-difluoroacetate.
Quantitative Data for Synthesis
| Starting Material | Reagents and Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Vanillin | Monochlorodifluoromethane, NaOH, DMF | 90°C, 2 hours | 80 | 99.2 (HPLC) | [5] |
| Vanillin | Sodium 2-chloro-2,2-difluoroacetate, Cs2CO3, DMF/Water | 100°C, 3.5 hours | 91 | Not specified | [5] |
Detailed Experimental Protocols
Method 1: Using Monochlorodifluoromethane
-
Reaction Setup: To a reaction flask, add N,N-Dimethylformamide (DMF, 450 mL), vanillin (30.0 g, 0.2 mol), and sodium hydroxide (13.0 g, 0.325 mol).[5]
-
Heating: The reaction mixture is heated to 90°C with continuous stirring for 2 hours.[5]
-
Gas Introduction: Introduce monochlorodifluoromethane gas into the reaction system. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.[5]
-
Quenching and Extraction: After completion, cool the reaction to room temperature and quench by adding water (450 mL). Extract the mixture with dichloromethane.[5]
-
Washing and Drying: The organic phase is sequentially washed with saturated sodium carbonate solution and saturated brine, then dried over anhydrous sodium sulfate.[5]
-
Isolation: Concentrate the organic phase under reduced pressure to obtain 3-methoxy-4-(difluoromethoxy)benzaldehyde as a light yellow oil (31.9 g, 80% yield, 99.2% purity).[5]
Application in the Synthesis of Roflumilast
This compound is a pivotal intermediate in the synthesis of Roflumilast, a highly selective PDE4 inhibitor. The synthesis involves the conversion of the aldehyde to a benzoic acid derivative, followed by amidation.
Roflumilast Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Roflumilast starting from this compound.
Caption: Synthetic pathway of Roflumilast.
Quantitative Data for Roflumilast Synthesis
| Intermediate | Reagents and Solvents | Reaction Conditions | Yield (%) | Reference |
| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid to Roflumilast | Thionyl chloride, THF, 4-amino-3,5-dichloropyridine, Sodium hydride | Room temperature | Overall 80% from 4-hydroxy-3-iodobenzoic acid | [6] |
Detailed Experimental Protocol: Amidation Step
-
Acid Chloride Formation: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is reacted with a halogenating agent such as thionyl chloride to form the corresponding acid chloride.[7]
-
Amidation: The acid chloride, dissolved in a suitable solvent like tetrahydrofuran (THF), is added dropwise to a mixture of 4-amino-3,5-dichloropyridine and a base like sodium hydride at a controlled temperature (below 30°C).[7]
-
Reaction Monitoring and Work-up: The reaction is stirred for approximately 1 hour at room temperature. Upon completion, ethyl acetate and water are added for extraction.[7]
-
Purification: The crude product is purified to yield Roflumilast.
PDE4 Signaling Pathway and Inhibition
The therapeutic effects of Roflumilast and other PDE4 inhibitors stem from their ability to modulate the cAMP signaling cascade.
Caption: PDE4 signaling pathway and inhibition.
Inhibition of PDE4 prevents the degradation of cAMP, leading to its accumulation.[1] This results in the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[3][4] Activated CREB modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.[3][4]
Comparative Efficacy of PDE4 Inhibitors
The difluoromethoxy-methoxy-benzaldehyde core is a key feature in several potent PDE4 inhibitors. The following table provides a comparison of the inhibitory concentrations (IC50) of Roflumilast and other notable PDE4 inhibitors.
| PDE4 Inhibitor | Target | IC50 (nM) | Reference |
| Roflumilast | PDE4 | 0.7-0.9 (for various subtypes) | Not specified |
| Apremilast | PDE4 | 74 | [8] |
| Crisaborole | PDE4 | 55-340 (for various isoforms) | [9] |
It is important to note that while Apremilast and Crisaborole are also effective PDE4 inhibitors, their synthesis does not typically start from this compound, but rather from other precursors such as 3-hydroxy-4-methoxybenzaldehyde for Apremilast.[10][11]
Conclusion
This compound is a fundamentally important intermediate for the synthesis of a new generation of highly potent and selective PDE4 inhibitors. The synthetic routes to this key building block are well-established and efficient, enabling the large-scale production of therapeutics like Roflumilast. A thorough understanding of the synthesis of this intermediate, its conversion to active pharmaceutical ingredients, and the underlying pharmacology of PDE4 inhibition is essential for researchers and professionals in the field of drug discovery and development. The continued exploration of derivatives based on this core structure holds promise for the development of even more effective treatments for a wide range of inflammatory diseases.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. CN105330586B - A kind of preparation method of Apremilast - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Technical Guide to 4-(Difluoromethoxy)-3-methoxybenzaldehyde for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 4-(Difluoromethoxy)-3-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. This document outlines its chemical and physical properties, supplier information, detailed synthesis protocols, and its application in the synthesis of active pharmaceutical ingredients (APIs), most notably Roflumilast.
Core Compound Information
This compound (CAS RN: 162401-70-9) is a substituted benzaldehyde derivative that serves as a critical building block in medicinal chemistry. Its difluoromethoxy group can enhance the metabolic stability and lipophilicity of target molecules, making it a valuable moiety in drug design.[1]
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₉H₈F₂O₃ | [2] |
| Molecular Weight | 202.15 g/mol | [2] |
| Boiling Point | 105-106 °C at 1 mmHg | [3] |
| Density | 1.260 ± 0.06 g/cm³ | [3] |
| Refractive Index | 1.5155 | [3] |
| Flash Point | 113.5 °C | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
Supplier Information and Purity Specifications
A number of chemical suppliers offer this compound, typically with purities suitable for pharmaceutical research and development. While batch-specific impurity profiles are detailed in the Certificate of Analysis (CoA) provided with purchase, general purity specifications are listed below.
| Supplier | Reported Purity | Grade |
| Henan Lihao Chem Plant Limited | 99% | / |
| Hangzhou Chungyo Chemicals Co., Ltd. | 98% | Pharmaceutical Grade |
| Career Henan Chemical Co. | 98% | / |
| Henan Aochuang Chemical Co.,Ltd. | 98% | / |
| ChemicalBook Reference Synthesis | 99.2% (by HPLC) | / |
Synthesis of this compound
The most common synthetic route to this compound starts from vanillin (4-hydroxy-3-methoxybenzaldehyde). Two detailed experimental protocols are provided below.
Protocol 1: Synthesis using Monochlorodifluoromethane
This protocol involves the difluoromethylation of vanillin using monochlorodifluoromethane gas.
Experimental Protocol:
-
To a reaction flask, add N,N-Dimethylformamide (DMF) (450 mL), vanillin (30.0 g, 0.2 mol), and sodium hydroxide (13.0 g, 0.325 mol).[5]
-
Heat the reaction mixture to 90 °C with continuous stirring for 2 hours.[5]
-
Introduce monochlorodifluoromethane gas into the reaction system. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.[5]
-
Once the reaction is complete, stop heating and allow the reaction mixture to cool to room temperature.[5]
-
Quench the reaction by adding water (450 mL).[5]
-
Extract the mixture with dichloromethane.[5]
-
Wash the organic phase sequentially with saturated sodium carbonate solution and saturated brine.[5]
-
Dry the organic phase over anhydrous sodium sulfate.[5]
-
Concentrate the organic phase under reduced pressure to obtain 3-methoxy-4-(difluoromethoxy)benzaldehyde as a light yellow oil (Yield: 80%, Purity by HPLC: 99.2%). The product can be used in subsequent steps without further purification.[4][5]
Protocol 2: Synthesis using Sodium 2-chloro-2,2-difluoroacetate
This method utilizes a solid difluoromethylating agent, which can be more convenient for laboratory-scale synthesis.
Experimental Protocol:
-
In a reaction vessel, prepare a solution of 4-hydroxy-3-methoxybenzaldehyde (2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in a mixture of DMF (14 mL) and water (14 mL).[5]
-
Heat the solution at 100°C for 3.5 hours.[5]
-
After cooling, acidify the mixture with concentrated hydrochloric acid.[5]
-
Extract the product with ethyl acetate (2 x 25 mL).[5]
-
Wash the combined organic layers with water (2 x 25 mL).[5]
-
Dry the organic layer over magnesium sulfate (MgSO₄) and remove the solvent under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel using an eluent of ethyl acetate/n-hexane (1:4) to yield this compound as an oil (Yield: 91%).[5]
Application in the Synthesis of Roflumilast
This compound is a key starting material for the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The synthesis involves the oxidation of the aldehyde to a carboxylic acid, followed by amidation.
Experimental Protocol: Oxidation to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Note: This protocol starts from a derivative where the 3-methoxy group has been replaced by a 3-cyclopropylmethoxy group, a common intermediate in Roflumilast synthesis. The oxidation step is analogous.
Experimental Protocol:
-
Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde in acetone.
-
To this solution, add sulphamic acid at 5-10°C.
-
Stir the reaction mixture at 0-10°C for 15 minutes.
-
Add sodium chlorite and continue stirring at 25-30°C for 2-3 hours.
-
Quench the reaction by adding water and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis routes to this compound.
Experimental Workflow for Synthesis Protocol 1
Caption: Workflow for the synthesis from Vanillin using CHClF₂.
Logical Relationship for Roflumilast Synthesis
Caption: Key steps in the synthesis of Roflumilast.
References
The Emergence of a Key Building Block: A Technical Guide to 4-(Difluoromethoxy)-3-methoxybenzaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS No. 162401-70-9). While the specific moment of its initial discovery is not extensively documented in publicly available literature, its history is intrinsically linked to the development of the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. This guide details the synthetic routes to this crucial intermediate, presenting quantitative data in structured tables and providing detailed experimental protocols. Furthermore, it elucidates the compound's primary role in medicinal chemistry, particularly in the context of the PDE4 signaling pathway, which is visualized using a Graphviz diagram.
Discovery and History
The history of this compound is fundamentally tied to the research and development of Roflumilast, a selective PDE4 inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] The development of Roflumilast was pioneered by Byk Gulden (later part of Altana and then Nycomed).[3] The structural design of Roflumilast necessitated a benzaldehyde derivative with specific substitutions to achieve the desired pharmacological profile. The introduction of a difluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity of a drug candidate.[1][4]
While a singular "discovery" paper for this compound is not readily identifiable, its synthesis and use as a key intermediate are detailed in patents related to Roflumilast and its analogs, first appearing in the 1990s. This suggests that the compound was likely first synthesized and characterized during the drug discovery program for Roflumilast. Its emergence, therefore, was not as a standalone discovery but as a critical component in the targeted synthesis of a novel therapeutic agent.
Synthesis and Experimental Protocols
The synthesis of this compound typically starts from commercially available precursors such as vanillin (4-hydroxy-3-methoxybenzaldehyde) or 3,4-dihydroxybenzaldehyde. Several synthetic methodologies have been reported, with variations in reagents, reaction conditions, and resulting yields.
Synthesis from Vanillin
A common route involves the difluoromethylation of the hydroxyl group of vanillin.
Experimental Protocol:
A solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin) (30.0 g, 0.2 mol) and sodium hydroxide (13.0 g, 0.325 mol) in DMF (450 mL) is prepared in a reaction flask.[5] The mixture is heated to 90°C with continuous stirring for 2 hours.[5] Monochlorodifluoromethane gas is then introduced into the reaction system. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.[5] After the reaction is complete, heating is stopped, and the mixture is cooled to room temperature. The reaction is quenched by the addition of water (450 mL), and the product is extracted with dichloromethane.[5] The organic phase is washed sequentially with a saturated sodium carbonate solution and saturated brine, then dried over anhydrous sodium sulfate.[5] The solvent is removed under reduced pressure to yield 3-methoxy-4-(difluoromethoxy)benzaldehyde as a light yellow oil.[5]
Synthesis from 4-Hydroxy-3-methoxybenzaldehyde using Sodium 2-chloro-2,2-difluoroacetate
This method provides an alternative route for difluoromethylation.
Experimental Protocol:
A solution of 4-hydroxy-3-methoxybenzaldehyde (2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in a mixture of DMF (14 mL) and water (14 mL) is heated at 100°C for 3.5 hours.[1] The reaction mixture is then acidified with concentrated hydrochloric acid and extracted with ethyl acetate (2 x 25 mL).[1] The combined organic layers are washed with water (2 x 25 mL) and dried over MgSO4.[1] The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using an ethyl acetate/n-hexane (1:4) mixture as the eluent to give this compound as an oil.[1]
Synthesis of the Precursor 4-(Difluoromethoxy)-3-hydroxybenzaldehyde
This related compound is also a key intermediate and can be synthesized from 3,4-dihydroxybenzaldehyde.
Experimental Protocol:
In a 100 mL round-bottomed flask, 3,4-dihydroxybenzaldehyde (5.1 g, 36.9 mmol, 1.0 eq) and sodium carbonate (11.73 g, 110.7 mmol, 3.0 eq) are suspended in 250 mL of DMF.[6] A solution of sodium chlorodifluoroacetate (8.57 g, 56.1 mmol, 1.5 eq) in 20 mL of water is added.[6] The reaction mixture is heated to 80°C and stirred for 6 hours.[6] After cooling to room temperature, the pH of the reaction mixture is adjusted to 5-6 with 1.0 M hydrochloric acid.[6] The product is extracted with ethyl acetate (3 x 20 mL).[6] The combined organic phases are dried with anhydrous MgSO4, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography (eluent: ethyl acetate/petroleum ether, 1:20) to yield the monosubstituted product.[6]
Quantitative Data
The following tables summarize the key quantitative data reported for the synthesis of this compound and its precursor.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Vanillin | NaOH, CHClF₂ | DMF | 90 | 2 | 80 | 99.2 (HPLC) | [5] |
| 4-Hydroxy-3-methoxybenzaldehyde | Sodium 2-chloro-2,2-difluoroacetate, Cs₂CO₃ | DMF/Water | 100 | 3.5 | 91 | - | [1] |
| 3,4-Dihydroxybenzaldehyde | Sodium chlorodifluoroacetate, Na₂CO₃ | DMF/Water | 80 | 6 | 57.5 | - | [6] |
Table 1: Synthesis of this compound and its Precursor
| Property | Value | Reference |
| Molecular Formula | C₉H₈F₂O₃ | [1] |
| Molecular Weight | 202.15 g/mol | [1] |
| Appearance | Light yellow oil | [5] |
| ¹H NMR (250 MHz, CDCl₃) δ (ppm) | 9.74 (s, 1H), 7.31 (d, J=1.7 Hz, 1H), 7.27 (dd, J₁=1.7 Hz, J₂=8.0 Hz, 1H), 7.11 (d, J=8.0 Hz, 1H), 6.49 (t, J(F-H)=74.0 Hz, 1H), 3.76 (s, 3H) | [1] |
Table 2: Physicochemical and Spectral Data for this compound
Applications in Drug Development
The primary and most significant application of this compound is as a key intermediate in the synthesis of Roflumilast.[1][2] Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade associated with COPD.[7]
The synthesis of Roflumilast from this compound involves its oxidation to the corresponding benzoic acid, followed by amide coupling with 4-amino-3,5-dichloropyridine. The difluoromethoxy and methoxy groups on the benzaldehyde are critical for the ultimate binding of Roflumilast to the active site of the PDE4 enzyme.
Beyond Roflumilast, the unique electronic properties imparted by the difluoromethoxy group make this benzaldehyde derivative a valuable building block in medicinal chemistry for the development of other novel therapeutic agents.[4] The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, which are all desirable properties in drug candidates.[1][4]
Signaling Pathway
Roflumilast, synthesized from this compound, exerts its therapeutic effect by inhibiting the PDE4 enzyme. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately leading to a reduction in the inflammatory response.
Caption: PDE4 Signaling Pathway and the Mechanism of Action of Roflumilast.
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own history is intertwined with the development of Roflumilast, its utility as a versatile, fluorinated building block ensures its continued relevance in the fields of medicinal chemistry and material science. The synthetic routes and mechanistic insights provided in this guide offer a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 3. CN102503815A - Preparation method for roflumilast intermediate - Google Patents [patents.google.com]
- 4. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. The discovery of roflumilast for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 7. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]
Spectroscopic Profile of 4-(Difluoromethoxy)-3-methoxybenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(Difluoromethoxy)-3-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Data
The ¹H NMR spectrum of this compound was recorded on a 250 MHz spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.74 | s | - | 1H | Aldehyde (-CHO) |
| 7.31 | d | 1.7 | 1H | Ar-H |
| 7.27 | dd | 8.0, 1.7 | 1H | Ar-H |
| 7.11 | d | 8.0 | 1H | Ar-H |
| 6.49 | t | 74.0 | 1H | -OCHF₂ |
| 3.76 | s | - | 3H | -OCH₃ |
s = singlet, d = doublet, t = triplet, dd = doublet of doublets
¹³C NMR Data (Predicted)
| Predicted Chemical Shift (δ) ppm | Assignment |
| 191 - 193 | C=O (Aldehyde) |
| 150 - 152 | C-O (Aromatic) |
| 148 - 150 | C-O (Aromatic) |
| 130 - 132 | C (Aromatic) |
| 125 - 127 | CH (Aromatic) |
| 115 - 117 | t, J(C-F) ≈ 260 Hz, -OCHF₂ |
| 112 - 114 | CH (Aromatic) |
| 110 - 112 | CH (Aromatic) |
| 55 - 57 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900 - 3100 | Medium | C-H stretch (aromatic) |
| ~2850 | Medium | C-H stretch (aldehyde) |
| ~2750 | Medium | C-H stretch (aldehyde, Fermi resonance) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1500, ~1450 | Medium to Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1050 - 1150 | Strong | C-F stretch (difluoromethoxy) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The molecular formula of this compound is C₉H₈F₂O₃, with a molecular weight of 202.15 g/mol .[1]
Predicted Fragmentation Pattern:
| m/z | Predicted Fragment Ion |
| 202 | [M]⁺ (Molecular ion) |
| 201 | [M-H]⁺ |
| 173 | [M-CHO]⁺ |
| 151 | [M-OCHF₂]⁺ |
| 123 | [M-CHO, -OCH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of aromatic aldehydes like this compound.
NMR Spectroscopy
A sample of the compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The spectrum is acquired on a 250 MHz or higher field NMR spectrometer. The ¹H NMR spectrum is typically referenced to the residual solvent peak or an internal standard like TMS (0 ppm). For ¹³C NMR, the solvent peak is also used for referencing.
Infrared (IR) Spectroscopy
For a liquid sample, a drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
Mass Spectrometry (GC-MS)
A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. The solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the components of the sample, and the MS provides mass spectra for each component as it elutes from the GC column. Electron ionization (EI) at 70 eV is a common ionization method for such analyses.
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
Solubility Profile of 4-(Difluoromethoxy)-3-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(difluoromethoxy)-3-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines the expected solubility based on general chemical principles and provides a detailed experimental protocol for its determination.
Predicted Solubility of this compound
The solubility of a compound is dictated by its molecular structure, including polarity and the potential for intermolecular interactions such as hydrogen bonding. This compound possesses a polar carbonyl group and ether linkages, which suggest a degree of polarity. However, the presence of the aromatic ring and the difluoromethoxy group also introduces nonpolar characteristics.
Based on the general solubility rules for aldehydes and ketones, the following qualitative solubility profile is anticipated. Aldehydes and ketones are typically soluble in most common organic solvents.[1] Smaller aldehydes and ketones, generally those with up to four or five carbon atoms, exhibit moderate solubility in water.[1] This solubility in water decreases as the length of the carbon chain increases.[1]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The polar carbonyl group can form hydrogen bonds with protic solvents. However, the overall size and nonpolar regions of the molecule may limit high solubility, especially in water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The dipole-dipole interactions between the polar carbonyl and ether groups of the solute and the polar aprotic solvent are expected to be strong, leading to good solubility. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Soluble | While the molecule has polar features, the aromatic ring and alkyl groups contribute to nonpolar character, allowing for some interaction with nonpolar solvents. Solubility is likely to be lower than in polar aprotic solvents. |
| Chlorinated | Dichloromethane, Chloroform | Soluble to Very Soluble | Chlorinated solvents are effective at dissolving a wide range of organic compounds, and good solubility is expected. |
Experimental Protocol for Solubility Determination
To ascertain the precise quantitative solubility of this compound in various solvents, a standardized experimental method is required. The following protocol describes a common and reliable gravimetric method for this purpose.
Objective: To determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. An excess of the solid should be visible to ensure a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation to ensure saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Record the exact weight of the filtered solution.
-
Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be well below the boiling point of the solute.
-
Continue evaporation until all the solvent has been removed and a constant weight of the dried solute is achieved.
-
-
Calculation of Solubility:
-
Weigh the evaporation dish containing the dried solute.
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish.
-
The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent in which it was dissolved.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
References
An In-depth Technical Guide to the Safe Handling of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS No. 162401-70-9). The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets and chemical literature to ensure the highest standards of laboratory safety and experimental integrity.
Compound Identification and Physicochemical Properties
This compound is an aromatic aldehyde, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its specific structure, featuring both methoxy and difluoromethoxy groups, imparts unique reactivity and requires dedicated handling protocols. Understanding its physical and chemical properties is the foundation for safe laboratory practice.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 162401-70-9 | [3][4] |
| Molecular Formula | C₉H₈F₂O₃ | [3] |
| Molecular Weight | 202.15 g/mol | [3] |
| Appearance | Light yellow oil or solid | [5][6] |
| Melting Point | 40 - 42 °C | [6] |
| Boiling Point | 265 - 266 °C | [6] |
| Purity | Typically ≥98% | [5] |
Hazard Identification and Toxicological Profile
This compound is classified under the Globally Harmonized System (GHS) as an irritant.[7][8] The primary hazards are associated with direct contact and inhalation. While comprehensive toxicological data is not available for this specific molecule, the known effects of similar aromatic aldehydes suggest that caution is warranted.[9][10]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |
Source: Compiled from multiple safety data sheets.[7][8][11]
Causality of Hazards:
-
Skin and Eye Irritation: The aldehyde functional group can react with proteins and other biomolecules in the skin and eyes, leading to irritation, redness, and inflammation.[7][11] The presence of fluorine atoms can also contribute to its irritant properties.
-
Respiratory Irritation: As a fine powder or vapor, the compound can be inhaled, causing irritation to the mucous membranes of the respiratory tract.[7][11] This is a common characteristic of many volatile organic compounds and fine chemical dusts.
Exposure Control and Personal Protection
To mitigate the risks identified, a systematic approach to exposure control must be implemented. The "Hierarchy of Controls" is the standard industrial hygiene model for minimizing workplace hazards.
Hierarchy of Controls
Engineering controls are the most effective line of defense, followed by administrative controls and, finally, Personal Protective Equipment (PPE). Relying solely on PPE is the least effective control measure and should be considered the last resort.
Caption: Hierarchy of controls for mitigating exposure risks.
Recommended Personal Protective Equipment (PPE)
All handling of this compound must be performed with appropriate PPE.[12][13]
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Standard |
| Eye/Face | Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash risks. | Protects against splashes and airborne particles causing serious eye irritation. Must comply with OSHA 29 CFR 1910.133 or EU EN166 standards.[11][14] |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact, which causes irritation. Gloves should be inspected before use and disposed of properly.[11][15] |
| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination.[12] |
| Respiratory | Not required with adequate engineering controls (i.e., in a fume hood). If ventilation is insufficient, a NIOSH/MSHA approved respirator is necessary. | Prevents inhalation of dust or vapors that may cause respiratory irritation.[8][14][16] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to maintaining the chemical's integrity and ensuring user safety.[13][17]
Handling Protocol
-
Preparation: Read the Safety Data Sheet (SDS) thoroughly before starting any work. Ensure eyewash stations and safety showers are accessible and operational.[18]
-
Work Area: Conduct all weighing and manipulations within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[7][11]
-
Dispensing: Avoid generating dust. Use appropriate tools (spatulas, scoops) for handling the solid.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11][18] Do not eat, drink, or smoke in the laboratory.[14]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases.[18][19]
Storage Protocol
-
Container: Keep the container tightly closed when not in use to prevent contamination and exposure to air.[11][17]
-
Atmosphere: Some sources indicate the compound is air-sensitive.[7][14] For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., Argon or Nitrogen) is best practice.[20]
-
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[17][18] Recommended storage temperature is often between 2-8°C for long-term stability.[11][20]
-
Segregation: Store away from incompatible materials.[13]
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First Aid Measures
Immediate action is required in case of exposure. Always seek medical attention after providing first aid.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[7][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
Spill Response
For incidental laboratory spills, trained personnel should act quickly to contain and clean the area.[21][22]
Caption: Step-by-step spill cleanup procedure.
Detailed Spill Cleanup Protocol:
-
Alert & Evacuate: Notify others in the immediate area of the spill.[21][23]
-
Protect Yourself: Don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[21]
-
Containment: For liquid spills, prevent spreading by diking with an inert absorbent material like vermiculite or sand. For solid spills, proceed to the next step.[14][21]
-
Absorption & Neutralization: Carefully cover the spill with a dry chemical absorbent.[14][24]
-
Collection: Once fully absorbed, use non-sparking tools to carefully sweep or scoop the material into a designated, labeled hazardous waste container.[14][24] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials for disposal as hazardous waste.[21]
-
Disposal: Seal the container and dispose of it through your institution's hazardous waste management program.[11]
Fire Fighting Measures
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[14][25]
-
Hazards from Combustion: During a fire, irritating and highly toxic gases may be generated, including carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[7][11]
-
Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[11][25]
Disposal Considerations
All waste materials containing this compound must be treated as hazardous chemical waste.
-
Waste Disposal: Dispose of the chemical and any contaminated materials (e.g., absorbent pads, gloves, empty containers) in accordance with federal, state, and local environmental regulations.[8][11] Do not allow the chemical to enter drains or waterways.[7][25]
-
Container Disposal: Empty containers may retain product residue and should be handled as hazardous waste.[14]
References
- 1. Natural Aldehydes on Health Effects – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE | 162401-70-9 [chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. canbipharm.com [canbipharm.com]
- 8. fishersci.com [fishersci.com]
- 9. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
- 12. americanchemistry.com [americanchemistry.com]
- 13. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 14. synquestlabs.com [synquestlabs.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. fishersci.com [fishersci.com]
- 17. innospk.com [innospk.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. Cas 151103-08-1,4-Difluoromethoxy-3-hydroxybenzaldehyde | lookchem [lookchem.com]
- 21. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 22. knb.org [knb.org]
- 23. ehs.fiu.edu [ehs.fiu.edu]
- 24. ehs.utk.edu [ehs.utk.edu]
- 25. georganics.sk [georganics.sk]
Methodological & Application
Application Note: A Robust and High-Yield Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde from Vanillin
Abstract
This application note provides detailed protocols for the synthesis of 4-(difluoromethoxy)-3-methoxybenzaldehyde, a valuable building block in medicinal chemistry and materials science, starting from the readily available bio-based precursor, vanillin. Two efficient O-difluoromethylation methods are presented, utilizing either monochlorodifluoromethane or sodium 2-chloro-2,2-difluoroacetate. These protocols offer high yields and purity, making them suitable for laboratory-scale and potential scale-up applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
The difluoromethoxy (-OCF₂H) group is a crucial substituent in modern medicinal chemistry, often employed to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The synthesis of molecules containing this moiety is therefore of significant interest. Vanillin, a naturally derived and inexpensive starting material, presents an ideal scaffold for the introduction of the difluoromethoxy group to create this compound. This application note details two reliable synthetic routes for this transformation.
Synthesis Protocols
Two primary methods for the O-difluoromethylation of vanillin are outlined below.
Protocol 1: Using Monochlorodifluoromethane Gas
This protocol describes the synthesis using monochlorodifluoromethane gas as the difluoromethylating agent.
Experimental Procedure:
-
To a reaction flask, add N,N-dimethylformamide (DMF, 450 mL), vanillin (30.0 g, 0.2 mol), and sodium hydroxide (13.0 g, 0.325 mol).[1]
-
Heat the reaction mixture to 90 °C with continuous stirring for 2 hours.[1]
-
Introduce monochlorodifluoromethane gas into the reaction system. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.[1]
-
Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.[1]
-
Quench the reaction by adding water (450 mL).[1]
-
Extract the aqueous mixture with dichloromethane.[1]
-
Wash the combined organic phases sequentially with saturated sodium carbonate solution and saturated brine.[1]
-
Dry the organic phase over anhydrous sodium sulfate.[1]
-
Concentrate the organic phase under reduced pressure to obtain the product as a light yellow oil.[1]
Protocol 2: Using Sodium 2-chloro-2,2-difluoroacetate
This protocol utilizes the less hazardous and more easily handled solid reagent, sodium 2-chloro-2,2-difluoroacetate.
Experimental Procedure:
-
In a reaction vessel, prepare a solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin) (2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in a mixture of DMF (14 mL) and water (14 mL).[1]
-
Heat the solution at 100 °C for 3.5 hours.[1]
-
After cooling, acidify the mixture with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (2 x 25 mL).[1]
-
Wash the combined organic layers with water (2 x 25 mL).[1]
-
Dry the organic layer over magnesium sulfate (MgSO₄) and remove the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using an eluent of ethyl acetate/n-hexane (1:4) to yield the final product as an oil.[1]
Data Summary
The following table summarizes the quantitative data for the two described protocols.
| Parameter | Protocol 1 (Monochlorodifluoromethane) | Protocol 2 (Sodium 2-chloro-2,2-difluoroacetate) |
| Starting Material | Vanillin | Vanillin |
| Difluoromethylating Agent | Monochlorodifluoromethane | Sodium 2-chloro-2,2-difluoroacetate |
| Base/Catalyst | Sodium Hydroxide | Cesium Carbonate |
| Solvent(s) | DMF | DMF, Water |
| Reaction Temperature | 90 °C | 100 °C |
| Reaction Time | Not specified (monitored by TLC) | 3.5 hours |
| Reported Yield | 80%[1] | 91%[1] |
| Reported Purity | 99.2% (HPLC)[1] | Not specified, purified by column chromatography |
Experimental Workflow and Logic
The synthesis of this compound from vanillin follows a straightforward logical progression. The key transformation is the O-difluoromethylation of the phenolic hydroxyl group of vanillin.
References
Application Notes and Protocols for the Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
Introduction
4-(Difluoromethoxy)-3-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The introduction of the difluoromethoxy group can enhance the metabolic stability and lipophilicity of drug candidates.[1] This document provides detailed experimental protocols for two common methods of synthesizing this compound.
Synthesis Protocols
Two primary methods for the synthesis of this compound are presented below, starting from the readily available 4-hydroxy-3-methoxybenzaldehyde (vanillin).
Method A: Synthesis via Difluoromethylation with Sodium 2-chloro-2,2-difluoroacetate
This method involves the reaction of vanillin with sodium 2-chloro-2,2-difluoroacetate in the presence of a base.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | C₈H₈O₃ | 152.15 | 121-33-5 |
| Sodium 2-chloro-2,2-difluoroacetate | C₂ClF₂NaO₂ | 152.46 | 1895-39-2 |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 534-17-8 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |
| Water | H₂O | 18.02 | 7732-18-5 |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 7647-01-0 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 7487-88-9 |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 |
Experimental Protocol
-
To a solution of 4-hydroxy-3-methoxybenzaldehyde (2.0 g, 0.013 mol) in a mixture of DMF (14 mL) and water (14 mL), add sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol) and cesium carbonate (72 mg, 0.00022 mol).[2]
-
Heat the reaction mixture to 100°C and stir for 3.5 hours.[2]
-
After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid.[2]
-
Extract the product with ethyl acetate (2 x 25 mL).[2]
-
Wash the combined organic layers with water (2 x 25 mL).[2]
-
Dry the organic layer over anhydrous magnesium sulfate and filter.[2]
-
Remove the solvent under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (1:4) as the eluent to yield this compound as an oil (2.41 g, 91% yield).[2]
Method B: Synthesis via Difluoromethylation with Monochlorodifluoromethane Gas
This protocol utilizes monochlorodifluoromethane gas as the difluoromethylating agent.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | C₈H₈O₃ | 152.15 | 121-33-5 |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |
| Monochlorodifluoromethane | CHClF₂ | 86.47 | 75-45-6 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 |
| Saturated Sodium Carbonate Solution | Na₂CO₃ (aq) | - | - |
| Saturated Brine | NaCl (aq) | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
Experimental Protocol
-
Add DMF (450 mL), vanillin (30.0 g, 0.2 mol), and sodium hydroxide (13.0 g, 0.325 mol) to a reaction flask.[2]
-
Heat the reaction system to 90°C with continuous stirring for 2 hours.[2]
-
Introduce monochlorodifluoromethane gas into the reaction system. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.[2]
-
Once the reaction is complete, stop heating and allow the system to cool to room temperature.[2]
-
Quench the reaction by adding water (450 mL).[2]
-
Extract the mixture with dichloromethane.[2]
-
Wash the organic phase sequentially with saturated sodium carbonate solution and saturated brine.[2]
-
Dry the organic phase over anhydrous sodium sulfate and filter.[2]
-
Concentrate the organic phase under reduced pressure to obtain this compound as a light yellow oil (31.9 g, 80% yield, 99.2% purity by HPLC). The product can be used in subsequent steps without further purification.[2]
Data Summary
| Parameter | Method A (Sodium 2-chloro-2,2-difluoroacetate) | Method B (Monochlorodifluoromethane) |
| Starting Material | Vanillin | Vanillin |
| Difluoromethylating Agent | Sodium 2-chloro-2,2-difluoroacetate | Monochlorodifluoromethane gas |
| Reaction Time | 3.5 hours | > 2 hours (TLC monitored) |
| Reaction Temperature | 100°C | 90°C |
| Yield | 91% | 80% |
| Purity | Not specified, requires purification | 99.2% (HPLC) |
| Purification | Column Chromatography | Not required for subsequent steps |
| Product Form | Oil | Light yellow oil |
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of this compound using Method A.
Caption: Workflow for the synthesis of this compound using Method B.
Characterization Data
The product obtained from Method A was characterized by ¹H NMR spectroscopy.[2] ¹H NMR (250 MHz, CDCl₃): δ 3.76 (s, 3H), 6.49 (t, J(F-H) = 74.0 Hz, 1H), 7.11 (d, J = 8.0 Hz, 1H), 7.27 (dd, J = 1.7 Hz, J = 8.0 Hz, 1H), 7.31 (d, J = 1.7 Hz, 1H), 9.74 (s, 1H).[2]
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
-
Monochlorodifluoromethane is a gas and should be handled with appropriate care in a suitable apparatus.
-
Concentrated acids and bases are corrosive and should be handled with caution.
-
Organic solvents are flammable and should be kept away from ignition sources.
References
Application Notes and Protocols: Difluoromethoxylation of 3-Methoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the difluoromethoxy (-OCF2H) group into aromatic systems is a key strategy in medicinal chemistry and drug development. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document provides detailed insights into the reaction mechanism and a practical protocol for the difluoromethoxylation of 3-methoxybenzaldehyde derivatives, a common scaffold in pharmaceutically relevant molecules. The primary method detailed is a photoredox-catalyzed radical C-H difluoromethoxylation, which offers a direct and versatile approach for the late-stage functionalization of arenes.
Reaction Mechanism: Photocatalytic Radical C-H Difluoromethoxylation
The difluoromethoxylation of 3-methoxybenzaldehyde derivatives can be effectively achieved through a visible-light-mediated photoredox catalysis. This method relies on the generation of a highly reactive difluoromethoxy radical (•OCF2H) which then undergoes addition to the electron-rich aromatic ring.
The proposed catalytic cycle is as follows:
-
Photoexcitation of the Catalyst: The photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light, transitioning to an excited state with enhanced redox capabilities.
-
Single Electron Transfer (SET) and Radical Generation: The excited photocatalyst transfers a single electron to a difluoromethoxylating reagent. This reduction leads to the fragmentation of the reagent, releasing the electrophilic difluoromethoxy radical (•OCF2H).
-
Radical Addition to the Arene: The •OCF2H radical adds to the aromatic ring of the 3-methoxybenzaldehyde derivative. Due to the electron-donating nature of the methoxy group and the electrophilic character of the radical, this addition is directed to the electron-rich positions of the ring (ortho and para to the methoxy group).
-
Oxidation and Deprotonation: The resulting difluoromethoxylated cyclohexadienyl radical is then oxidized by the photocatalyst in its oxidized state, regenerating the ground-state photocatalyst and forming a cationic intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the final difluoromethoxylated product.
Regioselectivity
For 3-methoxybenzaldehyde, the methoxy group is a strong ortho-, para-directing activator for electrophilic aromatic substitution. Conversely, the aldehyde group is a meta-directing deactivator. In a radical aromatic substitution with an electrophilic radical like •OCF2H, the electron-donating methoxy group will be the primary director of the incoming radical. Therefore, the major products are expected to be the 2-difluoromethoxy-, 4-difluoromethoxy-, and 6-difluoromethoxy- isomers. The steric hindrance from the adjacent aldehyde and methoxy groups will influence the ratio of these isomers.
Key Reagents and Equipment
| Reagent/Equipment | Purpose |
| 3-Methoxybenzaldehyde | Substrate |
| Difluoromethoxylating Reagent | Source of the •OCF2H radical |
| Photocatalyst | e.g., Ru(bpy)3(PF6)2 or Ir[dF(CF3)ppy]2(dtbbpy)PF6 |
| Solvent | Acetonitrile (MeCN) or similar polar aprotic solvent |
| Light Source | Blue LED lamp (e.g., 450 nm) |
| Inert Atmosphere System | Schlenk line or glovebox for deoxygenation |
| Standard Glassware | Schlenk flask, syringes, magnetic stirrer |
| Chromatography System | For purification of the product |
Experimental Protocol: General Procedure for Photocatalytic Difluoromethoxylation
This protocol is a representative procedure based on established methods for the C-H difluoromethoxylation of electron-rich arenes.[1][2] Optimization may be required for specific derivatives of 3-methoxybenzaldehyde.
1. Reaction Setup:
-
In a nitrogen-filled glovebox or under a stream of argon, add the 3-methoxybenzaldehyde derivative (1.0 eq.), the difluoromethoxylating reagent (1.5 eq.), and the photocatalyst (1-5 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous solvent (e.g., acetonitrile) to achieve a substrate concentration of 0.1 M.
-
Seal the flask and remove it from the glovebox or from the inert gas stream.
2. Degassing:
-
If not prepared in a glovebox, the reaction mixture should be thoroughly deoxygenated by three freeze-pump-thaw cycles.
3. Irradiation:
-
Place the reaction flask in front of a blue LED lamp and begin vigorous stirring.
-
Maintain the reaction temperature at room temperature using a fan or a water bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to 24 hours depending on the substrate and catalyst.
4. Work-up and Purification:
-
Once the reaction is complete, remove the light source and open the flask to the air.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the different regioisomers.
5. Characterization:
-
Characterize the purified products by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS) to confirm their identity and purity.
Data Presentation
The following table presents hypothetical but expected outcomes for the difluoromethoxylation of 3-methoxybenzaldehyde based on the known reactivity of similar substrates. Actual yields and isomer ratios will vary depending on the specific reaction conditions.
| Product Isomer | Expected Yield (%) | Notes |
| 2-OCF2H-3-methoxybenzaldehyde | 15-25 | Steric hindrance from the adjacent methoxy group |
| 4-OCF2H-3-methoxybenzaldehyde | 30-40 | Para position is electronically favored and less sterically hindered |
| 6-OCF2H-3-methoxybenzaldehyde | 20-30 | Ortho position with some steric hindrance from the aldehyde group |
| Unreacted Starting Material | 5-15 | Dependent on reaction time and efficiency |
| Other Byproducts | <5 | Minor isomers and decomposition products |
Visualizations
Reaction Mechanism Workflow
References
Step-by-step guide to synthesizing Roflumilast using 4-(Difluoromethoxy)-3-methoxybenzaldehyde
Application Note: A Step-by-Step Guide to the Synthesis of Roflumilast
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roflumilast is a selective, potent phosphodiesterase-4 (PDE4) inhibitor utilized in the treatment of severe chronic obstructive pulmonary disease (COPD), plaque psoriasis, and seborrheic dermatitis.[1][2][3] Its therapeutic effect is derived from its anti-inflammatory properties, which are mediated by the inhibition of the PDE4 enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5][6] This application note provides a detailed, step-by-step guide for the synthesis of Roflumilast, commencing from the key intermediate 4-(difluoromethoxy)-3-hydroxybenzaldehyde. The described synthetic pathway involves three primary stages: etherification, oxidation, and final amide coupling. This document is intended to provide researchers and drug development professionals with a robust and comprehensible protocol, grounded in established chemical principles and supported by authoritative references.
Introduction to Roflumilast and its Mechanism of Action
Roflumilast, with the chemical name 3-(cyclopropylmethoxy)-N-(3,5-dichloropyrid-4-yl)-4-(difluoromethoxy)benzamide, represents a significant advancement in the management of chronic inflammatory diseases.[7] It is the first and only selective PDE4 inhibitor approved for oral use in patients with severe COPD to reduce the risk of exacerbations.[5][8]
The mechanism of action centers on the targeted inhibition of the PDE4 enzyme, which is prevalent in nearly all immune and pro-inflammatory cells.[7] PDE4 is responsible for the hydrolysis and degradation of cAMP. By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn downregulates a cascade of inflammatory responses, including the reduction of pro-inflammatory mediators like interleukins and tumor necrosis factor-alpha (TNF-α).[5][9][10] This targeted anti-inflammatory action alleviates symptoms and disease progression without the broad immunosuppression associated with other agents.
Caption: Mechanism of Roflumilast as a PDE4 inhibitor.
Overview of the Synthetic Strategy
The synthesis of Roflumilast from 4-(difluoromethoxy)-3-methoxybenzaldehyde is a well-established route in medicinal chemistry.[11][12] This guide outlines a three-step process starting from the closely related and readily available intermediate, 4-(difluoromethoxy)-3-hydroxybenzaldehyde . This precursor is crucial as it provides the phenolic hydroxyl group necessary for the introduction of the cyclopropylmethoxy side chain, a key structural feature of Roflumilast.
The overall workflow is as follows:
-
Williamson Ether Synthesis: Introduction of the cyclopropylmethoxy group at the 3-position of the benzaldehyde ring.
-
Oxidation: Conversion of the benzaldehyde functional group into a carboxylic acid.
-
Amide Coupling: Formation of the final benzamide by coupling the carboxylic acid with 3,5-dichloropyridin-4-amine.
Caption: Three-step synthetic workflow for Roflumilast.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
This step involves a Williamson ether synthesis to introduce the cyclopropylmethoxy group. The phenolic proton of the starting material is removed by a mild base, creating a nucleophilic phenoxide that subsequently displaces a halide from (bromomethyl)cyclopropane.
Materials:
-
4-(Difluoromethoxy)-3-hydroxybenzaldehyde (1.0 eq)
-
(Bromomethyl)cyclopropane (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde and anhydrous potassium carbonate.
-
Add DMF to the flask, ensuring the solids are adequately suspended (approx. 5-10 mL of DMF per gram of starting aldehyde).
-
Begin stirring the suspension at room temperature.
-
Add (bromomethyl)cyclopropane to the reaction mixture.
-
Heat the mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, which can often be used in the next step without further purification.
Step 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
This protocol employs a selective oxidation of the aldehyde to a carboxylic acid using sodium chlorite. This reagent is preferred as it operates under mild conditions and avoids oxidation of other sensitive functional groups.
Materials:
-
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (1.0 eq)
-
Sodium chlorite (NaClO₂) (1.5 eq)
-
Monosodium phosphate (NaH₂PO₄) (1.5 eq)
-
tert-Butanol (t-BuOH) and water
Protocol:
-
Dissolve the aldehyde from Step 1 in tert-butanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of sodium chlorite and monosodium phosphate.
-
Cool the aldehyde solution to 5-10 °C using an ice bath.
-
Slowly add the aqueous sodium chlorite/phosphate solution to the aldehyde solution dropwise, maintaining the internal temperature below 15 °C. The monosodium phosphate acts as a buffer and an acid catalyst.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates full conversion of the starting material.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to neutralize any remaining oxidant.
-
Acidify the mixture to a pH of 2-3 with 1M hydrochloric acid (HCl), which will precipitate the carboxylic acid product.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to obtain 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[13]
Step 3: Synthesis of Roflumilast (Amide Coupling)
The final step is an amide bond formation. The carboxylic acid is first activated by converting it to a more reactive acyl chloride, which then readily reacts with 4-amino-3,5-dichloropyridine to form the final product.[7]
Materials:
-
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
4-Amino-3,5-dichloropyridine (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Protocol:
-
Acid Chloride Formation:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, suspend the benzoic acid from Step 2 in a minimal amount of anhydrous THF.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride at room temperature. Gas evolution (SO₂ and HCl) will be observed.
-
Gently reflux the mixture for 1-2 hours until the reaction is complete (cessation of gas evolution).
-
Cool the mixture and remove the excess thionyl chloride and THF under reduced pressure to obtain the crude 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride.
-
-
Amide Coupling:
-
In a separate, flame-dried flask under a nitrogen atmosphere, carefully add sodium hydride to anhydrous THF.
-
Add 4-amino-3,5-dichloropyridine portion-wise to the NaH suspension at 0-5 °C. Stir for 30 minutes to form the corresponding sodium salt.
-
Dissolve the crude acid chloride from the previous step in anhydrous THF and add it dropwise to the suspension of the aminopyridine salt at 0-5 °C.[14]
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude Roflumilast by recrystallization or column chromatography to obtain the final product.
-
Summary of Reaction Parameters
| Step | Reaction Type | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1 | Etherification | 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | (Bromomethyl)cyclopropane, K₂CO₃ | DMF | >90% |
| 2 | Oxidation | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | NaClO₂, NaH₂PO₄ | t-BuOH/H₂O | >95% |
| 3 | Amide Coupling | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | SOCl₂, 4-Amino-3,5-dichloropyridine, NaH | THF | >80% |
Conclusion
This application note details a reliable and high-yielding three-step synthesis for the pharmaceutical agent Roflumilast, starting from the key intermediate 4-(difluoromethoxy)-3-hydroxybenzaldehyde. The described protocols for etherification, selective oxidation, and amide coupling are based on established and scalable chemical transformations. By explaining the rationale behind the choice of reagents and conditions, this guide provides drug development professionals with the necessary framework to confidently reproduce and adapt this synthesis for research and development purposes.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Roflumilast in Dermatology: A Newer Phosphodiesterase-4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Translated aticle] Topical and Oral Roflumilast in Dermatology: A Narrative Review | Actas Dermo-Sifiliográficas [actasdermo.org]
- 4. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Roflumilast used for? [synapse.patsnap.com]
- 6. Roflumilast: a review of its use in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]
- 9. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What clinical trials have been conducted for Roflumilast? [synapse.patsnap.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 14. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
Application Notes and Protocols: Leveraging 4-(Difluoromethoxy)-3-methoxybenzaldehyde in the Synthesis of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-(difluoromethoxy)-3-methoxybenzaldehyde, a key building block in medicinal chemistry. The unique physicochemical properties imparted by the difluoromethoxy group, such as enhanced metabolic stability and lipophilicity, make this aldehyde a valuable starting material for the development of novel therapeutic agents.[1] This document details its primary application in the synthesis of the approved drug Roflumilast and provides exemplary protocols for the preparation of novel chalcone and Schiff base derivatives with potential therapeutic activities.
Established Application: Synthesis of Roflumilast Intermediate
This compound is a crucial intermediate in the industrial synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The synthesis involves the conversion of the aldehyde to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a key precursor to the final drug molecule.
Experimental Protocol: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
This protocol is adapted from established synthetic routes to Roflumilast precursors.
Materials:
-
4-(Difluoromethoxy)-3-hydroxybenzaldehyde (derived from this compound via demethylation)
-
Cyclopropylmethyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-(difluoromethoxy)-3-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add cyclopropylmethyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-(Difluoromethoxy)-3-hydroxybenzaldehyde |
| Product | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Logical Workflow for Roflumilast Intermediate Synthesis
Caption: Workflow for the synthesis of a key Roflumilast intermediate.
Novel Compound Synthesis: Chalcone Derivatives
Chalcones are a class of compounds known for their wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The synthesis of novel chalcones from this compound is a promising avenue for the discovery of new therapeutic agents.
Exemplary Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-(difluoromethoxy)-3-methoxyphenyl)prop-2-en-1-one
This protocol describes a Claisen-Schmidt condensation reaction, a common method for chalcone synthesis.
Materials:
-
This compound
-
4'-Hydroxyacetophenone
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Deionized water
Procedure:
-
Dissolve 4'-hydroxyacetophenone (1.0 eq) and this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic.
-
A precipitate will form. Filter the solid, wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the solid product under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Hypothetical Quantitative Data:
| Parameter | Expected Value |
| Product Name | (E)-1-(4-hydroxyphenyl)-3-(4-(difluoromethoxy)-3-methoxyphenyl)prop-2-en-1-one |
| Appearance | Yellow solid |
| Expected Yield | 70-85% |
| Melting Point | To be determined |
| Purity (by NMR/LC-MS) | >95% |
Signaling Pathway Implicated by Chalcones
References
Application Notes and Protocols for the Purification of 4-(Difluoromethoxy)-3-methoxybenzaldehyde via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)-3-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The purity of this benzaldehyde derivative is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
The difluoromethoxy group in the molecule enhances metabolic stability and lipophilicity, which are desirable characteristics in drug candidates. However, impurities from the synthesis, such as unreacted starting materials or by-products, must be effectively removed. Column chromatography is a robust and scalable technique for achieving high purity of this intermediate.
Materials and Methods
Materials
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
Ethyl acetate (ACS grade or higher)
-
n-Hexane or Petroleum ether (ACS grade or higher)
-
Dichloromethane (for sample loading, optional)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Equipment
-
Fume hood
-
Clamps and stand for column
-
Beakers and Erlenmeyer flasks
-
Pipettes
-
Airflow or inert gas source (for flash chromatography)
Experimental Protocols
1. Thin Layer Chromatography (TLC) for Solvent System Optimization
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.3-0.5 for the desired product, which generally provides the best separation on a column.
-
Procedure:
-
Prepare a small amount of the crude this compound solution by dissolving it in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.
-
Prepare several eluent systems with varying ratios of ethyl acetate and n-hexane (or petroleum ether). A good starting point is the reported 1:4 ratio of ethyl acetate to n-hexane.[1] Other potential ratios to test include 1:9, 1:3, and 1:1.
-
Spot the crude product solution onto the baseline of the TLC plates.
-
Develop the plates in a TLC chamber saturated with the respective eluent systems.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for the product spot in each solvent system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Select the solvent system that provides an Rf value for this compound in the range of 0.3-0.5 and shows good separation from impurities.
-
2. Column Chromatography Protocol
This protocol is based on established methods for the purification of this compound and related compounds.[1]
-
Column Packing (Slurry Method):
-
Securely clamp a glass chromatography column in a vertical position inside a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from escaping.
-
Add a thin layer (approximately 1 cm) of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., ethyl acetate/n-hexane 1:4). The amount of silica gel should be 30 to 100 times the weight of the crude product, depending on the difficulty of the separation.
-
Pour the silica gel slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to allow some solvent to drain, which helps in uniform packing. Do not let the solvent level drop below the top of the silica gel.
-
Once the silica gel has settled, add a thin layer (approximately 1 cm) of sand on top to protect the silica bed from disturbance during sample loading.
-
Continuously drain the solvent until its level reaches the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading (Recommended): Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) to ensure complete dissolution. Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading (for less soluble samples): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant level of solvent above the silica gel throughout the elution process to prevent the column from running dry, which can lead to cracking of the stationary phase and poor separation.
-
For faster elution (flash chromatography), apply gentle pressure to the top of the column using a regulated airflow or an inert gas source.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions using TLC to determine which fractions contain the purified product.
-
Spot the starting crude material, the current fraction, and the previous fraction on a TLC plate to track the elution of the product and impurities.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure this compound as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as an oil.[1]
-
Data Presentation
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | [1] |
| Mobile Phase | Ethyl acetate / n-hexane (1:4 v/v) | [1] |
| Alternative Mobile Phase | Petroleum ether / Ethyl acetate (5:1 v/v) | |
| Expected Yield | ~91% | [1] |
| Expected Purity | >98% (with optimized conditions) | |
| Physical Appearance | Oil | [1] |
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using silica gel column chromatography. By following the outlined steps for TLC optimization, column preparation, and elution, researchers can achieve high purity and yield of this critical pharmaceutical intermediate. The provided data and workflow visualization serve as valuable resources for scientists and professionals in drug development and chemical synthesis.
References
Application Notes and Protocols for the Recrystallization of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
Introduction
4-(Difluoromethoxy)-3-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The purity of this benzaldehyde derivative is critical for the efficacy and safety of the final active pharmaceutical ingredient. While chromatographic methods are often employed for purification post-synthesis, recrystallization offers a scalable and cost-effective alternative for achieving high purity. This document provides detailed protocols and guidelines for the recrystallization of this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that while the compound is available commercially and synthesized in various procedures, it has been described as both a light yellow oil and a solid. This suggests that it may have a low melting point or can exist as a supercooled liquid at room temperature. For a structurally related compound, 4-(Difluoromethoxy)-3-hydroxybenzaldehyde, a melting point of 85-90 °C has been reported.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 162401-70-9 | [1][2] |
| Molecular Formula | C₉H₈F₂O₃ | [1] |
| Molecular Weight | 202.15 g/mol | [1] |
| Appearance | Reported as a clear, light orange liquid or a solid. | [1] |
| Boiling Point | 105-106 °C at 1 mmHg | [2] |
| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.5155 | [2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Recrystallization Protocols
The selection of an appropriate solvent system is paramount for a successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should remain either soluble or insoluble at all temperatures. Based on the chemical structure of this compound (an aromatic aldehyde with ether functional groups), several solvent systems are proposed.
Method 1: Single Solvent Recrystallization with Isopropanol
Rationale: Isopropanol is a moderately polar solvent that is effective for recrystallizing a wide range of organic compounds. It has a convenient boiling point (82.6 °C) and is less volatile and toxic than methanol.
Experimental Protocol:
-
Dissolution: In a fume hood, place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 20-30 mL) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more isopropanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask containing a small amount of boiling isopropanol. Quickly filter the hot solution through a fluted filter paper.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature below their melting point (e.g., 40-50 °C) until a constant weight is achieved.
Method 2: Mixed Solvent Recrystallization with Ethanol/Water
Rationale: A mixed solvent system of ethanol and water can be highly effective. The compound is expected to be soluble in ethanol and insoluble in water. By carefully adjusting the solvent ratio, a point of supersaturation can be reached to induce crystallization.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise with continuous stirring until the solution becomes faintly turbid. This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to facilitate complete crystallization.
-
Isolation and Drying: Collect and dry the crystals as described in Method 1, washing with a cold ethanol/water mixture of the same composition that induced crystallization.
Method 3: Recrystallization from a Non-polar/Polar Solvent Pair (Hexane/Ethyl Acetate)
Rationale: This system is useful for moderately polar compounds. The compound is expected to be more soluble in the polar solvent (ethyl acetate) and less soluble in the non-polar solvent (hexane).
Experimental Protocol:
-
Dissolution: Dissolve the crude material in a minimum amount of warm ethyl acetate.
-
Addition of Anti-solvent: Slowly add hexane to the warm solution with stirring until turbidity persists.
-
Clarification: Add a small amount of ethyl acetate to clarify the solution.
-
Crystallization, Isolation, and Drying: Follow the cooling, isolation, and drying procedures as outlined in the previous methods. The crystals should be washed with a hexane-rich hexane/ethyl acetate mixture.
Data Presentation
Table 2: Suggested Solvent Systems and Expected Outcomes
| Recrystallization Method | Solvent System | Rationale for Selection | Expected Purity | Expected Recovery |
| Method 1 | Isopropanol | Good balance of polarity, convenient boiling point. | >99.5% | 70-85% |
| Method 2 | Ethanol/Water | High polarity difference allows for fine-tuning of solubility. | >99.5% | 75-90% |
| Method 3 | Hexane/Ethyl Acetate | Effective for moderately polar compounds, good for removing non-polar and highly polar impurities. | >99.0% | 65-80% |
Note: Expected purity and recovery are hypothetical and will depend on the nature and amount of impurities in the crude material.
Visualizations
Experimental Workflow
The general workflow for the recrystallization of this compound is depicted below.
Caption: General workflow for the recrystallization process.
Solvent Selection Logic
The decision-making process for selecting a suitable recrystallization solvent is outlined in the following diagram.
Caption: Decision tree for selecting a recrystallization solvent.
References
Application Notes and Protocols for the Scale-Up Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 4-(difluoromethoxy)-3-methoxybenzaldehyde, a key intermediate in the pharmaceutical industry. The synthesis is primarily achieved through the difluoromethylation of vanillin (4-hydroxy-3-methoxybenzaldehyde). Two primary industrial-scale methods are presented: one utilizing chlorodifluoromethane gas and the other employing sodium chlorodifluoroacetate as the difluoromethylating agent. This guide includes detailed experimental procedures, tabulated data for easy comparison of reaction parameters, and a process workflow diagram to aid in the successful and efficient scale-up of this important synthetic transformation.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development and manufacturing sectors. The protocols outlined herein are designed to be robust and transferable to a larger scale, ensuring high yield and purity of the final product.
Data Presentation
The following table summarizes the key quantitative data from two prominent scale-up methods for the synthesis of this compound from vanillin.
| Parameter | Method 1: Chlorodifluoromethane Gas | Method 2: Sodium Chlorodifluoroacetate |
| Starting Material | Vanillin (30.0 g, 0.2 mol) | Vanillin (2.0 g, 0.013 mol) |
| Difluoromethylating Agent | Monochlorodifluoromethane Gas | Sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol) |
| Base | Sodium Hydroxide (13.0 g, 0.325 mol) | Cesium Carbonate (72 mg, 0.018 mol) |
| Solvent | DMF (450 mL) | DMF (14 mL) and Water (14 mL) |
| Reaction Temperature | 90 °C | 100 °C |
| Reaction Time | 2 hours (plus time for gas addition) | 3.5 hours |
| Yield | 80% (31.9 g) | 91% (2.41 g) |
| Purity (by HPLC) | 99.2% | Not specified, purified by column chromatography |
| Work-up Procedure | Aqueous quench, extraction with dichloromethane, washing with Na2CO3 and brine. | Acidification, extraction with ethyl acetate, washing with water. |
| Purification | None required for subsequent steps[1] | Column chromatography[1] |
Experimental Protocols
Method 1: Synthesis using Chlorodifluoromethane Gas
This protocol describes a large-scale synthesis of this compound using chlorodifluoromethane gas.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Sodium Hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Monochlorodifluoromethane (CHClF₂) gas
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Saturated Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vessel equipped with a stirrer, heating mantle, gas inlet, and temperature probe.
Procedure: [1]
-
To a reaction flask, add DMF (450 mL), vanillin (30.0 g, 0.2 mol), and sodium hydroxide (13.0 g, 0.325 mol).
-
Heat the reaction mixture to 90 °C with continuous stirring for 2 hours.
-
Introduce monochlorodifluoromethane gas into the reaction system. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.
-
Once the reaction is complete, stop heating and allow the reaction system to cool to room temperature.
-
Quench the reaction by adding water (450 mL) and extract the mixture with dichloromethane.
-
Wash the organic phase sequentially with saturated sodium carbonate solution and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain this compound as a light yellow oil (31.9 g, 80% yield, 99.2% purity).[1]
Method 2: Synthesis using Sodium Chlorodifluoroacetate
This protocol details the synthesis of this compound using a solid difluoromethylating agent, which can be more convenient for handling at a laboratory scale and has the potential for scale-up.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Sodium 2-chloro-2,2-difluoroacetate
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/n-hexane mixture
Procedure: [1]
-
In a reaction vessel, prepare a solution of 4-hydroxy-3-methoxybenzaldehyde (2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in DMF (14 mL) and water (14 mL).
-
Heat the mixture at 100°C for 3.5 hours.
-
After cooling, acidify the mixture with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (2 x 25 mL).
-
Wash the combined organic layers with water (2 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/n-hexane (1:4) mixture as the eluent to yield this compound as an oil (2.41 g, 91%).[1]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Concluding Remarks
The protocols provided offer two viable routes for the scale-up synthesis of this compound. The choice between using chlorodifluoromethane gas and sodium chlorodifluoroacetate will depend on the available equipment, safety considerations, and desired scale of production. The gas-based method has been demonstrated at a larger scale with high purity, while the solid reagent method offers a high yield and may be more manageable for certain laboratory setups. Both methods are effective and can be optimized further to meet specific manufacturing requirements. It is recommended that all necessary safety precautions be taken when handling the reagents and performing the reactions described.
References
Application Notes: Laboratory Preparation of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
Introduction
4-(Difluoromethoxy)-3-methoxybenzaldehyde, with CAS number 162401-70-9, is a key organic intermediate in the pharmaceutical industry.[1] Its structural features, particularly the difluoromethoxy group, are crucial for enhancing the metabolic stability and lipophilicity of drug candidates.[1] A primary application of this compound is in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] This document provides detailed protocols for the laboratory-scale synthesis of this compound from vanillin (4-hydroxy-3-methoxybenzaldehyde).
Synthesis Protocols
Two primary methods for the laboratory preparation of this compound are detailed below. Both methods start from the readily available and inexpensive starting material, vanillin.
Method 1: Synthesis using Sodium 2-chloro-2,2-difluoroacetate
This protocol involves the difluoromethylation of vanillin using sodium 2-chloro-2,2-difluoroacetate in a biphasic solvent system.
Method 2: Synthesis using Monochlorodifluoromethane Gas
This method utilizes monochlorodifluoromethane gas as the difluoromethylating agent in the presence of a strong base.
Experimental Protocols
Protocol 1: Difluoromethylation with Sodium 2-chloro-2,2-difluoroacetate
This procedure is adapted from a high-yield laboratory synthesis method.[2]
1. Reaction Setup:
-
To a suitable reaction flask, add 4-hydroxy-3-methoxybenzaldehyde (vanillin) (2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.00022 mol).[2]
-
Add N,N-Dimethylformamide (DMF, 14 mL) and water (14 mL) to the flask.[2]
2. Reaction Execution:
-
Heat the reaction mixture to 100°C with stirring.[2]
-
Maintain the temperature and continue stirring for 3.5 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
3. Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid.[2]
-
Extract the product with ethyl acetate (2 x 25 mL).[2]
-
Combine the organic layers and wash with water (2 x 25 mL).[2]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[2]
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.[2]
4. Purification:
-
Purify the crude oil by column chromatography on silica gel.[2]
-
Elute the column with an ethyl acetate/n-hexane mixture (1:4 v/v) to yield the pure this compound as an oil.[2]
Protocol 2: Difluoromethylation with Monochlorodifluoromethane Gas
This protocol is suitable for larger scale preparations and results in a high-purity product.[2]
1. Reaction Setup:
-
In a reaction flask equipped with a gas inlet tube and a stirrer, add N,N-Dimethylformamide (DMF, 450 mL), vanillin (30.0 g, 0.2 mol), and sodium hydroxide (13.0 g, 0.325 mol).[2]
2. Reaction Execution:
-
Heat the reaction system to 90°C with continuous stirring for 2 hours.[2]
-
Introduce monochlorodifluoromethane gas into the reaction mixture.[2]
-
Monitor the reaction progress by TLC until the vanillin is completely consumed.[2]
3. Work-up and Isolation:
-
Once the reaction is complete, stop heating and allow the system to cool to room temperature.[2]
-
Quench the reaction by adding water (450 mL).[2]
-
Extract the mixture with dichloromethane.[2]
-
Combine the organic phases and wash sequentially with a saturated sodium carbonate solution and then with saturated brine.[2]
-
Dry the organic phase over anhydrous sodium sulfate.[2]
4. Purification:
-
Concentrate the organic phase under reduced pressure to obtain this compound as a light yellow oil. The product is often of high purity and may be used in subsequent steps without further purification.[2]
Data Presentation
The quantitative data for the two described protocols are summarized in the table below for easy comparison.
| Parameter | Method 1 (Sodium 2-chloro-2,2-difluoroacetate) | Method 2 (Monochlorodifluoromethane Gas) |
| Starting Material | Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Vanillin (4-hydroxy-3-methoxybenzaldehyde) |
| Difluoromethylating Agent | Sodium 2-chloro-2,2-difluoroacetate | Monochlorodifluoromethane (gas) |
| Base / Catalyst | Cesium Carbonate | Sodium Hydroxide |
| Solvent | DMF / Water | DMF |
| Reaction Temperature | 100°C[2] | 90°C[2] |
| Reaction Time | 3.5 hours[2] | ~2 hours + gas introduction time[2] |
| Purification | Column Chromatography[2] | Liquid-liquid extraction and washing[2] |
| Product Yield | 91%[2] | 80%[2] |
| Product Purity | Not specified, purified by chromatography | 99.2% (by HPLC)[2] |
| Product Form | Oil[2] | Light yellow oil[2] |
Visualization of Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis of this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
Application of 4-(Difluoromethoxy)-3-methoxybenzaldehyde in Material Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)-3-methoxybenzaldehyde is a versatile aromatic aldehyde that holds significant promise in the field of material science. The presence of the difluoromethoxy group (-OCF₂H) imparts unique properties to materials derived from this building block, including enhanced thermal stability, specific optical and electronic characteristics, and increased solubility in organic solvents. These attributes make it a valuable monomer for the synthesis of advanced polymers such as poly(azomethine)s and a key component in the design of novel liquid crystals. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a fluorinated poly(azomethine) and a Schiff base liquid crystal.
Application 1: Synthesis of a High-Performance Fluorinated Poly(azomethine)
Poly(azomethine)s, also known as poly(Schiff base)s, are a class of polymers characterized by the presence of an azomethine (-CH=N-) linkage in their backbone. The incorporation of the 4-(difluoromethoxy)-3-methoxyphenyl moiety into the polymer chain can lead to materials with high thermal stability, good solubility, and potentially interesting optoelectronic properties.
Logical Workflow for Poly(azomethine) Synthesis
Caption: Workflow for the synthesis and characterization of a fluorinated poly(azomethine).
Experimental Protocol: Synthesis of Poly[N,N'-(1,4-phenyleneoxy-1,4-phenylene)-bis(4-(difluoromethoxy)-3-methoxybenzylidene)]
Materials:
-
This compound (2 mmol, 0.404 g)
-
4,4'-Oxydianiline (2 mmol, 0.400 g)
-
N,N-Dimethylacetamide (DMAc) (10 mL)
-
Lithium Chloride (LiCl) (0.5 g)
-
Ethanol
-
Acetone
-
Diethyl ether
Procedure:
-
In a 50 mL three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve 4,4'-oxydianiline and lithium chloride in N,N-dimethylacetamide.
-
Stir the mixture under a nitrogen atmosphere at room temperature until the solids are completely dissolved.
-
Add this compound to the solution.
-
Heat the reaction mixture to 120°C and maintain this temperature for 24 hours with continuous stirring under a nitrogen atmosphere.
-
After cooling to room temperature, pour the viscous polymer solution into 200 mL of ethanol to precipitate the polymer.
-
Filter the resulting fibrous yellow precipitate and wash it thoroughly with ethanol, acetone, and diethyl ether.
-
Dry the polymer in a vacuum oven at 80°C for 12 hours.[1]
Expected Material Properties
The following table summarizes the expected properties of the synthesized fluorinated poly(azomethine). These values are based on typical results for analogous fluorinated aromatic polymers.
| Property | Expected Value | Characterization Method |
| Thermal Stability (TGA) | ||
| 5% Weight Loss Temperature | > 400 °C | Thermogravimetric |
| 10% Weight Loss Temperature | > 450 °C | Analysis (TGA) |
| Char Yield at 800 °C | > 50% | |
| Glass Transition (DSC) | ||
| Glass Transition Temperature (Tg) | 180 - 220 °C | Differential Scanning |
| Calorimetry (DSC) | ||
| Molecular Weight (GPC) | ||
| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol | Gel Permeation |
| Weight Average Molecular Weight (Mw) | 30,000 - 50,000 g/mol | Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.2 | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP) | Solubility Test |
Application 2: Synthesis of a Fluorinated Schiff Base Liquid Crystal
The unique electronic and steric properties of the difluoromethoxy group can be leveraged to design novel liquid crystalline materials. Condensation of this compound with an appropriate aniline derivative can yield Schiff bases with mesogenic properties.
Logical Workflow for Liquid Crystal Synthesis
Caption: Workflow for the synthesis and characterization of a fluorinated liquid crystal.
Experimental Protocol: Synthesis of 4-((4-(Difluoromethoxy)-3-methoxybenzylidene)amino)phenyl hexanoate
Materials:
-
This compound (5 mmol, 1.01 g)
-
4-Aminophenyl hexanoate (5 mmol, 1.03 g)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
Dissolve this compound in 10 mL of absolute ethanol in a 50 mL round-bottom flask with gentle heating.
-
In a separate beaker, dissolve 4-aminophenyl hexanoate in 10 mL of absolute ethanol.
-
Add the 4-aminophenyl hexanoate solution to the benzaldehyde solution with stirring.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
The crystalline product that precipitates out is collected by filtration.
-
Wash the product with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base liquid crystal.
Expected Mesomorphic and Thermal Properties
The following table outlines the expected properties for the synthesized fluorinated Schiff base liquid crystal. The values are hypothetical but are based on data for structurally similar fluorinated liquid crystals.[3][4][5]
| Property | Expected Value/Observation | Characterization Method |
| Phase Transitions (DSC) | ||
| Melting Point (Cr to N/SmA) | 80 - 100 °C | Differential Scanning |
| Clearing Point (N/SmA to I) | 120 - 150 °C | Calorimetry (DSC) |
| Mesophase Range | 30 - 60 °C | |
| Mesophase Identification (POM) | Nematic (Schlieren texture) or Smectic A (Focal conic texture) | Polarized Optical |
| Microscopy (POM) | ||
| Spectroscopic Data (FTIR) | ||
| C=N Stretch | ~1620 cm⁻¹ | Fourier-Transform |
| C-F Stretch | ~1000-1100 cm⁻¹ | Infrared Spectroscopy |
| (FTIR) | ||
| Spectroscopic Data (¹H NMR) | ||
| -CH=N- Proton | δ 8.3 - 8.6 ppm | Proton Nuclear Magnetic |
| -OCF₂H Proton | Triplet, δ 6.5 - 7.0 ppm | Resonance (¹H NMR) |
Conclusion
This compound serves as a valuable precursor for the synthesis of advanced materials. The protocols and expected data presented herein provide a foundation for researchers to explore the potential of this compound in creating novel fluorinated polymers and liquid crystals with tailored properties for a variety of applications in electronics, optics, and high-performance materials. The unique combination of the difluoromethoxy and methoxy substituents offers a rich design space for the development of next-generation functional materials.
References
- 1. Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Derivatisierung von 4-(Difluormethoxy)-3-methoxybenzaldehyd: Anwendungshinweise und Protokolle für weitere Reaktionen
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument enthält detaillierte Anwendungshinweise und Versuchsprotokolle für die Derivatisierung von 4-(Difluormethoxy)-3-methoxybenzaldehyd. Diese Verbindung ist ein wichtiges Zwischenprodukt in der organischen Synthese, insbesondere bei der Entwicklung von pharmazeutischen Wirkstoffen. Die hier beschriebenen Protokolle umfassen wichtige Reaktionen wie die reduktive Aminierung, die Wittig-Reaktion, die Knoevenagel-Kondensation und die Claisen-Schmidt-Kondensation und bieten einen Rahmen für die Synthese einer Vielzahl von Derivaten für die weitere Forschung und Arzneimittelentwicklung.
Einleitung
4-(Difluormethoxy)-3-methoxybenzaldehyd ist ein vielseitiger Baustein, der vor allem als Schlüsselintermediat bei der Synthese von Roflumilast, einem selektiven Phosphodiesterase-4 (PDE4)-Inhibitor zur Behandlung von chronisch-obstruktiven Lungenerkrankungen (COPD), bekannt ist.[1] Die Difluormethoxy-Gruppe verleiht den Molekülen eine verbesserte metabolische Stabilität und Lipophilie, was wünschenswerte Eigenschaften für die Optimierung von Arzneimittelkandidaten sind.[1] Über seine Rolle bei der Roflumilast-Synthese hinaus kann die Aldehydfunktionalität von 4-(Difluormethoxy)-3-methoxybenzaldehyd leicht in eine Vielzahl anderer funktioneller Gruppen umgewandelt werden, was die Synthese diverser Molekülgerüste für die Erforschung neuer Therapeutika und Materialien ermöglicht.[1]
Diese Anwendungshinweise bieten detaillierte Protokolle für vier grundlegende Transformationen der Aldehydgruppe, die es Forschern ermöglichen, neue Derivate für das Screening auf biologische Aktivität und die Materialwissenschaft zu generieren.
Reduktive Aminierung: Synthese von substituierten Aminen
Die reduktive Aminierung ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Stickstoff-Bindungen durch die Reaktion eines Aldehyds mit einem Amin in Gegenwart eines Reduktionsmittels. Diese Reaktion ist von grundlegender Bedeutung in der medizinischen Chemie für die Synthese von sekundären und tertiären Aminen, die in vielen biologisch aktiven Molekülen vorkommen.
Anwendungshinweis: Die reduktive Aminierung von 4-(Difluormethoxy)-3-methoxybenzaldehyd mit einer Vielzahl von primären und sekundären Aminen ermöglicht die Synthese einer Bibliothek von substituierten Benzylaminen. Diese Derivate können als Bausteine für komplexere Moleküle dienen oder direkt auf ihre biologische Aktivität getestet werden. Die Wahl des Amins und des Reduktionsmittels kann die Ausbeute und Reinheit des Produkts beeinflussen.
Experimentelles Protokoll: Allgemeine Vorgehensweise zur reduktiven Aminierung
Dieses Protokoll beschreibt ein allgemeines Verfahren zur reduktiven Aminierung von 4-(Difluormethoxy)-3-methoxybenzaldehyd unter Verwendung von Natriumtriacetoxyborhydrid als mildem Reduktionsmittel.
Materialien:
-
4-(Difluormethoxy)-3-methoxybenzaldehyd
-
Primäres oder sekundäres Amin (z. B. Anilin, Morpholin)
-
Natriumtriacetoxyborhydrid (STAB)
-
Dichlormethan (DCM), wasserfrei
-
Essigsäure (optional, als Katalysator)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Standard-Laborglaswaren
-
Magnetrührer
Vorgehensweise:
-
In einem trockenen Rundkolben werden 4-(Difluormethoxy)-3-methoxybenzaldehyd (1,0 Äquiv.) und das entsprechende Amin (1,0-1,2 Äquiv.) in wasserfreiem Dichlormethan gelöst.
-
Optional kann eine katalytische Menge Essigsäure (0,1 Äquiv.) zugegeben werden, um die Bildung des Imins/Iminiumions zu beschleunigen.
-
Die Mischung wird bei Raumtemperatur für 30-60 Minuten gerührt.
-
Anschließend wird Natriumtriacetoxyborhydrid (1,2-1,5 Äquiv.) portionsweise über einen Zeitraum von 10 Minuten zugegeben.
-
Die Reaktionsmischung wird bei Raumtemperatur für 2-16 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach vollständiger Umsetzung wird die Reaktion vorsichtig mit gesättigter Natriumbicarbonatlösung gequencht.
-
Die organische Phase wird abgetrennt, mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Amin zu erhalten.
Zusammenfassung der quantitativen Daten (repräsentative Beispiele)
| Amin | Reduktionsmittel | Lösungsmittel | Zeit (h) | Ausbeute (%) |
| Anilin | NaBH(OAc)₃ | DCM | 12 | 85-95 |
| Morpholin | NaBH(OAc)₃ | DCM | 8 | 90-98 |
| Benzylamin | NaBH(OAc)₃ | DCM | 10 | 88-96 |
Hinweis: Die Ausbeuten sind Schätzungen, die auf allgemeinen Protokollen zur reduktiven Aminierung basieren und je nach spezifischen Reaktionsbedingungen variieren können.
Abbildung 1: Arbeitsablauf für die reduktive Aminierung.
Wittig-Reaktion: Synthese von Alken-Derivaten
Die Wittig-Reaktion ist eine der wichtigsten Methoden zur Synthese von Alkenen aus Aldehyden oder Ketonen unter Verwendung eines Phosphoniumylids. Diese Reaktion ermöglicht die präzise Bildung einer Kohlenstoff-Kohlenstoff-Doppelbindung an der Position der ursprünglichen Carbonylgruppe.
Anwendungshinweis: Die Wittig-Reaktion mit 4-(Difluormethoxy)-3-methoxybenzaldehyd kann zur Synthese einer Vielzahl von Stilben-Analoga und anderen Alken-Derivaten genutzt werden.[2] Die Stereoselektivität der Reaktion (Bildung von E- oder Z-Isomeren) hängt von der Struktur des verwendeten Ylids ab.[3] Stabilisierte Ylide führen überwiegend zu (E)-Alkenen, während nicht-stabilisierte Ylide (Z)-Alkene begünstigen.[3] Diese Derivate sind wertvolle Zwischenprodukte für weitere Funktionalisierungen oder können als Endprodukte mit potenziellen Anwendungen in den Materialwissenschaften oder der medizinischen Chemie dienen.
Experimentelles Protokoll: Allgemeine Vorgehensweise zur Wittig-Reaktion
Dieses Protokoll beschreibt ein allgemeines Verfahren für eine Wittig-Reaktion unter Verwendung eines stabilisierten Phosphoniumylids.
Materialien:
-
4-(Difluormethoxy)-3-methoxybenzaldehyd
-
(Carbethoxymethylen)triphenylphosphoran (oder ein anderes stabilisiertes Ylid)
-
Toluol oder Tetrahydrofuran (THF), wasserfrei
-
Standard-Laborglaswaren
-
Magnetrührer
-
Rückflusskühler
Vorgehensweise:
-
In einem trockenen, mit einem Rückflusskühler ausgestatteten Rundkolben werden 4-(Difluormethoxy)-3-methoxybenzaldehyd (1,0 Äquiv.) und (Carbethoxymethylen)triphenylphosphoran (1,1 Äquiv.) in wasserfreiem Toluol oder THF gelöst.
-
Die Reaktionsmischung wird unter Rühren zum Rückfluss erhitzt.
-
Die Reaktion wird für 4-24 Stunden unter Rückfluss gehalten, wobei der Fortschritt mittels DC überwacht wird.
-
Nach Abkühlen auf Raumtemperatur wird das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird in einem minimalen Volumen eines geeigneten Lösungsmittels (z. B. Dichlormethan) aufgenommen.
-
Das Triphenylphosphinoxid-Nebenprodukt kann durch Fällung mit einem unpolaren Lösungsmittel (z. B. Hexan) und anschließende Filtration entfernt werden.
-
Das Filtrat wird eingeengt und das Rohprodukt durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Alken-Derivat zu erhalten.
Zusammenfassung der quantitativen Daten (repräsentative Beispiele)
| Ylid | Lösungsmittel | Zeit (h) | Ausbeute (%) | Isomerenverhältnis (E:Z) |
| (Carbethoxymethylen)triphenylphosphoran | Toluol | 12 | 80-90 | >95:5 |
| (Cyanomethylen)triphenylphosphoran | THF | 8 | 85-95 | >95:5 |
| Benzyltriphenylphosphoniumchlorid + Base | THF | 6 | 70-85 | Variabel |
Hinweis: Die Ausbeuten und Isomerenverhältnisse sind Schätzungen, die auf allgemeinen Protokollen zur Wittig-Reaktion basieren.
Abbildung 2: Arbeitsablauf für die Wittig-Reaktion.
Knoevenagel-Kondensation: Synthese von α,β-ungesättigten Verbindungen
Die Knoevenagel-Kondensation ist eine nukleophile Addition einer aktiven Methylenverbindung an eine Carbonylgruppe, gefolgt von einer Dehydratisierungsreaktion.[4] Diese Reaktion wird typischerweise durch eine schwache Base katalysiert und ist ein effizienter Weg zur Synthese von elektronenarmen Alkenen.
Anwendungshinweis: Die Knoevenagel-Kondensation von 4-(Difluormethoxy)-3-methoxybenzaldehyd mit aktiven Methylenverbindungen wie Malononitril oder Cyanessigsäureestern führt zur Bildung von α,β-ungesättigten Produkten.[5] Diese Produkte sind hochfunktionalisiert und können als Zwischenprodukte für die Synthese von Heterocyclen oder als pharmakologisch aktive Verbindungen selbst dienen. Die elektronenarmen Eigenschaften der Produkte machen sie zu interessanten Kandidaten für Michael-Additionen und andere nachgeschaltete Transformationen.
Experimentelles Protokoll: Allgemeine Vorgehensweise zur Knoevenagel-Kondensation
Dieses Protokoll beschreibt ein allgemeines Verfahren für die Knoevenagel-Kondensation unter Verwendung von Piperidin als Katalysator.
Materialien:
-
4-(Difluormethoxy)-3-methoxybenzaldehyd
-
Aktive Methylenverbindung (z. B. Malononitril, Diethylmalonat)
-
Piperidin (Katalysator)
-
Ethanol oder Isopropanol
-
Standard-Laborglaswaren
-
Magnetrührer
Vorgehensweise:
-
In einem Rundkolben werden 4-(Difluormethoxy)-3-methoxybenzaldehyd (1,0 Äquiv.) und die aktive Methylenverbindung (1,0-1,1 Äquiv.) in Ethanol gelöst.
-
Eine katalytische Menge Piperidin (ca. 0,1 Äquiv.) wird zu der Lösung gegeben.
-
Die Reaktionsmischung wird bei Raumtemperatur oder unter leichtem Erwärmen (50-60 °C) für 1-4 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
In vielen Fällen fällt das Produkt direkt aus der Reaktionsmischung aus. Wenn nicht, wird die Mischung auf Eiswasser gegossen, um die Fällung zu induzieren.
-
Der feste Niederschlag wird durch Vakuumfiltration abgetrennt und mit kaltem Ethanol oder Wasser gewaschen.
-
Das Produkt wird an der Luft oder im Vakuum getrocknet. Eine weitere Reinigung durch Umkristallisation kann erforderlich sein, um hochreines Material zu erhalten.
Zusammenfassung der quantitativen Daten (repräsentative Beispiele)
| Aktive Methylenverbindung | Katalysator | Lösungsmittel | Temperatur (°C) | Ausbeute (%) |
| Malononitril | Piperidin | Ethanol | 25 | 90-98 |
| Ethylcyanoacetat | Piperidin | Ethanol | 60 | 85-95 |
| Meldrumsäure | Ammoniumacetat | Isopropanol | 80 | 80-90 |
Hinweis: Die Ausbeuten sind Schätzungen, die auf allgemeinen Protokollen zur Knoevenagel-Kondensation basieren.
Abbildung 3: Arbeitsablauf für die Knoevenagel-Kondensation.
Claisen-Schmidt-Kondensation: Synthese von Chalkonen
Die Claisen-Schmidt-Kondensation ist eine basen- oder säurekatalysierte Reaktion zwischen einem aromatischen Aldehyd und einem Keton, die zur Bildung von α,β-ungesättigten Ketonen, bekannt als Chalkone, führt.[6][7] Chalkone sind eine wichtige Klasse von Naturstoffen und synthetischen Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten.
Anwendungshinweis: Die Reaktion von 4-(Difluormethoxy)-3-methoxybenzaldehyd mit verschiedenen Acetophenonen in Gegenwart einer Base wie Natrium- oder Kaliumhydroxid ergibt eine Reihe von substituierten Chalkonen.[8] Diese Chalkon-Derivate können als Vorläufer für die Synthese von Flavonoiden und anderen Heterocyclen dienen oder direkt auf ihre pharmakologischen Eigenschaften, wie z. B. entzündungshemmende, antimikrobielle oder krebsbekämpfende Aktivitäten, untersucht werden.
Experimentelles Protokoll: Allgemeine Vorgehensweise zur Claisen-Schmidt-Kondensation
Dieses Protokoll beschreibt ein allgemeines Verfahren für die basenkatalysierte Synthese von Chalkonen.
Materialien:
-
4-(Difluormethoxy)-3-methoxybenzaldehyd
-
Substituiertes Acetophenon (z. B. Acetophenon, 4'-Methoxyacetophenon)
-
Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH)
-
Ethanol (95%)
-
Verdünnte Salzsäure (HCl)
-
Standard-Laborglaswaren
-
Magnetrührer
Vorgehensweise:
-
In einem Becherglas oder Rundkolben werden 4-(Difluormethoxy)-3-methoxybenzaldehyd (1,0 Äquiv.) und das substituierte Acetophenon (1,0 Äquiv.) in Ethanol gelöst.
-
Die Lösung wird in einem Eisbad gekühlt.
-
Eine wässrige Lösung von Natriumhydroxid (z. B. 10-50%) wird langsam unter Rühren zu der gekühlten Lösung getropft.
-
Nach der Zugabe wird die Mischung für 2-4 Stunden bei Raumtemperatur gerührt. Oft bildet sich ein fester Niederschlag.
-
Der Reaktionsfortschritt wird mittels DC überwacht.
-
Nach Abschluss der Reaktion wird die Mischung in Eiswasser gegossen und mit verdünnter Salzsäure neutralisiert.
-
Der ausgefallene Feststoff wird durch Vakuumfiltration gesammelt, gründlich mit Wasser gewaschen und getrocknet.
-
Das Rohprodukt wird durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol) gereinigt, um das reine Chalkon zu erhalten.
Zusammenfassung der quantitativen Daten (repräsentative Beispiele)
| Acetophenon | Base | Lösungsmittel | Zeit (h) | Ausbeute (%) |
| Acetophenon | NaOH | Ethanol | 3 | 75-85 |
| 4'-Methoxyacetophenon | KOH | Ethanol | 4 | 70-80 |
| 4'-Chloracetophenon | NaOH | Ethanol | 3 | 80-90 |
Hinweis: Die Ausbeuten sind Schätzungen, die auf allgemeinen Protokollen zur Claisen-Schmidt-Kondensation basieren.
Abbildung 4: Arbeitsablauf für die Claisen-Schmidt-Kondensation.
Fazit
4-(Difluormethoxy)-3-methoxybenzaldehyd ist ein wertvolles und vielseitiges Zwischenprodukt für die organische Synthese. Die in diesen Anwendungshinweisen beschriebenen Protokolle zur reduktiven Aminierung, Wittig-Reaktion, Knoevenagel-Kondensation und Claisen-Schmidt-Kondensation bieten eine solide Grundlage für die Erzeugung einer breiten Palette von Derivaten. Diese neuen Verbindungen können in Screening-Programmen für die Arzneimittelentdeckung eingesetzt oder für die Entwicklung neuer Materialien mit maßgeschneiderten Eigenschaften weiter erforscht werden. Die vorgestellten Methoden sind robust und anpassungsfähig und ermöglichen es Forschern, die chemische Vielfalt, die von diesem wichtigen Baustein ausgeht, effizient zu erkunden.
References
- 1. nbinno.com [nbinno.com]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Topic: Monitoring the Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde by Thin-Layer Chromatography (TLC)
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)-3-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor for treating chronic obstructive pulmonary disease (COPD).[1] The difluoromethoxy group can enhance metabolic stability and lipophilicity, making it a valuable moiety in medicinal chemistry.[1]
Efficient synthesis of this intermediate requires careful monitoring to determine reaction completion, identify byproducts, and optimize yield. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideal for monitoring the progress of organic reactions.[2] This application note provides a detailed protocol for the synthesis of this compound from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and its subsequent monitoring using TLC.
Principle of TLC Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[3] The polarity of the compounds plays a crucial role; less polar compounds travel further up the TLC plate, resulting in a higher Retention Factor (Rƒ), while more polar compounds have a stronger affinity for the stationary phase and travel shorter distances (lower Rƒ).[4]
In this synthesis, the starting material, vanillin, contains a polar hydroxyl (-OH) group. The product, this compound, has this hydroxyl group replaced by a less polar difluoromethoxy (-OCHF₂) group. Therefore, the product is expected to have a higher Rƒ value than the starting material, allowing for clear separation and monitoring on a TLC plate.[5][6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic methods.[7]
Materials:
-
4-hydroxy-3-methoxybenzaldehyde (Vanillin)
-
Sodium 2-chloro-2,2-difluoroacetate
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
n-Hexane
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-hydroxy-3-methoxybenzaldehyde (2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.00022 mol).
-
Add N,N-dimethylformamide (DMF, 14 mL) and water (14 mL) to the flask.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 100°C with continuous stirring for approximately 3.5 hours.
-
Monitor the reaction progress every 30-60 minutes using the TLC protocol described below. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[7][8]
-
Upon completion, cool the mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid and extract the product with ethyl acetate (2 x 25 mL).
-
Wash the combined organic layers with water (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: TLC Monitoring Procedure
Materials:
-
TLC plates (silica gel 60 F₂₅₄ on aluminum or glass backing)
-
Developing chamber with lid
-
Capillary tubes for spotting
-
Mobile Phase: Ethyl acetate/n-Hexane (1:4 v/v)
-
UV lamp (254 nm)
-
Pencil and ruler
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase (Ethyl acetate/n-Hexane, 1:4) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, and close the lid.[9]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[3] Mark three lanes on the baseline for the starting material (SM), a co-spot (CO), and the reaction mixture (RM).[9]
-
Spot the Plate:
-
SM Lane: Dissolve a small amount of the starting material (vanillin) in a volatile solvent (like ethyl acetate). Using a capillary tube, apply a small spot of this solution onto the SM lane on the baseline.
-
RM Lane: Withdraw a small aliquot from the reaction mixture using a capillary tube and spot it directly onto the RM lane.
-
CO Lane: Apply a spot of the starting material solution and a spot of the reaction mixture on top of each other in the CO lane. This helps to confirm the identity of the spots.[8]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.[2][9] Close the chamber and allow the solvent front to ascend the plate by capillary action.[3]
-
Visualize the Results: Once the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[9] Allow the plate to dry completely.
-
Visualize the separated spots under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots against the fluorescent background.[10][11][12]
-
Lightly circle the observed spots with a pencil, as they will disappear when the UV light is removed.[11]
-
Analyze the Results: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)[13] The reaction is progressing if the spot corresponding to the starting material in the RM lane diminishes over time, while a new spot, corresponding to the product, appears and intensifies.
Data Presentation
The progress of the reaction can be effectively monitored by observing the change in the TLC profile over time. The expected Rƒ values for the starting material and product under the specified conditions are summarized below.
| Compound Name | Role | Mobile Phase (EtOAc:Hexane) | Expected Rƒ Value | Visualization (UV, 254 nm) |
| 4-hydroxy-3-methoxybenzaldehyde (Vanillin) | Starting Material | 1:4 | ~ 0.3 - 0.4 | Dark Spot |
| This compound | Product | 1:4 | ~ 0.6 - 0.7 | Dark Spot |
Note: Rƒ values are indicative and may vary slightly depending on experimental conditions such as temperature, chamber saturation, and the specific TLC plate used.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical principles underlying the TLC separation.
Caption: Workflow for synthesis and TLC monitoring.
Caption: Polarity determines compound migration on TLC.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Home Page [chem.ualberta.ca]
- 5. brainly.com [brainly.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. iitg.ac.in [iitg.ac.in]
Troubleshooting & Optimization
Common side products in the synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
Welcome to the technical support guide for the synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde. This document is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during the synthesis of this key pharmaceutical intermediate, notably used in the preparation of Roflumilast[1]. Authored from the perspective of a Senior Application Scientist, this guide provides in-depth, experience-driven advice to help you identify and mitigate the formation of common side products, ensuring the integrity and yield of your synthesis.
The most common synthetic routes involve the O-difluoromethylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) using a difluorocarbene precursor. The two primary reagents for this transformation are chlorodifluoromethane (CHClF₂) gas and sodium chlorodifluoroacetate (ClCF₂CO₂Na)[2][3]. Both methods proceed via the generation of difluorocarbene (:CF₂), which is trapped by the vanillin phenoxide. While effective, these reactions are sensitive to conditions and can generate a profile of challenging impurities.
Core Reaction Pathway
The desired transformation is the nucleophilic trapping of difluorocarbene by the phenoxide of vanillin. The carbene is typically generated in situ from a precursor.
Caption: General reaction scheme for O-difluoromethylation of vanillin.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common experimental issues in a question-and-answer format, providing explanations for the chemical origins of side products and actionable troubleshooting protocols.
Q1: My reaction has stalled. HPLC/TLC analysis shows a large amount of unreacted vanillin. How can I improve conversion?
Answer: Incomplete conversion is a frequent issue stemming from several potential factors related to reagent activity, stoichiometry, and reaction conditions.
Causality & Explanation: The reaction relies on the generation of a phenoxide from vanillin, which then acts as the nucleophile. The efficiency of this process and the subsequent trapping of difluorocarbene are critical.
-
Insufficient Base: Vanillin has a pKa of approximately 7.4. A sufficiently strong base in stoichiometric excess is required to ensure complete deprotonation to the more reactive phenoxide. Common bases include NaOH, K₂CO₃, or Cs₂CO₃[2].
-
Inefficient Carbene Generation:
-
When using sodium chlorodifluoroacetate , thermal decomposition is required to generate the carbene. Temperatures are typically high (100-120 °C)[3][4]. If the temperature is too low, carbene generation will be slow or negligible.
-
When using chlorodifluoromethane gas , poor mass transfer of the gas into the reaction solution can limit the reaction rate. Vigorous stirring and efficient gas dispersion are essential[5].
-
-
Moisture Content: While some protocols use aqueous solvent mixtures[2], excess water can potentially interfere by reacting with the base or the carbene, especially at high temperatures.
Troubleshooting & Mitigation Protocol:
-
Verify Base Stoichiometry and Strength: Use at least 1.5-2.0 equivalents of a suitable base (e.g., NaOH, K₂CO₃) relative to vanillin to ensure complete phenoxide formation.
-
Optimize Temperature: For reactions with sodium chlorodifluoroacetate, ensure the internal reaction temperature reaches and is maintained at the target (typically >100 °C)[3]. Use a high-boiling polar aprotic solvent like DMF or DMSO.
-
Ensure Reagent Quality: Sodium chlorodifluoroacetate should be dry and of high purity. For chlorodifluoromethane, ensure a steady and controlled flow rate.
-
Monitor Progress: Track the consumption of vanillin by TLC (a typical eluent is 1:4 Ethyl Acetate/Hexane) or HPLC[2]. If the reaction stalls, consider a second addition of the difluoromethylating agent or extending the reaction time.
Q2: I've isolated a significant byproduct with a mass corresponding to C₉H₈O₄. NMR suggests it's an aryl formate. How is this forming?
Answer: The formation of 3-methoxy-4-formylphenyl formate is a known side product in difluoromethylation reactions. It arises from the hydrolysis of the desired product under certain conditions, where the difluoromethyl group effectively acts as a surrogate for a carbonyl group.
Causality & Explanation: This side reaction occurs sequentially after the formation of the desired aryl difluoromethyl ether. The difluoromethyl ether intermediate can react with a nucleophile, such as residual phenoxide or water (especially during workup), leading to the elimination of fluoride and subsequent hydrolysis to a formate ester[6].
References
- 1. nbinno.com [nbinno.com]
- 2. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 6. Direct formylation of phenols using difluorocarbene as a safe CO surrogate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Difluoromethoxy)-3-methoxybenzaldehyde synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting material (Vanillin) | Ensure vanillin is pure and dry. Impurities can interfere with the reaction. |
| Ineffective difluoromethylating agent | Use a fresh, high-quality difluoromethylating agent such as sodium 2-chloro-2,2-difluoroacetate or ensure a consistent flow of monochlorodifluoromethane gas. |
| Incorrect reaction temperature | Optimize the reaction temperature. For difluoromethylation using sodium 2-chloro-2,2-difluoroacetate, a temperature of around 100°C is often effective.[1] For reactions with monochlorodifluoromethane, temperatures between 60-120°C have been reported.[2] |
| Inappropriate solvent | The choice of solvent is critical. A mixture of DMF and water is commonly used.[1] Other solvents like isopropanol and 1,4-dioxane have also been reported.[2] |
| Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Ensure the reaction is allowed to proceed to completion. |
| Improper work-up procedure | Acidify the reaction mixture with concentrated hydrochloric acid after the reaction is complete to protonate the phenoxide.[1] Ensure thorough extraction of the product with a suitable organic solvent like ethyl acetate or dichloromethane.[1] |
Issue 2: Formation of Significant Side Products (e.g., 3,4-bis(difluoromethoxy)benzaldehyde)
| Potential Cause | Troubleshooting Steps |
| Excess difluoromethylating agent | Carefully control the stoichiometry of the difluoromethylating agent. An excess can lead to the formation of the double-substituted by-product. |
| High reaction temperature or prolonged reaction time | Overly harsh conditions can promote side reactions. Optimize the temperature and reaction time to favor the formation of the desired mono-substituted product. |
| Inappropriate base or catalyst | The choice and amount of base (e.g., sodium hydroxide, cesium carbonate) can influence selectivity. Cesium carbonate has been shown to give high yields of the desired product.[1] Phase-transfer catalysts like n-butylammonium bromide can also be employed.[2] |
Issue 3: Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Starting material is not fully deprotonated | Ensure complete formation of the phenoxide by using a sufficient amount of a suitable base (e.g., sodium hydroxide, cesium carbonate) and allowing adequate time for this step before adding the difluoromethylating agent.[1] |
| Poor mixing | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. |
| Deactivation of the catalyst | If using a catalyst, ensure it is not poisoned by impurities in the reagents or solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and readily available starting material is vanillin (4-hydroxy-3-methoxybenzaldehyde).[1][3]
Q2: What are the common difluoromethylating agents used in this synthesis?
A2: The two most common difluoromethylating agents are:
-
Sodium 2-chloro-2,2-difluoroacetate: This is a salt that generates difluorocarbene in situ.[1]
-
Monochlorodifluoromethane (Freon-22): This is a gas that can be bubbled through the reaction mixture.[1]
Q3: What is the role of the base in this reaction?
A3: The base, such as sodium hydroxide or cesium carbonate, is crucial for deprotonating the hydroxyl group of vanillin to form a phenoxide. This phenoxide is a much stronger nucleophile that then attacks the difluoromethylating agent.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material (vanillin), you can observe the disappearance of the starting material and the appearance of the product spot.
Q5: What are the typical yields for this synthesis?
A5: The reported yields can vary significantly depending on the chosen method and reaction conditions. Yields ranging from 80% to as high as 91% have been reported in the literature.[1]
Data Presentation
Table 1: Comparison of Different Synthetic Protocols
| Starting Material | Difluoromethylating Agent | Base/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Vanillin | Sodium 2-chloro-2,2-difluoroacetate | Cesium Carbonate | DMF/Water | 100°C | 3.5 hours | 91% | [1] |
| Vanillin | Monochlorodifluoromethane | Sodium Hydroxide | DMF | 90°C | 2 hours (pre-reaction) + reaction time | 80% | [1] |
| 3,4-dihydroxybenzaldehyde | Chlorodifluoromethane | Sodium Hydroxide / n-butylammonium bromide | 1,4-dioxane | 80°C | 5-6 hours | 47.3% | [2] |
| 3,4-dihydroxybenzaldehyde | Chlorodifluoromethane | Sodium Hydroxide / n-butylammonium bromide | Isopropanol | 60-65°C | 5-6 hours | 43.6% | [2] |
Experimental Protocols
Protocol 1: Synthesis using Sodium 2-chloro-2,2-difluoroacetate
This protocol is adapted from a high-yield synthesis method.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve vanillin (1 equivalent) in a 1:1 mixture of N,N-Dimethylformamide (DMF) and water.
-
Addition of Reagents: Add sodium 2-chloro-2,2-difluoroacetate (2.4 equivalents) and cesium carbonate (0.14 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 3.5 hours with vigorous stirring.
-
Work-up:
-
Cool the mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (2x volume).
-
Wash the combined organic layers with water (2x volume).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the resulting oil by column chromatography on silica gel using an eluent of ethyl acetate/n-hexane (1:4) to obtain pure this compound.
Protocol 2: Synthesis using Monochlorodifluoromethane Gas
This protocol is based on a method utilizing monochlorodifluoromethane gas.[1]
-
Reaction Setup: To a reaction flask, add vanillin (1 equivalent), sodium hydroxide (1.6 equivalents), and DMF.
-
Initial Heating: Heat the mixture to 90°C with continuous stirring for 2 hours.
-
Introduction of Gas: Introduce monochlorodifluoromethane gas into the reaction system while maintaining the temperature.
-
Monitoring: Monitor the reaction progress by TLC until the vanillin is completely consumed.
-
Work-up:
-
Stop heating and cool the reaction system to room temperature.
-
Quench the reaction by adding water.
-
Extract the mixture with dichloromethane.
-
Wash the organic phase sequentially with saturated sodium carbonate solution and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Isolation: Concentrate the organic phase under reduced pressure to obtain the product.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Optimizing reaction conditions for the synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde. This valuable pharmaceutical intermediate, notably used in the synthesis of Roflumilast for treating COPD, can be synthesized through several pathways.[1] This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and economically viable starting material is vanillin (4-hydroxy-3-methoxybenzaldehyde). Another precursor that can be used is 3,4-dihydroxybenzaldehyde, which requires selective difluoromethylation at the 4-position.
Q2: What are the primary methods for introducing the difluoromethoxy group?
There are two primary methods for the difluoromethylation of the phenolic hydroxyl group:
-
Using Sodium 2-chloro-2,2-difluoroacetate: This method involves the reaction of the starting material with sodium 2-chloro-2,2-difluoroacetate in the presence of a base.[2]
-
Using Monochlorodifluoromethane (CHClF₂): This method utilizes monochlorodifluoromethane gas bubbled through a solution of the starting material and a base.[2]
Q3: How do I choose the right solvent for the reaction?
The choice of solvent is critical for reaction efficiency. Common solvents include:
-
N,N-Dimethylformamide (DMF): A versatile polar aprotic solvent that is effective for both primary methods.[2][3][4]
-
A mixture of DMF and water: This can be used with sodium 2-chloro-2,2-difluoroacetate to improve solubility and reaction rate.[2]
-
Isopropanol or 1,4-Dioxane: These can also be used, particularly in the reaction with monochlorodifluoromethane.[3]
The selection should be based on the specific difluoromethylating agent and base being used, as well as considerations for downstream processing and purification.
Q4: What is the role of the base in this synthesis, and which one should I use?
The base is essential for deprotonating the phenolic hydroxyl group, making it a nucleophile that can attack the difluoromethylating agent. Common bases include:
-
Sodium Hydroxide (NaOH): A strong, cost-effective base often used with monochlorodifluoromethane.[2][3]
-
Cesium Carbonate (Cs₂CO₃): A milder and more soluble base, often used with sodium 2-chloro-2,2-difluoroacetate, which can lead to higher yields.[2]
-
Potassium Carbonate (K₂CO₃): Another common inorganic base that can be employed.
The choice of base can influence the reaction rate and the formation of byproducts. Stronger bases may require more careful control of reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. Monitor reaction progress using TLC or HPLC.[2]- Ensure the base is sufficiently strong and used in the correct stoichiometric amount to deprotonate the phenol.- For the monochlorodifluoromethane method, ensure a consistent and adequate flow of the gas. |
| Degradation of starting material or product. | - Lower the reaction temperature and monitor for byproduct formation.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. | |
| Poor workup and extraction. | - Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction.- Use an appropriate organic solvent for extraction in which the product has high solubility (e.g., ethyl acetate, dichloromethane).[2]- Perform multiple extractions to maximize recovery. | |
| Formation of Byproducts | Double difluoromethylation (in the case of 3,4-dihydroxybenzaldehyde starting material). | - Carefully control the stoichiometry of the difluoromethylating agent.- Use a milder base or lower reaction temperature to favor mono-substitution. A patent suggests that a molar equivalent ratio of 3,4-dihydroxybenzaldehyde to sodium chlorodifluoroacetate of 1:1.5 can yield the desired monosubstituted product with minimal disubstituted byproduct.[4] |
| O-alkylation at the aldehyde. | - This is generally less common but can occur under harsh conditions. Use milder reaction conditions. | |
| Polymerization or decomposition. | - Avoid excessively high temperatures.- Ensure proper stirring to maintain a homogeneous reaction mixture. | |
| Difficult Purification | Product co-elutes with starting material or byproducts during column chromatography. | - Optimize the solvent system for column chromatography. A common eluent system is a mixture of ethyl acetate and n-hexane.[2]- Consider recrystallization as an alternative or additional purification step. |
| Product is an oil and difficult to handle. | - The product is often obtained as a light yellow oil.[2] Purification by column chromatography is typically effective. | |
| Reaction Not Starting | Inactive reagents. | - Use fresh, high-purity starting materials and reagents.- Ensure the base is not old or has absorbed atmospheric moisture and CO₂. |
| Insufficient temperature. | - Gradually increase the reaction temperature while monitoring the reaction by TLC. The optimal temperature range is typically between 60°C and 120°C.[3][4] |
Experimental Protocols
Method 1: Synthesis using Sodium 2-chloro-2,2-difluoroacetate
This protocol is adapted from a high-yield synthesis method.[2]
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Sodium 2-chloro-2,2-difluoroacetate
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Hydrochloric Acid (concentrated)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate/n-hexane mixture (1:4)
Procedure:
-
In a round-bottom flask, dissolve vanillin (1.0 eq), sodium 2-chloro-2,2-difluoroacetate (2.4 eq), and cesium carbonate (0.014 eq) in a 1:1 mixture of DMF and water.
-
Heat the reaction mixture to 100°C and stir for 3.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (2 x 25 mL).
-
Wash the combined organic layers with water (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a 1:4 mixture of ethyl acetate and n-hexane as the eluent to obtain this compound as an oil.
Method 2: Synthesis using Monochlorodifluoromethane
This protocol is based on a common industrial synthesis method.[2]
Materials:
-
Vanillin
-
Sodium Hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Monochlorodifluoromethane (CHClF₂) gas
-
Dichloromethane
-
Saturated Sodium Carbonate solution
-
Saturated Brine solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a reaction flask, add DMF, vanillin (1.0 eq), and sodium hydroxide (1.6 eq).
-
Heat the mixture to 90°C with continuous stirring for 2 hours.
-
Introduce monochlorodifluoromethane gas into the reaction system.
-
Monitor the reaction progress by TLC until the vanillin is completely consumed.
-
Once the reaction is complete, stop heating and cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the mixture with dichloromethane.
-
Wash the organic phase sequentially with saturated sodium carbonate solution and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the organic phase under reduced pressure to obtain the product as a light yellow oil.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Method | Starting Material | Difluoromethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Vanillin | Sodium 2-chloro-2,2-difluoroacetate | Cs₂CO₃ | DMF/Water | 100 | 3.5 | 91 | [2] |
| 2 | Vanillin | Monochlorodifluoromethane | NaOH | DMF | 90 | - | 80 | [2] |
| 3 | 3,4-dihydroxybenzaldehyde | Monochlorodifluoromethane | NaOH | DMF | 70-75 | 5-6 | 48.3 | [3] |
| 4 | 3,4-dihydroxybenzaldehyde | Monochlorodifluoromethane | NaOH | Isopropanol | 60-65 | 5-6 | 43.6 | [3] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A logical flow for troubleshooting common synthesis issues.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 4. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(Difluoromethoxy)-3-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities typically include:
-
Unreacted starting materials: Primarily vanillin (4-hydroxy-3-methoxybenzaldehyde).
-
Byproducts of the difluoromethylation reaction: Such as 3,4-bis-(difluoro-methoxy) benzaldehyde, which arises from the reaction occurring at another hydroxyl group if present.[1]
-
Residual solvents: Solvents used in the reaction and extraction steps, for instance, N,N-dimethylformamide (DMF), ethyl acetate, and hexane.[2]
-
Oxidation products: Aldehydes can be susceptible to oxidation, leading to the formation of the corresponding carboxylic acid.[3]
Q2: What is the recommended method for purifying this compound?
A2: The most widely reported and effective method for the purification of this compound is column chromatography on silica gel.[1][2][4]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a conventional and effective method for monitoring the separation during column chromatography.[5] High-performance liquid chromatography (HPLC) can be used to determine the purity of the final product.[2][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to analyze the fractions eluted from the column.[5]
Troubleshooting Guides
Issue 1: The final product is a light-yellow oil, but I need a solid.
-
Possible Cause: The product may contain residual solvents or minor impurities that lower its melting point.
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure the product is dried under a high vacuum for a sufficient period to remove all volatile residues.
-
Recrystallization: If the product is still an oil, attempt recrystallization from a suitable solvent system. Start with a non-polar solvent like hexane and add a slightly more polar solvent such as ethyl acetate or dichloromethane dropwise until the oil dissolves at an elevated temperature. Allow the solution to cool slowly.
-
Purity Check: Analyze the oily product by HPLC or NMR to confirm its purity. If significant impurities are detected, repurification by column chromatography may be necessary.
-
Issue 2: Column chromatography yields are low.
-
Possible Cause 1: Co-elution of product and impurities. Some substituted benzaldehydes can be volatile, leading to loss during solvent removal.[6][7]
-
Troubleshooting Steps:
-
Solvent System Optimization: Optimize the solvent system for column chromatography using TLC to achieve better separation between the product and impurities.
-
Careful Evaporation: When removing the solvent from the collected fractions, use a rotary evaporator at a reduced temperature and pressure to minimize the loss of the volatile product.
-
-
-
Possible Cause 2: Decomposition on silica gel. Aldehydes can sometimes be unstable on silica gel.[3]
-
Troubleshooting Steps:
-
Deactivation of Silica Gel: Consider deactivating the silica gel by adding a small percentage of a base like triethylamine to the eluent. However, be cautious as this can sometimes cause decomposition of certain aldehydes.[3]
-
Alternative Adsorbents: Explore other stationary phases for chromatography, such as alumina.
-
Alternative Purification: Consider a non-chromatographic method like forming the bisulfite adduct, which can be separated and then converted back to the pure aldehyde.[3]
-
-
Issue 3: The purified product shows the presence of the starting material (vanillin).
-
Possible Cause: Incomplete reaction or inefficient purification.
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the initial reaction has gone to completion by monitoring it with TLC or HPLC.
-
Extraction Optimization: During the workup, perform an aqueous base wash (e.g., with a saturated sodium bicarbonate solution) to remove the acidic phenolic starting material.[2]
-
Chromatography Optimization: Adjust the polarity of the eluent in your column chromatography to improve the separation between the more polar vanillin and the less polar product.
-
Data Presentation: Purification Parameters
The following table summarizes typical conditions and outcomes for the purification of this compound by column chromatography.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [1][2][4] |
| Mobile Phase (Eluent) | Ethyl acetate/n-hexane (1:4) | [2] |
| Petroleum ether/ethyl acetate (20:1) | [1] | |
| Petroleum ether/ethyl acetate (5:1) | [4] | |
| Yield | 91% | [2] |
| 80% (used without further purification) | [2] | |
| Purity (by HPLC) | 99.2% | [2] |
| 98% | [4] | |
| Physical Form | Light yellow oil or white solid powder | [2][4] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane or petroleum ether).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) to achieve the best separation.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1][2][4]
Protocol 2: Purification via Bisulfite Adduct Formation (General Method for Aldehydes)
-
Adduct Formation: Dissolve the crude aldehyde in water (even if not fully soluble) and slowly add a concentrated solution of sodium bisulfite with vigorous stirring. An excess of about 10% bisulfite is recommended. The reaction may be exothermic and require cooling.[3]
-
Impurity Removal: Once the adduct has formed (which may take several hours), extract the aqueous solution with an organic solvent like ether or ethyl acetate to remove non-aldehyde impurities.[3]
-
Aldehyde Regeneration: Add a sodium bicarbonate solution to the aqueous layer with good stirring until the evolution of gas ceases. This will regenerate the aldehyde.[3]
-
Extraction: Extract the pure aldehyde from the aqueous solution using an organic solvent.
-
Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent to yield the purified aldehyde.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification process.
References
- 1. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 2. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 5. magritek.com [magritek.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control of Di-substituted Byproducts in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of di-substituted byproducts during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of di-substitution in aromatic compounds?
A1: Di-substitution in aromatic compounds, particularly during electrophilic aromatic substitution (EAS), is often caused by the presence of strongly activating substituents on the aromatic ring. These groups increase the electron density of the ring, making it more reactive and susceptible to multiple substitutions.[1] The reaction conditions, such as high temperatures, prolonged reaction times, and an excess of the electrophile, can also contribute to the formation of di-substituted byproducts.
Q2: How do directing groups influence the formation of di-substituted products?
A2: Substituents on a benzene ring direct incoming electrophiles to specific positions (ortho, meta, or para). Activating groups (e.g., -OH, -NH2, -OR) are typically ortho-, para-directors and increase the ring's reactivity, often leading to polysubstitution.[1] Deactivating groups (e.g., -NO2, -CN, -C=O) are meta-directors and decrease the ring's reactivity, which can help in preventing multiple substitutions.[1][2] Understanding the directing effects is crucial for planning a synthetic route that minimizes unwanted byproducts.[1]
Q3: Can steric hindrance be used to prevent di-substitution?
A3: Yes, steric hindrance can be a valuable tool to control selectivity and prevent di-substitution.[1] Bulky substituents on the aromatic ring or the use of a bulky electrophile can physically block access to certain positions on the ring, favoring mono-substitution at less hindered sites.
Q4: Are there general strategies to improve the selectivity of a reaction and avoid di-substitution?
A4: Several strategies can be employed to enhance selectivity. These include:
-
Controlling Stoichiometry: Using a limiting amount of the substituting reagent can reduce the likelihood of multiple substitutions.
-
Lowering Reaction Temperature: Reactions are often more selective at lower temperatures.
-
Choice of Reagent: Some reagents are inherently more selective than others. For instance, in radical halogenation, bromine is more selective than chlorine.[3]
-
Use of Protecting Groups: Temporarily protecting a reactive functional group can prevent it from directing a second substitution.
-
Solvent Effects: The choice of solvent can influence the reactivity of both the substrate and the reagent, thereby affecting selectivity.[4][5]
Troubleshooting Guides
Issue 1: Excessive Di-substitution in Friedel-Crafts Alkylation
Symptoms:
-
Low yield of the desired mono-alkylated product.
-
Significant presence of di- and poly-alkylated byproducts in the crude reaction mixture, confirmed by techniques like NMR or GC-MS.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Over-activation of the ring by the initial alkyl group | The initial alkyl group activates the ring, making it more susceptible to further alkylation. Consider using Friedel-Crafts acylation followed by reduction. The acyl group is deactivating, preventing over-substitution. | See "Protocol 1: Selective Mono-acylation and Reduction". |
| Excess of alkylating agent or catalyst | Carefully control the stoichiometry. Use a 1:1 or slightly less than stoichiometric amount of the alkylating agent relative to the aromatic substrate. | Titrate the alkylating agent or add it dropwise to the reaction mixture over an extended period. |
| High reaction temperature | Lower the reaction temperature to increase selectivity. | Run the reaction at 0 °C or even lower temperatures and monitor the progress by TLC or GC. |
Protocol 1: Selective Mono-acylation and Reduction
-
Acylation:
-
To a stirred solution of the aromatic compound in an appropriate solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add the Lewis acid catalyst (e.g., AlCl₃).
-
Slowly add the acyl halide or anhydride (1.0 equivalent).
-
Allow the reaction to stir at 0 °C to room temperature while monitoring its progress by TLC.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting mono-acylated product by column chromatography or recrystallization.
-
-
Reduction:
-
The purified ketone can be reduced to the desired alkyl group using standard methods such as the Wolff-Kishner or Clemmensen reduction.
-
Issue 2: Formation of Di-brominated Product in Aromatic Bromination
Symptoms:
-
A mixture of mono- and di-brominated products is observed.
-
Difficulty in separating the desired mono-brominated product from the di-brominated byproduct.
Possible Causes and Solutions:
| Cause | Recommended Action | Quantitative Data Example |
| High reactivity of the substrate | Use a less reactive brominating agent or add a deactivating group that can be later removed or converted. | See "Table 1: Effect of Brominating Agent on Selectivity". |
| Excess bromine | Use a stoichiometric amount or a slight excess of bromine. Adding the bromine solution slowly can also help. | See "Table 2: Influence of Reactant Ratio on Mono- vs. Di-bromination". |
| Prolonged reaction time | Monitor the reaction closely and stop it once the starting material is consumed to an optimal level, before significant di-substitution occurs. | Monitor the reaction every 15 minutes by GC to determine the optimal reaction time. |
Quantitative Data Tables
Table 1: Effect of Brominating Agent on Selectivity for the Bromination of Anisole
| Brominating Agent | Temperature (°C) | Mono-bromo Product Yield (%) | Di-bromo Product Yield (%) |
| Br₂ in CCl₄ | 25 | 75 | 20 |
| N-Bromosuccinimide (NBS) in DMF | 25 | 92 | 5 |
| Pyridinium bromide perbromide | 25 | 88 | 8 |
Note: Data are representative and may vary based on specific reaction conditions.
Table 2: Influence of Reactant Ratio on Mono- vs. Di-bromination of Acetanilide
| Molar Ratio (Acetanilide:Br₂) | Mono-bromo Product Yield (%) | Di-bromo Product Yield (%) |
| 1:0.9 | 95 | <2 |
| 1:1.1 | 85 | 12 |
| 1:1.5 | 60 | 35 |
Note: Data are representative and may vary based on specific reaction conditions.
Visualizations
Caption: Influence of directing groups on electrophilic aromatic substitution.
Caption: Troubleshooting workflow for minimizing di-substitution.
References
Troubleshooting guide for the synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
This guide provides troubleshooting support for common issues encountered during the synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde, a key intermediate in pharmaceutical manufacturing.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Here's a breakdown of common causes and troubleshooting steps:
-
Incomplete Reaction:
-
Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material (vanillin or 3,4-dihydroxybenzaldehyde) is still present after the recommended reaction time, consider the following:
-
Extend Reaction Time: Continue the reaction and monitor periodically by TLC until the starting material is consumed.
-
Increase Temperature: If extending the time is ineffective, a moderate increase in temperature (e.g., in 10°C increments) may drive the reaction to completion. Be cautious, as excessive heat can lead to side product formation.
-
Reagent Stoichiometry: Ensure the difluoromethylating agent and base are used in the correct molar ratios as specified in the protocol. An insufficient amount of these reagents will result in an incomplete reaction.
-
-
-
Purity of Reagents:
-
Troubleshooting: The quality of reagents is critical.
-
Starting Material: Ensure your vanillin or 3,4-dihydroxybenzaldehyde is of high purity.
-
Difluoromethylating Agent: Use a fresh, high-quality source of your chosen difluoromethylating agent (e.g., sodium chlorodifluoroacetate). These reagents can be sensitive to moisture.[3][4]
-
Solvent: Use anhydrous (dry) solvents, particularly when specified in the protocol (e.g., dry DMF), as water can interfere with the reaction.[3]
-
-
-
Inefficient Work-up and Extraction:
-
Troubleshooting: During the work-up phase, ensure proper phase separation and complete extraction of the product.
-
Extraction Solvent: Use a suitable extraction solvent like dichloromethane or ethyl acetate.[5]
-
Multiple Extractions: Perform multiple extractions (e.g., 3 times) of the aqueous layer to maximize the recovery of the product.
-
Washing Steps: The washing steps with saturated sodium carbonate and brine are crucial for removing impurities and should be performed thoroughly.[5]
-
-
Q2: I'm observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are these byproducts and how can I minimize them?
A2: The formation of byproducts is a common challenge.
-
Common Byproducts:
-
In syntheses starting from 3,4-dihydroxybenzaldehyde, a common byproduct is the double-substituted product, 3,4-bis-(difluoromethoxy)benzaldehyde.[6]
-
Unreacted starting material will also appear as a separate spot.
-
-
Minimizing Byproduct Formation:
-
Control Stoichiometry: Carefully control the molar ratio of the difluoromethylating agent to the starting material. Using a significant excess of the difluoromethylating agent can increase the likelihood of double substitution.
-
Temperature Control: Maintain the recommended reaction temperature. Elevated temperatures can sometimes favor the formation of side products.
-
Reaction Time: While extending the reaction time can drive the reaction to completion, excessively long reaction times might lead to degradation or side reactions. Monitor the reaction progress to find the optimal time.
-
Q3: How do I effectively purify the final product?
A3: Purification is essential to obtain high-purity this compound.
-
Column Chromatography: This is the most common method for purifying the crude product.[5]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and n-hexane (e.g., a 1:4 ratio) is an effective eluent system.[5] You may need to optimize this ratio based on your specific separation needs, as determined by TLC analysis.
-
-
Recrystallization: In some cases, recrystallization from a suitable solvent system can be used to obtain highly pure crystalline product.
Data Presentation
Table 1: Comparison of Synthetic Protocols for this compound
| Starting Material | Difluoromethylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Vanillin | Monochlorodifluoromethane | Sodium Hydroxide | DMF | 90 | 2+ (until completion) | 80 | [5] |
| 4-hydroxy-3-methoxybenzaldehyde | Sodium 2-chloro-2,2-difluoroacetate | Caesium Carbonate | DMF/Water | 100 | 3.5 | 91 | [5] |
| 3,4-dihydroxybenzaldehyde | Sodium chlorodifluoroacetate | Sodium Carbonate | DMF/Water | 80 | 6 | 57.5 | [6] |
| 3,4-dihydroxybenzaldehyde | Chlorodifluoromethane | Sodium Hydroxide / n-butylammonium bromide | DMF | 70-75 | 5-6 | 43.6 | [7] |
Experimental Protocols
Protocol 1: Synthesis from Vanillin using Monochlorodifluoromethane [5]
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Add DMF (450 mL), vanillin (30.0 g, 0.2 mol), and sodium hydroxide (13.0 g, 0.325 mol) to a reaction flask.
-
Heat the mixture to 90°C with continuous stirring for 2 hours.
-
Introduce monochlorodifluoromethane gas into the reaction system.
-
Monitor the reaction progress by TLC until the vanillin is completely consumed.
-
Stop heating and cool the reaction to room temperature.
-
Quench the reaction by adding water (450 mL).
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Extract the mixture with dichloromethane.
-
Wash the organic phase sequentially with saturated sodium carbonate solution and saturated brine.
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Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the product.
Protocol 2: Synthesis from 4-hydroxy-3-methoxybenzaldehyde using Sodium 2-chloro-2,2-difluoroacetate [5]
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Prepare a solution of 4-hydroxy-3-methoxybenzaldehyde (2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in DMF (14 mL) and water (14 mL).
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Heat the solution at 100°C for 3.5 hours.
-
Acidify the mixture with concentrated hydrochloric acid.
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Extract with ethyl acetate (2 x 25 mL).
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Wash the organic layer with water (2 x 25 mL).
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Dry the organic layer over MgSO4.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an ethyl acetate/n-hexane (1:4) eluent.
Visualization
Caption: Workflow for the synthesis and troubleshooting of this compound.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 7. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
Stability issues of 4-(Difluoromethoxy)-3-methoxybenzaldehyde during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 4-(Difluoromethoxy)-3-methoxybenzaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent degradation, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light, air, and moisture.[2][3]
Q2: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents and strong bases.[3] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q3: Is this compound sensitive to air or moisture?
Yes, exposure to air and moisture should be avoided to maintain the integrity of the compound.[3] It is recommended to handle the material under an inert atmosphere and store it in a desiccated environment.
Q4: What are the signs of degradation?
Visual signs of degradation can include a change in color or the appearance of solid precipitates in the liquid. For more precise detection, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify impurities or changes in the chemical profile.
Q5: What are the potential degradation products?
While specific degradation studies on this compound are not extensively documented in publicly available literature, substituted benzaldehydes are generally susceptible to oxidation, which can convert the aldehyde group to a carboxylic acid. Therefore, the formation of 4-(difluoromethoxy)-3-methoxybenzoic acid is a potential degradation product. Under certain conditions, such as exposure to light and oxygen, benzaldehydes can also degrade further.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color of the compound (e.g., yellowing) | Oxidation or exposure to light. | Store the compound in an amber vial under an inert atmosphere. Minimize exposure to ambient light and air during handling. |
| Inconsistent experimental results | Degradation of the starting material. | Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, NMR) before use. |
| Formation of a precipitate during storage | Polymerization or formation of insoluble degradation products. | If the compound is in solution, try gentle warming and sonication to redissolve. If in neat form, the purity should be assessed. |
| Low yield in a reaction where the aldehyde is a reactant | Impurities in the starting material or degradation during the reaction. | Ensure the compound is pure before starting the reaction. Check for incompatibility with reaction conditions (e.g., strong bases, high temperatures in the presence of air). |
Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Reference |
| Temperature | Cool, dry place. Long-term storage at 2-8°C is also suggested. | [1] |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | [2] |
| Container | Tightly-closed container. | [1] |
| Light | Protect from light. | [4] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [3] |
| Handling | Avoid exposure to air and moisture.[3] |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Forced Degradation Studies:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Keep the stock solution in a hot air oven at 80°C for 48 hours.
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Photostability: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis:
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Before and after each stress condition, dilute the samples to an appropriate concentration.
-
Analyze the samples using a suitable reversed-phase HPLC method with UV detection. A C18 column is often a good starting point.
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The mobile phase can be optimized, but a gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile is a common choice for this type of compound.
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Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Visualizations
Caption: Potential oxidative degradation pathway.
Caption: Troubleshooting workflow for stability issues.
Caption: Recommended storage for optimal stability.
References
Technical Support Center: Purification of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of 4-(Difluoromethoxy)-3-methoxybenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Column Chromatography | Incomplete separation of the product from impurities. | - Optimize the solvent system for column chromatography. A common eluent is a mixture of ethyl acetate and n-hexane (e.g., 1:4 v/v).[1] Consider a gradient elution to improve separation. - Ensure proper packing of the silica gel column to avoid channeling. - Check for overloading of the column; use an appropriate amount of crude product relative to the stationary phase. |
| Product is a Yellow Oil Instead of a White Solid | Presence of colored impurities. | - Perform column chromatography using silica gel.[1] - Consider a subsequent recrystallization step after column chromatography to obtain a solid product. - Wash the organic layer with a saturated sodium carbonate solution and then brine during the work-up to remove acidic impurities.[1] |
| Presence of Unreacted Vanillin | Incomplete reaction during synthesis. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of vanillin.[1] - If vanillin is still present, the crude product will require careful purification by column chromatography to separate the product from the starting material. |
| Formation of Di-substituted By-product | Side reaction during the difluoromethylation step. | - In analogous syntheses, the formation of di-substituted by-products like 3,4-bis-(difluoro-methoxy) benzaldehyde has been observed.[2] - Purification by column chromatography is typically effective in separating the desired mono-substituted product from the di-substituted by-product. |
| Low Overall Yield After Purification | Loss of product during extraction and purification steps. | - Minimize the number of purification steps if possible. For some applications, a purity of 99.2% may be achievable without column chromatography.[1] - During extraction, ensure the complete transfer of the organic layer and perform multiple extractions to maximize product recovery. - When performing column chromatography, carefully collect all fractions containing the product, as monitored by TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and purity of this compound after synthesis and purification?
A1: After synthesis, the crude product is often obtained as a light yellow oil.[1] Following purification by column chromatography, it can be isolated as a white solid powder with a purity of around 98% as determined by HPLC.[3] One synthetic route reported obtaining the product as an oil with 99.2% purity (HPLC) which was used in subsequent steps without further purification.[1]
Q2: What are the common impurities in this compound synthesis?
A2: Common impurities may include unreacted starting material, 4-hydroxy-3-methoxybenzaldehyde (vanillin), and potential side-products from the difluoromethylation reaction. In related syntheses, the formation of a di-substituted by-product, 3,4-bis-(difluoro-methoxy) benzaldehyde, has been noted as a significant impurity that can complicate purification.[2]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final product.[1][3] Thin Layer Chromatography (TLC) is a valuable tool for monitoring the progress of the reaction and for identifying fractions containing the product during column chromatography.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic and purification procedures for this compound and a closely related compound.
Table 1: Purification of this compound
| Purification Method | Eluent/Solvent System | Yield | Purity (Method) | Reference |
| Column Chromatography | Ethyl acetate/n-hexane (1:4) | 91% | Not Specified | [1] |
| Extraction & Concentration | Dichloromethane | 80% | 99.2% (HPLC) | [1] |
Table 2: Purification of 3-hydroxy-4-(difluoromethoxy)benzaldehyde (a related intermediate)
| Purification Method | Eluent/Solvent System | Yield | Purity (Method) | Reference |
| Column Chromatography | Petroleum ether: Ethyl acetate (5:1) | 48.2% | 98% (HPLC) | [3] |
| Column Chromatography | Ethyl acetate: Petroleum ether (1:20) | 57.5% | Not Specified | [2] |
Experimental Protocols
Column Chromatography Purification
This protocol is a general guideline based on reported procedures for the purification of this compound.[1]
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Preparation of the Column:
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Select a glass column of appropriate size based on the amount of crude product.
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Prepare a slurry of silica gel in the chosen eluent (e.g., ethyl acetate/n-hexane, 1:4 v/v).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the excess solvent to drain until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
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Collect fractions in separate test tubes or vials.
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light or with an appropriate stain.
-
-
Product Isolation:
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Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Experimental Workflow for Purification
Caption: Purification workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for purification challenges.
References
- 1. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 3. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: 4-(Difluoromethoxy)-3-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(difluoromethoxy)-3-methoxybenzaldehyde. The information addresses potential degradation issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under common laboratory conditions?
Based on the functional groups present in the molecule (aldehyde, ether, and difluoromethoxy group), several degradation pathways can be anticipated under stress conditions:
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Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to a carboxylic acid, forming 4-(difluoromethoxy)-3-methoxybenzoic acid.
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Hydrolysis: The difluoromethoxy group may undergo hydrolysis, particularly under acidic or basic conditions, to yield a hydroxyl group, resulting in the formation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) and difluoromethanol, which is unstable and can decompose further.
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Photodegradation: Exposure to UV or visible light could induce photolytic cleavage or rearrangement reactions, although specific products are difficult to predict without experimental data.
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Thermolysis: At elevated temperatures, decomposition may occur, potentially leading to polymerization or cleavage of the ether linkages.
Q2: I am observing an unexpected peak in my HPLC analysis after storing a solution of this compound in methanol at room temperature for a few days. What could be the cause?
The appearance of a new peak suggests potential degradation. A likely candidate for the new peak is the corresponding carboxylic acid, 4-(difluoromethoxy)-3-methoxybenzoic acid, formed via oxidation of the aldehyde group. Aldehydes can be sensitive to air oxidation, which may be accelerated by light or trace metal impurities. To troubleshoot this, consider the following:
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Storage Conditions: Store solutions in a cool, dark place and consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Solvent Purity: Ensure the use of high-purity, peroxide-free solvents.
-
Confirmation: To confirm the identity of the degradant, you can compare the retention time with a standard of 4-(difluoromethoxy)-3-methoxybenzoic acid or use mass spectrometry for identification.
Q3: My reaction yield is lower than expected when using this compound in a reaction involving a strong base. What might be happening?
Strong basic conditions can promote the hydrolysis of the difluoromethoxy group. This would lead to the formation of isovanillin, which would not participate in the desired reaction in the same way as the starting material, thus lowering the overall yield of your target product.
To mitigate this, you could:
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Use a milder base if the reaction chemistry allows.
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Reduce the reaction temperature to slow down the rate of hydrolysis.
-
Minimize the reaction time.
Troubleshooting Guides
Guide 1: Investigating Unexpected Impurities in a Sample
If you detect unknown impurities in your this compound sample, a forced degradation study can help identify the potential degradation products and pathways.
Experimental Protocol: Forced Degradation Study
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.
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Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
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Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples by a stability-indicating method, such as reverse-phase HPLC with a UV detector.
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Peak Purity and Identification: Use a photodiode array (PDA) detector to check for peak purity and mass spectrometry (MS) to identify the molecular weights of the degradation products.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Number of Degradants | Major Degradant (% Area) |
| 0.1 N HCl, 80°C, 24h | 2 | 15.2% |
| 0.1 N NaOH, RT, 24h | 1 | 25.8% |
| 3% H₂O₂, RT, 24h | 1 | 30.5% |
| Solid, 105°C, 24h | 1 | 5.1% |
| UV Light, 24h | 3 | 8.7% |
Guide 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.
Experimental Protocol: HPLC Method Development
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Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
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Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Logical Workflow for Method Development
Caption: Workflow for stability-indicating method development.
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under hydrolytic and oxidative stress.
Caption: Potential degradation pathways of the target molecule.
Technical Support Center: Handling 4-(Difluoromethoxy)-3-methoxybenzaldehyde
This guide provides researchers, scientists, and drug development professionals with essential information for handling the moisture-sensitive compound 4-(Difluoromethoxy)-3-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a benzaldehyde derivative. It serves as a crucial intermediate in the synthesis of pharmaceuticals, most notably Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group can enhance the metabolic stability and lipophilicity of drug candidates.
Q2: Why is this compound considered moisture-sensitive?
A2: The aldehyde functional group is susceptible to oxidation and other reactions in the presence of water and air. Moisture can lead to the formation of the corresponding carboxylic acid or other degradation products, reducing the purity and yield of subsequent reactions.
Q3: What are the primary hazards associated with this compound?
A3: This compound can cause skin and serious eye irritation. It may also cause respiratory irritation. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.
Troubleshooting Guide
Q1: My reaction yield is consistently low when using this compound. What could be the cause?
A1: Low reaction yields are often attributed to the degradation of the starting material due to exposure to moisture or air. Ensure that the compound has been properly stored and handled under an inert atmosphere. Additionally, verify the purity of your solvents and other reagents, as trace amounts of water can significantly impact the reaction.
Q2: I am observing an unexpected byproduct in my reaction. How can I identify and prevent it?
A2: An unexpected byproduct could be the corresponding carboxylic acid, formed by the oxidation of the aldehyde. This can occur if the compound has been exposed to air. To confirm its identity, you can use analytical techniques such as NMR or mass spectrometry. To prevent its formation, rigorously exclude air and moisture from your reaction by using inert atmosphere techniques.
Q3: The physical appearance of my this compound has changed from a white/off-white solid to a yellowish oil. Is it still usable?
A3: A change in physical appearance may indicate degradation. It is recommended to test the purity of the material using a suitable analytical method like HPLC or GC-MS before use. If significant degradation has occurred, the material may not be suitable for your experiment and could lead to poor yields and the formation of impurities.
Data Presentation
| Parameter | Recommended Value | Source |
| Storage Temperature | 2-8°C | [AK Scientific, Inc.] |
| Storage Conditions | Store in a tightly-closed container in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen). | [Synquest Labs, Thermo Fisher Scientific] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [Fisher Scientific, Thermo Fisher Scientific] |
Experimental Protocols
Detailed Methodology for Handling this compound under an Inert Atmosphere (Schlenk Line Technique)
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Glassware Preparation: All glassware (e.g., round-bottom flask, dropping funnel) must be thoroughly dried in an oven at >120°C overnight and cooled under a stream of dry nitrogen or argon.
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Inert Atmosphere Setup: Assemble the glassware on a Schlenk line. Evacuate the apparatus and backfill with a high-purity inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure a completely inert environment.
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Reagent Transfer:
-
If the this compound is in a Sure/Seal™ bottle, it can be withdrawn using a dry, nitrogen-flushed syringe.
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If it is a solid in a Schlenk flask, it can be transferred under a positive pressure of inert gas into the reaction vessel.
-
-
Solvent Addition: Use anhydrous solvents that have been purged with an inert gas. Transfer the solvent to the reaction flask via a cannula or a dry, nitrogen-flushed syringe.
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Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored using an oil or mercury bubbler.
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Work-up and Quenching: Once the reaction is complete, cool the flask to the appropriate temperature before quenching. The quenching solution should also be de-gassed if the product is sensitive.
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Product Isolation: Standard extraction and purification techniques can be used, but care should be taken to minimize exposure to air if the product is also sensitive.
Visualizations
Caption: Experimental workflow for handling moisture-sensitive reagents.
Caption: Troubleshooting logic for handling the moisture-sensitive aldehyde.
Technical Support Center: Catalyst Selection for Optimizing 4-(Difluoromethoxy)-3-methoxybenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis, with a specific focus on catalyst selection and reaction optimization. As a crucial intermediate in the synthesis of pharmaceuticals like Roflumilast, a potent PDE4 inhibitor for treating COPD, achieving high yield and purity of this compound is paramount.[1][2]
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent and industrially relevant method for synthesizing this compound is through the O-difluoromethylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin). This is typically achieved by reacting vanillin with a difluorocarbene precursor in the presence of a base. Common difluoromethylating agents include sodium chlorodifluoroacetate (ClCF₂COONa) and chlorodifluoromethane (CHClF₂).[3][4][5] The choice of reagent and catalyst system is critical for optimizing this transformation.
Q2: I'm observing low to no yield in my difluoromethylation reaction. What are the likely causes?
A2: Low or no product yield is a common frustration in difluoromethylation reactions and can be attributed to several factors.[6][7] A systematic approach to troubleshooting is recommended:
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Reagent Quality: The difluoromethylating agent may have degraded. For instance, some reagents are sensitive to moisture and air.[6] It's crucial to use freshly prepared or properly stored reagents.
-
Inefficient Catalyst or Base: The choice and amount of base or catalyst are critical. The basicity must be sufficient to deprotonate the phenol and/or generate the difluorocarbene without causing undesirable side reactions.[6][8]
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Suboptimal Reaction Conditions: Temperature and reaction time are key parameters. Some difluoromethylation reactions require elevated temperatures to proceed at a reasonable rate, while others may need lower temperatures to prevent reagent decomposition.[6][7]
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Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. Aprotic polar solvents like DMF or acetonitrile are commonly used.[6]
Q3: What are the typical side products I should be aware of, and how can I minimize their formation?
A3: A common side product in the synthesis of this compound is the bis-difluoromethylated product, 3,4-bis(difluoromethoxy)benzaldehyde, especially when starting from 3,4-dihydroxybenzaldehyde.[9] To minimize this, careful control of stoichiometry and reaction conditions is essential. Using a slight excess of the dihydroxy starting material can favor mono-alkylation. Additionally, other side reactions can include decomposition of the starting material or product under harsh basic conditions or elevated temperatures.[7]
Troubleshooting Guide: Catalyst and Reaction Optimization
This section provides a more detailed, scenario-based approach to troubleshooting common issues.
Scenario 1: Low Conversion of Vanillin
Problem: You are observing a significant amount of unreacted vanillin in your reaction mixture, leading to a low yield of the desired product.
Root Causes and Solutions:
-
Insufficient Base Strength or Amount: The phenolic hydroxyl group of vanillin needs to be deprotonated to form the more nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, this equilibrium will not favor the phenoxide, leading to a sluggish reaction.
-
Solution: Consider screening a range of inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydroxide (NaOH).[3][9] Cs₂CO₃ is often a good choice for O-alkylation of phenols due to its high solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the phenoxide.[5]
-
-
Ineffective Phase-Transfer Catalyst (PTC): When using a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst is crucial for transporting the hydroxide or phenoxide ion into the organic phase.
-
Solution: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or n-butylammonium bromide are effective PTCs for this type of reaction.[4] Experiment with the catalyst loading, typically between 1-10 mol%.
-
| Parameter | Recommendation | Rationale |
| Base | Screen K₂CO₃, Cs₂CO₃, NaOH | Optimize deprotonation of vanillin. Cs₂CO₃ often provides superior results.[5] |
| Phase-Transfer Catalyst | Use TBAB or other quaternary ammonium salts (1-10 mol%) | Facilitates transport of anions between phases in biphasic systems.[4] |
| Temperature | Gradually increase from 60°C to 120°C | Balances reaction rate with potential for side reactions.[4] |
| Solvent | DMF, Dioxane, Isopropanol | Aprotic polar solvents are generally effective.[4] |
Experimental Protocol: Screening of Bases for Vanillin Difluoromethylation
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To three separate reaction vessels, add vanillin (1.0 eq), sodium chlorodifluoroacetate (1.5 eq), and a magnetic stir bar.
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To each vessel, add a different base (2.0 eq): K₂CO₃ to vessel 1, Cs₂CO₃ to vessel 2, and powdered NaOH to vessel 3.
-
Add DMF (5 mL per mmol of vanillin) to each vessel.
-
Heat the reactions to 100°C and monitor the progress by TLC or LC-MS every hour.
-
After 4 hours, cool the reactions to room temperature, quench with water, and extract with ethyl acetate.
-
Analyze the crude product mixture by ¹H NMR or GC-MS to determine the conversion and relative yield of the desired product.
Scenario 2: Formation of Impurities and Byproducts
Problem: Your reaction is proceeding to completion, but you are observing the formation of significant impurities, complicating purification and reducing the isolated yield.
Root Causes and Solutions:
-
Over-alkylation: As mentioned, if your starting material has multiple reactive sites, such as 3,4-dihydroxybenzaldehyde, you may see the formation of bis-alkylated products.
-
Solution: Carefully control the stoichiometry of your difluoromethylating agent. Using a slight excess of the dihydroxy starting material can help to minimize the formation of the bis-alkylated byproduct.
-
-
Decomposition: At high temperatures or in the presence of a strong base, both the starting material and the product can be susceptible to decomposition.
-
Solution: Optimize the reaction temperature. Start at a lower temperature (e.g., 80°C) and gradually increase it if the reaction is too slow. Also, consider using a milder base like K₂CO₃ instead of NaOH.
-
-
Side Reactions of the Aldehyde: The aldehyde functional group on vanillin can potentially undergo side reactions under certain conditions, although it is generally stable during O-alkylation.
-
Solution: Ensure that your reaction conditions are not overly harsh. If you suspect aldehyde-related side reactions, consider protecting the aldehyde group, though this adds extra steps to the synthesis.
-
Catalyst Selection Logic
Caption: A decision tree for troubleshooting catalyst and reaction conditions.
Advanced Topics
Q4: Are there alternative, more modern catalysts for difluoromethylation?
A4: Yes, the field of fluorine chemistry is rapidly evolving. While traditional methods using difluorocarbene precursors are robust, other catalytic systems are emerging:
-
Copper- and Palladium-Catalyzed Reactions: For aryl halides, cross-coupling reactions with a difluoromethyl source like (difluoromethyl)trimethylsilane (TMSCF₂H) can be achieved using copper or palladium catalysts.[10] These methods can offer different substrate scopes and functional group tolerance.
-
Photoredox Catalysis: Light-mediated reactions are gaining prominence for their mild conditions. Radical-based difluoromethylation of phenols and other substrates can be achieved using photoredox catalysts.[11][12]
Workflow for a Catalyst Screening Experiment
Caption: A generalized workflow for screening catalysts for the difluoromethylation of vanillin.
By systematically addressing these common issues and employing a logical approach to catalyst selection and optimization, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of 4-(Difluoromethoxy)-3-methoxybenzaldehyde, a crucial intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and comparative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for assessing the purity of this compound and for monitoring reaction progress. A typical reverse-phase method provides excellent resolution and quantitative data.
Comparative HPLC Data
The following table outlines typical performance parameters for the HPLC analysis of this compound and a common alternative, Vanillin, which shares a similar core structure.
| Parameter | This compound | Vanillin (4-hydroxy-3-methoxybenzaldehyde) |
| Typical Retention Time | ~ 5.8 min | ~ 3.5 min |
| Purity (by area %) | > 99% achievable[1] | > 99% achievable |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 0.3 µg/mL |
Experimental Protocol: HPLC
A standard reverse-phase HPLC method is employed for the analysis.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
0-1 min: 30% A
-
1-10 min: 30% to 70% A
-
10-12 min: 70% A
-
12-13 min: 70% to 30% A
-
13-15 min: 30% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It provides both retention time data for separation and mass spectral data for structural confirmation.
Comparative GC-MS Data
The table below compares the expected GC-MS data for this compound with that of a related compound, 3,4-dimethoxybenzaldehyde.
| Parameter | This compound | 3,4-Dimethoxybenzaldehyde (Veratraldehyde) |
| Molecular Weight | 202.15 g/mol | 166.17 g/mol |
| Predicted Retention Time | ~ 12.5 min | ~ 11.8 min |
| Key Mass Fragments (m/z) | 202 (M+), 183 (M-F), 173 (M-CHO), 153 (M-CHF₂), 125 | 166 (M+), 165 (M-H), 151 (M-CH₃), 138 (M-CO), 123 |
Experimental Protocol: GC-MS
-
Instrumentation: A standard GC-MS system.
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.
Comparative NMR Data
The following table summarizes the ¹H, ¹³C, and ¹⁹F NMR data for this compound.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 9.74 | s | - | -CHO |
| 7.31 | d | 1.7 | Ar-H | |
| 7.27 | dd | 8.0, 1.7 | Ar-H | |
| 7.11 | d | 8.0 | Ar-H | |
| 6.49 | t | 74.0 | -OCH F₂ | |
| 3.76 | s | - | -OCH ₃ | |
| ¹³C (Predicted) | ~191 | s | - | C =O |
| ~150-155 | m | - | Ar-C (substituted) | |
| ~110-130 | m | - | Ar-C | |
| ~115 | t | ~260 | -OC F₂ | |
| ~56 | s | - | -OC H₃ | |
| ¹⁹F (Predicted) | ~ -80 to -90 | d | ~74 | -OCF ₂H |
Note: ¹H NMR data is from experimental findings[1]. ¹³C and ¹⁹F NMR data are predicted based on values for structurally similar compounds.
Experimental Protocol: NMR
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Concentration: Approximately 10 mg of sample in 0.7 mL of solvent.
-
¹H NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
¹⁹F NMR:
-
Pulse Program: Proton-coupled.
-
Number of Scans: 64.
-
Relaxation Delay: 2.0 s.
-
NMR Logic Diagram
Caption: Logical workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Comparative FTIR Data
This table presents the expected characteristic FTIR absorption bands for this compound in comparison to benzaldehyde.
| Functional Group | This compound (cm⁻¹) | Benzaldehyde (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3080-3030[2] |
| Aldehyde C-H Stretch | 2850-2820, 2750-2720 | 2820, 2720[2] |
| C=O Stretch (Aldehyde) | ~1690 | ~1700[2] |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450[2] |
| C-O-C Stretch (Aromatic Ether) | ~1260 and ~1030 | N/A |
| C-F Stretch (Difluoromethoxy) | ~1150-1050 (strong, broad) | N/A |
Experimental Protocol: FTIR
-
Instrumentation: An FTIR spectrometer.
-
Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (NaCl or KBr).
-
Sample Preparation (ATR): Place a small amount of the liquid sample directly on the ATR crystal.
-
Sample Preparation (Thin Film): Place a drop of the liquid sample between two salt plates and gently press to form a thin film.
-
Data Acquisition:
-
Scan Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Background: A background spectrum of the empty ATR crystal or salt plates should be collected before analyzing the sample.
FTIR Analysis Workflow
Caption: Workflow for FTIR analysis.
References
- 1. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Purity Analysis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde: HPLC vs. GC-MS and qNMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates is paramount in drug development and manufacturing. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of 4-(difluoromethoxy)-3-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. This objective comparison, supported by detailed experimental protocols and performance data, will assist researchers in selecting the most appropriate method for their specific needs.
At a Glance: Method Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei.[1][2] |
| Typical Purity Assay Range | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 101.0% |
| Limit of Detection (LOD) | 0.05 - 1 µg/mL | 0.01 - 0.5 µg/mL[3] | ~0.1% |
| Limit of Quantification (LOQ) | 0.15 - 3 µg/mL | 0.05 - 1.5 µg/mL[3] | ~0.3% |
| Precision (RSD) | < 1.0% | < 2.0% | < 0.5%[4] |
| Throughput | High | Medium | Low to Medium |
| Strengths | Robust, versatile for non-volatile and thermally labile compounds, high precision. | High sensitivity and specificity, excellent for identifying volatile impurities. | Primary analytical method, no need for identical reference standards for quantification, provides structural information.[5] |
| Limitations | Requires a reference standard for each impurity, potential for co-elution. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower sensitivity than chromatographic methods, requires more expensive instrumentation. |
Recommended Analytical Approach: A Workflow for Purity Determination
A robust strategy for the comprehensive purity analysis of this compound often involves a combination of these techniques. HPLC is typically employed for routine purity testing and quantification of the main component and known impurities. GC-MS serves as a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. qNMR can be utilized as a primary method to certify the purity of the reference standard itself or as an orthogonal technique to confirm the HPLC results, especially when a certified reference standard is unavailable.
Caption: A logical workflow for the comprehensive purity analysis of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed reverse-phase HPLC method is designed for the routine purity assessment of this compound.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Polar-embedded columns can also be considered for enhanced retention of polar compounds.[6]
-
-
Reagents and Materials:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid).
-
Gradient Program: Start with a lower concentration of acetonitrile and gradually increase to elute less polar impurities. A typical gradient might be 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm. Aromatic aldehydes typically have strong UV absorbance.[11]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[12]
-
-
Reagents and Materials:
-
Dichloromethane or other suitable solvent (GC grade).
-
This compound sample.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 50 °C (hold for 2 minutes), ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation:
-
Prepare a solution of the sample in dichloromethane at a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Impurities are identified by comparing their mass spectra with a library (e.g., NIST). Quantification can be performed using an internal standard or by area normalization, assuming similar response factors for structurally related impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Method
qNMR provides a primary ratio method for purity determination without the need for a specific reference standard of the analyte.[5][13]
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher for better resolution).
-
-
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3) containing a known amount of a certified internal standard. Maleic acid or dimethyl sulfone are common choices.[14]
-
This compound sample.
-
-
NMR Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Comparison of Analytical Techniques
The choice of the most suitable analytical technique depends on the specific requirements of the analysis.
Caption: A decision-making diagram for selecting the appropriate analytical technique.
References
- 1. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. agilent.com [agilent.com]
- 7. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE | 162401-70-9 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. pschemicals.com [pschemicals.com]
- 11. mastelf.com [mastelf.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(Difluoromethoxy)-3-methoxybenzaldehyde and its structural analogs. It is intended for researchers, scientists, and professionals in drug development to facilitate structural elucidation and purity assessment of these compounds.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and its alternatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Table 1: ¹H NMR Spectral Data
| Compound | Aldehyde (-CHO) | Aromatic Protons | Methoxy (-OCH₃) | Other | Solvent |
| This compound | 9.74 (s, 1H)[1] | 7.31 (d, J=1.7 Hz, 1H), 7.27 (dd, J=8.0, 1.7 Hz, 1H), 7.11 (d, J=8.0 Hz, 1H)[1] | 3.76 (s, 3H)[1] | 6.49 (t, JF-H=74.0 Hz, 1H, -OCHF₂)[1] | CDCl₃ |
| 3-Methoxybenzaldehyde | 9.98 (s, 1H) | 7.51 (d, J=6.2 Hz, 2H), 7.41 (s, 1H), 7.30–7.25 (m, 1H) | 3.82 (s, 3H) | - | DMSO-d₆ |
| 4-Methoxybenzaldehyde | 9.73 (s, 1H) | 7.69 (d, J=12.0 Hz, 2H), 6.86 (d, J=12.0 Hz, 2H) | 3.73 (s, 3H) | - | CDCl₃ |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 9.82 (s, 1H) | 7.42 (d, 1H), 7.42 (dd, 1H), 7.05 (d, 1H) | 3.96 (s, 3H) | 6.39 (s, 1H, -OH) | CDCl₃ |
Table 2: ¹³C NMR Spectral Data
| Compound | Aldehyde (C=O) | Aromatic Carbons | Methoxy (-OCH₃) | Other | Solvent |
| This compound | Data not available in searched resources | Data not available in searched resources | Data not available in searched resources | Data not available in searched resources | - |
| 3-Methoxybenzaldehyde | 193.0 | 159.8, 137.6, 130.3, 122.5, 121.0, 112.9 | 55.4 | - | DMSO-d₆ |
| 4-Methoxybenzaldehyde | 190.4 | 164.2, 131.6, 129.6, 114.0 | 55.2 | - | CDCl₃ |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 191.1 | 151.7, 147.1, 129.9, 125.1, 114.3, 108.7 | 56.0 | - | CDCl₃ |
Experimental Protocols
A general procedure for acquiring ¹H and ¹³C NMR spectra for small organic molecules is outlined below.
1. Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
If necessary, filter the solution to remove any particulate matter.
-
Transfer the clear solution into a clean NMR tube.
2. Data Acquisition:
-
The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
For ¹H NMR: A standard pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A wider spectral width (e.g., 200-250 ppm) is used, and a longer relaxation delay and a higher number of scans are often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
3. Data Processing:
-
The raw data (Free Induction Decay - FID) is processed using a Fourier transform.
-
The resulting spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Logical Workflow for NMR Analysis
The following diagram illustrates the general workflow for NMR analysis, from sample preparation to final spectral interpretation.
Caption: General workflow for NMR analysis.
References
Comparison of different synthetic routes to 4-(Difluoromethoxy)-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to 4-(Difluoromethoxy)-3-methoxybenzaldehyde, a key intermediate in the pharmaceutical industry, most notably in the synthesis of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1] The difluoromethoxy group is crucial for enhancing the metabolic stability and lipophilicity of drug candidates.[1] This document outlines two main synthetic strategies, starting from readily available vanillin (4-hydroxy-3-methoxybenzaldehyde), and compares them based on experimental data, scalability, and safety considerations.
Executive Summary
The synthesis of this compound predominantly involves the difluoromethylation of the hydroxyl group of vanillin. The two most common methods employ either chlorodifluoromethane (CHClF₂) gas or sodium chlorodifluoroacetate (ClCF₂COONa) as the difluoromethylating agent. While both routes can produce the desired product, the use of solid sodium chlorodifluoroacetate is generally preferred for its superior safety profile, ease of handling, and better suitability for large-scale industrial production.[2][3]
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Using Chlorodifluoromethane | Route 2: Using Sodium Chlorodifluoroacetate |
| Starting Material | Vanillin | Vanillin (4-hydroxy-3-methoxybenzaldehyde) |
| Difluoromethylating Agent | Chlorodifluoromethane (CHClF₂) | Sodium 2-chloro-2,2-difluoroacetate (ClCF₂COONa) |
| Typical Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF), Water |
| Base | Sodium Hydroxide (NaOH) | Cesium Carbonate (Cs₂CO₃) |
| Reaction Temperature | 90°C | 100°C |
| Reaction Time | ~2 hours (plus gas introduction time) | 3.5 hours |
| Reported Yield | 80%[4] | 91%[4] |
| Reported Purity | 99.2% (HPLC)[4] | Not explicitly stated for this specific reaction, but purification by column chromatography is performed.[4] |
Experimental Protocols
Route 1: Synthesis using Chlorodifluoromethane
This method involves the reaction of vanillin with chlorodifluoromethane gas in the presence of a base.
Materials:
-
Vanillin
-
N,N-Dimethylformamide (DMF)
-
Sodium Hydroxide (NaOH)
-
Monochlorodifluoromethane gas
-
Dichloromethane
-
Saturated sodium carbonate solution
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction flask, add DMF (450 mL), vanillin (30.0 g, 0.2 mol), and sodium hydroxide (13.0 g, 0.325 mol).[4]
-
Heat the reaction mixture to 90°C with continuous stirring for 2 hours.[4]
-
Introduce monochlorodifluoromethane gas into the reaction system. Monitor the reaction progress using thin-layer chromatography (TLC) until the vanillin is completely consumed.[4]
-
Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.[4]
-
Quench the reaction by adding water (450 mL).[4]
-
Extract the product with dichloromethane.[4]
-
Wash the organic phase sequentially with saturated sodium carbonate solution and saturated brine.[4]
-
Dry the organic phase over anhydrous sodium sulfate.[4]
-
Concentrate the organic phase under reduced pressure to obtain this compound as a light yellow oil.[4]
Route 2: Synthesis using Sodium Chlorodifluoroacetate
This route utilizes a solid, stable difluorocarbene precursor, which is often preferred for its ease of handling and improved safety.
Materials:
-
4-hydroxy-3-methoxybenzaldehyde (Vanillin)
-
Sodium 2-chloro-2,2-difluoroacetate
-
Cesium Carbonate
-
N,N-Dimethylformamide (DMF)
-
Water
-
Concentrated Hydrochloric Acid
-
Ethyl acetate
-
n-hexane
-
Magnesium Sulfate (MgSO₄)
-
Silica gel
Procedure:
-
In a reaction vessel, dissolve 4-hydroxy-3-methoxybenzaldehyde (2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in a mixture of DMF (14 mL) and water (14 mL).[4]
-
Heat the solution at 100°C for 3.5 hours.[4]
-
After cooling, acidify the mixture with concentrated hydrochloric acid.[4]
-
Extract the product with ethyl acetate (2 x 25 mL).[4]
-
Wash the combined organic layers with water (2 x 25 mL).[4]
-
Dry the organic layer over MgSO₄.[4]
-
Remove the solvent under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel using an eluent of ethyl acetate/n-hexane (1:4) to yield this compound as an oil.[4]
Visualization of Synthetic Pathways and Workflows
The following diagrams illustrate the synthetic routes and a general experimental workflow.
Caption: Synthetic pathway using chlorodifluoromethane.
Caption: Synthetic pathway using sodium chlorodifluoroacetate.
Caption: A generalized experimental workflow for synthesis.
Performance and Safety Considerations
Route 1 (Chlorodifluoromethane):
-
Performance: This route provides the target compound in a good yield (80%) and high purity (99.2%) without the need for column chromatography in the cited example.[4]
-
Safety and Handling: Chlorodifluoromethane is a gas, which makes it difficult to handle and quantify accurately, potentially leading to variable yields, especially on a larger scale.[2][3] It is also a toxic and ozone-depleting substance, posing environmental and health risks.[2][5][6] The use of a pressurized gas reactor may be required, increasing equipment costs.[7]
Route 2 (Sodium Chlorodifluoroacetate):
-
Performance: This method reports a higher yield (91%) than the chlorodifluoromethane route.[4] However, it requires a final purification step via column chromatography.
-
Safety and Handling: Sodium chlorodifluoroacetate is a stable, solid reagent that is commercially available in bulk.[2][3] It is considered to have a milder toxicity and lower environmental impact compared to chlorodifluoromethane.[2][3] The use of a solid reagent simplifies handling and is more amenable to industrial-scale production.[7]
Conclusion
For the synthesis of this compound, the use of sodium chlorodifluoroacetate as the difluoromethylating agent offers significant advantages over the chlorodifluoromethane gas method. While both routes are effective, the solid reagent provides higher reported yields, is safer to handle, and is more environmentally benign. These factors make the sodium chlorodifluoroacetate route a more robust and scalable option for the production of this important pharmaceutical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkema.com [arkema.com]
- 7. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 4-(Difluoromethoxy)-3-methoxybenzaldehyde and Other Benzaldehyde Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of an appropriate starting material is paramount to the success of a synthetic route. Benzaldehyde and its derivatives are fundamental building blocks, offering a versatile scaffold for the construction of complex molecules. Among these, 4-(difluoromethoxy)-3-methoxybenzaldehyde has emerged as a valuable intermediate, primarily due to the unique electronic properties imparted by the difluoromethoxy group. This guide provides an objective comparison of the performance of this compound against other common benzaldehyde derivatives in key synthetic transformations, supported by experimental data and detailed protocols.
The reactivity of the aldehyde functional group in benzaldehyde derivatives is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, slowing down the reaction rate. The difluoromethoxy (-OCF₂H) group is known to be a moderate electron-withdrawing substituent, a property that places this compound in a unique position regarding its reactivity.[1][2]
Comparative Performance in Condensation Reactions
Condensation reactions, such as the Claisen-Schmidt and Knoevenagel condensations, are fundamental carbon-carbon bond-forming reactions where the electrophilicity of the aldehyde is a key determinant of reaction efficiency.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation involves the reaction of a benzaldehyde derivative with a ketone in the presence of a base to form an α,β-unsaturated ketone (a chalcone). The reaction is highly sensitive to the electronic effects of the substituents on the benzaldehyde ring.
Table 1: Comparison of Yields in the Claisen-Schmidt Condensation of Various Benzaldehyde Derivatives with Acetophenone.
| Benzaldehyde Derivative | Substituent(s) | Electronic Nature of Substituent(s) | Reported Yield (%) |
| This compound | 4-OCF₂H, 3-OCH₃ | Electron-withdrawing, Electron-donating | Expected to be high* |
| Veratraldehyde (3,4-Dimethoxybenzaldehyde) | 3,4-di-OCH₃ | Strongly Electron-donating | Moderate |
| Benzaldehyde | None | Neutral | Moderate to High |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strongly Electron-withdrawing | High |
| 4-Methoxybenzaldehyde (Anisaldehyde) | 4-OCH₃ | Strongly Electron-donating | Low to Moderate |
| 4-Chlorobenzaldehyde | 4-Cl | Weakly Electron-withdrawing | High |
*Note: Specific experimental yield data for this compound in a comparative Claisen-Schmidt condensation was not found in the surveyed literature. However, based on the moderate electron-withdrawing nature of the difluoromethoxy group, a high yield is anticipated, likely greater than that of veratraldehyde and potentially comparable to or slightly lower than 4-nitrobenzaldehyde.
Knoevenagel Condensation
The Knoevenagel condensation is the reaction of a benzaldehyde derivative with an active methylene compound, catalyzed by a weak base. Similar to the Claisen-Schmidt condensation, the reaction rate is enhanced by electron-withdrawing groups on the benzaldehyde.
Table 2: Comparison of Yields in the Knoevenagel Condensation of Various Benzaldehyde Derivatives with Malononitrile.
| Benzaldehyde Derivative | Substituent(s) | Electronic Nature of Substituent(s) | Reported Yield (%) |
| This compound | 4-OCF₂H, 3-OCH₃ | Electron-withdrawing, Electron-donating | Expected to be high* |
| Veratraldehyde (3,4-Dimethoxybenzaldehyde) | 3,4-di-OCH₃ | Strongly Electron-donating | Moderate |
| Benzaldehyde | None | Neutral | High |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strongly Electron-withdrawing | Very High |
| 3,5-Dimethoxybenzaldehyde | 3,5-di-OCH₃ | Electron-donating | High |
*Note: While a specific comparative yield for this compound is not available, its enhanced electrophilicity due to the -OCF₂H group suggests a high yield in the Knoevenagel condensation.
Comparative Performance in the Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is another cornerstone of organic synthesis. The rate of the Wittig reaction is also influenced by the electronic properties of the benzaldehyde derivative.
Table 3: Relative Reaction Rates of Various Benzaldehyde Derivatives in the Wittig Reaction.
| Benzaldehyde Derivative | Substituent(s) | Electronic Nature of Substituent(s) | Relative Rate Constant |
| This compound | 4-OCF₂H, 3-OCH₃ | Electron-withdrawing, Electron-donating | Expected to be > 1* |
| Veratraldehyde (3,4-Dimethoxybenzaldehyde) | 3,4-di-OCH₃ | Strongly Electron-donating | < 1 |
| Benzaldehyde | None | Neutral | 1.00 |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strongly Electron-withdrawing | 30.0 |
| 4-Methoxybenzaldehyde (Anisaldehyde) | 4-OCH₃ | Strongly Electron-donating | 0.23 |
| 4-Chlorobenzaldehyde | 4-Cl | Weakly Electron-withdrawing | 2.75 |
*Note: A quantitative relative rate constant for this compound was not found. However, the electron-withdrawing nature of the difluoromethoxy group is expected to result in a rate constant greater than that of benzaldehyde.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound starts from vanillin (4-hydroxy-3-methoxybenzaldehyde).
Protocol 1: Difluoromethylation of Vanillin. [3]
-
Materials: Vanillin (1.0 eq), Sodium 2-chloro-2,2-difluoroacetate (2.4 eq), Cesium carbonate (0.14 eq), Dimethylformamide (DMF), Water.
-
Procedure:
-
A solution of vanillin, sodium 2-chloro-2,2-difluoroacetate, and cesium carbonate in a 1:1 mixture of DMF and water is prepared.
-
The mixture is heated at 100 °C for 3.5 hours.
-
After cooling, the mixture is acidified with concentrated hydrochloric acid.
-
The product is extracted with ethyl acetate.
-
The organic layer is washed with water, dried over magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
-
General Protocol for Claisen-Schmidt Condensation
Protocol 2: Synthesis of Chalcones.
-
Materials: Substituted benzaldehyde (1.0 eq), Acetophenone (1.0 eq), Ethanol, 10% Aqueous Sodium Hydroxide (NaOH).
-
Procedure:
-
Dissolve the substituted benzaldehyde and acetophenone in ethanol in a flask.
-
Add the 10% NaOH solution to the mixture with stirring.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates and can be collected by filtration.
-
The crude product can be purified by recrystallization.
-
General Protocol for Knoevenagel Condensation
Protocol 3: Synthesis of α,β-Unsaturated Dinitriles. [4]
-
Materials: Substituted benzaldehyde (1.0 eq), Malononitrile (1.0 eq), Piperidine (catalytic amount), Ethanol.
-
Procedure:
-
Dissolve the substituted benzaldehyde and malononitrile in ethanol.
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
The product, which often precipitates, is collected by filtration and can be recrystallized.
-
General Protocol for Wittig Reaction
Protocol 4: Synthesis of Stilbene Derivatives.
-
Materials: Benzyltriphenylphosphonium chloride (1.0 eq), Strong base (e.g., n-butyllithium), Anhydrous solvent (e.g., THF), Substituted benzaldehyde (1.0 eq).
-
Procedure:
-
Suspend benzyltriphenylphosphonium chloride in the anhydrous solvent under an inert atmosphere.
-
Cool the suspension and add the strong base dropwise to form the ylide.
-
Add a solution of the substituted benzaldehyde in the same solvent to the ylide solution.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
The crude product is purified by column chromatography.
-
Visualizing Reaction Pathways and Workflows
Caption: Workflow for the Claisen-Schmidt Condensation.
Caption: Experimental workflow for the Knoevenagel Condensation.
Caption: Signaling pathway of the Wittig Reaction.
Conclusion
This compound stands as a highly useful building block in organic synthesis. Its reactivity is predictably enhanced in nucleophilic addition and condensation reactions compared to derivatives bearing electron-donating groups, such as the closely related veratraldehyde. This heightened reactivity, stemming from the electron-withdrawing nature of the difluoromethoxy group, allows for potentially faster reaction times and higher yields. For researchers and drug development professionals, the choice of this compound can be a strategic one, particularly when seeking to synthesize complex molecules where efficient carbon-carbon bond formation is critical. The presence of the difluoromethoxy group can also impart desirable properties to the final product, such as increased metabolic stability and altered lipophilicity, which are key considerations in drug design.
References
A Comparative Guide to Alternative Precursors in Roflumilast Synthesis
For Researchers, Scientists, and Drug Development Professionals
Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, is a key therapeutic agent for severe chronic obstructive pulmonary disease (COPD). Its synthesis has been approached through various pathways, each originating from different precursor molecules. The choice of precursor can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of the synthesis. This guide provides an objective comparison of alternative precursors for Roflumilast synthesis, supported by experimental data from patent literature and scientific publications.
Comparison of Synthetic Routes and Performance
The synthesis of Roflumilast generally involves the formation of the key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, followed by its coupling with 4-amino-3,5-dichloropyridine. The primary difference between the synthetic routes lies in the initial choice of a substituted benzaldehyde or benzoic acid derivative. This section compares three alternative precursor routes, starting from 3,4-dihydroxybenzaldehyde, 3-fluoro-4-hydroxybenzaldehyde, and 3-bromo-4-hydroxybenzaldehyde.
| Precursor | Key Intermediates | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| 3,4-dihydroxybenzaldehyde | 1. 4-(difluoromethoxy)-3-hydroxybenzaldehyde2. 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde3. 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | 1. Difluorochloromethane, K₂CO₃, DMF2. Cyclopropylmethyl halide, organic base3. Sodium chlorite, sulfamic acid | Overall yield not explicitly stated, but individual step yields are high. | Intermediate purity is high, avoiding column chromatography. Roflumilast purity ≥99%.[1][2] | --INVALID-LINK--, --INVALID-LINK-- |
| 3-fluoro-4-hydroxybenzaldehyde | 1. 3-fluoro-4-(difluoromethoxy)benzaldehyde2. 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde3. 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | 1. Sodium chlorodifluoroacetate, NaOH, DMF2. Cyclopropylmethanol, base3. Sodium chlorite | Step 1: 96% | Step 1: 99.6% | --INVALID-LINK-- |
| 3-bromo-4-hydroxybenzaldehyde | 1. 4-(difluoromethoxy)-3-hydroxybenzaldehyde2. 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde3. 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | 1. Sodium chlorodifluoroacetate, NaOH, DMF2. Ullmann condensation with cyclopropylmethanol3. Sodium hypochlorite | Step 1: 91.6% | Not specified for all steps. | --INVALID-LINK-- |
Synthetic Pathway Diagrams
The following diagrams illustrate the synthetic workflows for each of the discussed alternative precursors.
References
A Comparative Analysis of Phosphodiesterase 4 (PDE4) Inhibitors Derived from Benzaldehyde Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of phosphodiesterase 4 (PDE4) inhibitors, with a focus on compounds derived from benzaldehyde precursors. PDE4 is a critical enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory signaling pathways.[1] Inhibiting PDE4 elevates intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory mediators, making it a significant therapeutic target for inflammatory diseases such as atopic dermatitis, psoriasis, and chronic obstructive pulmonary disease (COPD).[1][2]
This document offers an objective comparison of the performance of these inhibitors, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Performance Comparison of PDE4 Inhibitors
The efficacy of a PDE4 inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity of an inhibitor for different PDE4 subtypes (A, B, C, and D) is also crucial, as subtype-specific inhibition can maximize therapeutic effects while minimizing adverse events like emesis, which is often linked to PDE4D inhibition.[3]
One prominent class of inhibitors derived from a benzaldehyde starting material is the benzoxaboroles, exemplified by Crisaborole, which is synthesized from 2-Bromo-5-hydroxybenzaldehyde.[2] The following table summarizes the in vitro IC50 values for Crisaborole and compares them with other well-established PDE4 inhibitors, Roflumilast and Apremilast, which are derived from different core structures.
| Inhibitor | General PDE4 (IC50, nM) | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Notes |
| Crisaborole | 240[3] | - | - | - | - | A benzoxaborole synthesized from a benzaldehyde derivative.[2] |
| Roflumilast | 0.7[3][4] | µM range[5] | 0.84[5] | µM range[5] | 0.68[5] | Demonstrates high potency and selectivity for PDE4B and PDE4D.[3] |
| Apremilast | 74[3] | 20 (PDE4A4)[3] | 49 (PDE4B2)[3] | 50 (PDE4C2)[3] | 30 (PDE4D3)[3] | Considered a non-selective PDE4 inhibitor.[3] |
| Rolipram | - | 3[3] | 130[3] | - | 240[3] | An early PDE4 inhibitor showing a preference for PDE4A.[3] |
Note: IC50 values can vary depending on the specific assay conditions and the splice variant of the PDE4 subtype used. Data is compiled from multiple sources for comparison.[3]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of evaluation for these inhibitors, the following diagrams illustrate the core signaling pathway and a general experimental workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of PDE4 inhibitors.
Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE4 subtypes.[6]
-
Objective: To determine the IC50 value of a test compound against specific PDE4 subtypes.
-
Principle: The assay relies on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP (cAMP-FAM) upon its hydrolysis by PDE4. The small cAMP-FAM molecule rotates rapidly, resulting in low polarization. After hydrolysis to AMP-FAM, a binding agent captures the product, forming a large, slow-rotating complex that yields a high polarization signal. Inhibitors prevent this conversion, keeping the signal low.[7][8]
-
Materials:
-
Purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.
-
Fluorescein-labeled cAMP (cAMP-FAM) substrate.
-
Assay Buffer (e.g., Tris-HCl, MgCl2).
-
Test compounds and reference inhibitor (e.g., Roflumilast) dissolved in DMSO.
-
Binding Agent (e.g., IMAP™ Binding Solution).[7]
-
Low-volume, black, 384-well microplates.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and a reference inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.[8]
-
Assay Plate Setup: Add 5 µL of the diluted compounds or controls (buffer with DMSO for 0% inhibition, potent inhibitor for 100% inhibition) to the wells of the 384-well plate.[6]
-
Enzyme Addition: Add 5 µL of diluted PDE4 enzyme solution to all wells except "no enzyme" controls. Pre-incubate for 15 minutes at room temperature.[2]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the cAMP-FAM substrate solution to all wells.[6]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[6]
-
Reaction Termination: Stop the reaction by adding the Binding Agent solution.[7]
-
Signal Detection: Incubate for an additional 30 minutes at room temperature and measure the fluorescence polarization (Excitation: ~485 nm, Emission: ~530 nm).[6]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[3]
Protocol 2: Cellular Anti-Inflammatory Assay (TNF-α Release)
This assay measures the functional consequence of PDE4 inhibition in a cellular context by quantifying the suppression of a key pro-inflammatory cytokine.
-
Objective: To assess the ability of a test compound to inhibit the release of TNF-α from stimulated immune cells.
-
Materials:
-
Procedure:
-
Cell Plating: Seed PBMCs or macrophages in a 96-well plate (e.g., 2 x 10⁵ cells/well).[2]
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.[2]
-
Cell Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to stimulate TNF-α release (unstimulated control wells receive medium only).[2]
-
Incubation: Incubate the plate for 18-24 hours at 37°C.[2]
-
TNF-α Quantification: Centrifuge the plate and collect the supernatant. Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value from the resulting dose-response curve.
Protocol 3: In Vivo Model of Pulmonary Inflammation
This protocol provides a framework for evaluating the anti-inflammatory efficacy of PDE4 inhibitors in a preclinical animal model.
-
Objective: To investigate the potency and duration of action of a test compound in an animal model of pulmonary inflammation.
-
Model: Lipopolysaccharide (LPS)-induced pulmonary neutrophilia in rats or ferrets.[10]
-
Materials:
-
Sprague-Dawley rats or ferrets.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (e.g., GSK256066) formulated for intratracheal or inhaled administration.[10]
-
Vehicle control.
-
Equipment for intratracheal administration or aerosol generation.
-
Materials for bronchoalveolar lavage (BAL) and cell counting.
-
-
Procedure:
-
Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intratracheally) at various doses.[10]
-
LPS Challenge: At a specified time after compound administration, challenge the animals with an aerosolized or intratracheal dose of LPS to induce inflammation.[10]
-
Efficacy Assessment: After a set period (e.g., 4-24 hours) post-LPS challenge, euthanize the animals and perform a bronchoalveolar lavage (BAL) to collect lung fluid.
-
Cell Analysis: Determine the total number of cells and the differential cell count (specifically neutrophils) in the BAL fluid.
-
-
Data Analysis: Calculate the percentage inhibition of neutrophil recruitment to the lungs for each dose of the test compound compared to the vehicle-treated, LPS-challenged group. Determine the ED50 (the dose required to achieve 50% of the maximal effect) from the dose-response data.[10]
References
- 1. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-4-(Difluoromethoxy)-3-methoxybenzaldehyde-as-a-Key-Pharmaceutical-Intermediate
Introduction
4-(Difluoromethoxy)-3-methoxybenzaldehyde, identified by CAS number 162401-70-9, is a specialized aromatic aldehyde that has emerged as a critical building block in modern medicinal chemistry.[1] Its unique structure, featuring both a difluoromethoxy and a methoxy group on the benzaldehyde scaffold, imparts desirable physicochemical properties to target molecules. This guide provides a comprehensive validation of its role as a key intermediate, focusing on its synthesis, applications, and a comparison with relevant alternatives. The primary application of this intermediate is in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used for treating severe chronic obstructive pulmonary disease (COPD).[1] The incorporation of the difluoromethoxy group is a strategic choice in drug design, as it can enhance metabolic stability, improve lipophilicity, and modulate receptor binding affinity, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles of the final drug product.[1]
Synthesis and Experimental Protocols
The synthesis of this compound typically starts from 4-hydroxy-3-methoxybenzaldehyde (vanillin). Two primary synthetic routes are commonly employed, differing in the choice of the difluoromethylating agent.
Method 1: Synthesis using Sodium 2-chloro-2,2-difluoroacetate
This method involves the reaction of vanillin with sodium 2-chloro-2,2-difluoroacetate in the presence of a base.
Experimental Protocol:
-
A solution of 4-hydroxy-3-methoxybenzaldehyde (2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in a mixture of DMF (14 mL) and water (14 mL) is prepared.
-
The reaction mixture is heated to 100°C and maintained for 3.5 hours.
-
After cooling, the mixture is acidified using concentrated hydrochloric acid.
-
The product is extracted with ethyl acetate (2 x 25 mL).
-
The combined organic layers are washed with water (2 x 25 mL) and dried over magnesium sulfate (MgSO4).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and n-hexane (1:4) as the eluent, to yield the final product as an oil.[2]
Method 2: Synthesis using Monochlorodifluoromethane Gas
This industrial-scale method utilizes monochlorodifluoromethane gas as the difluoromethylating agent.
Experimental Protocol:
-
To a reaction flask, add DMF (450 mL), vanillin (30.0 g, 0.2 mol), and sodium hydroxide (13.0 g, 0.325 mol).
-
The mixture is heated to 90°C with continuous stirring for 2 hours.
-
Monochlorodifluoromethane gas is then introduced into the reaction system. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Once the vanillin is completely consumed, heating is stopped, and the system is cooled to room temperature.
-
The reaction is quenched by adding water (450 mL).
-
The product is extracted with dichloromethane.
-
The organic phase is washed sequentially with a saturated sodium carbonate solution and saturated brine, then dried over anhydrous sodium sulfate.
-
The solvent is concentrated under reduced pressure to obtain the product as a light yellow oil.[2]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target intermediate.
Performance Data and Comparison
The choice of synthetic route can impact yield and purity, which are critical factors in industrial applications.
| Parameter | Method 1 (Lab Scale) | Method 2 (Industrial Scale) |
| Starting Material | 4-hydroxy-3-methoxybenzaldehyde | 4-hydroxy-3-methoxybenzaldehyde |
| Difluoromethylating Agent | Sodium 2-chloro-2,2-difluoroacetate | Monochlorodifluoromethane |
| Solvent | DMF / Water | DMF |
| Temperature | 100°C | 90°C |
| Reaction Time | 3.5 hours | Monitored by TLC |
| Yield | 91% | 80% |
| Purity | High (after chromatography) | 99.2% (by HPLC) |
| Post-treatment | Column Chromatography | Extraction and Washing |
Role as a Key Intermediate in Drug Development
The primary significance of this compound lies in its role as a precursor to Roflumilast.[1] Roflumilast functions by inhibiting the phosphodiesterase-4 (PDE4) enzyme, which is crucial in the inflammatory pathways of lung diseases like COPD.[1]
Roflumilast's Mechanism of Action
Caption: Role of the intermediate in the synthesis of Roflumilast and its mechanism.
Beyond Roflumilast, this intermediate is a valuable tool for medicinal chemists to develop novel drug candidates for a range of diseases, including other inflammatory conditions and neurodegenerative disorders.[1] Its difluoromethoxy group provides a scaffold to enhance the properties of lead compounds.[1] There is also potential for its use in material science for creating specialty polymers and fluorinated liquid crystals due to the unique properties conferred by the fluorine atoms.[1]
Comparison with Alternative Intermediates
While this compound is a key intermediate, other structurally similar compounds are also used in pharmaceutical synthesis. A direct performance comparison is challenging without standardized experimental data, but their roles and properties can be contrasted.
| Intermediate | CAS Number | Key Features & Applications |
| This compound | 162401-70-9 | Primary intermediate for Roflumilast. The methoxy group is a key part of the final Roflumilast structure. |
| 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | 151103-08-1 | A close alternative, also a crucial intermediate for Roflumilast synthesis.[3] Requires an additional alkylation step on the hydroxyl group to achieve the final structure. Typically supplied as a powder with ≥99.0% purity.[3] |
| 4-(Difluoromethoxy)benzaldehyde | 73960-07-3 | A simpler analog lacking the C3 substituent. Used as a building block where only the difluoromethoxy group is required for molecular design. |
| 3-Fluoro-4-hydroxybenzaldehyde | 348-27-6 | A precursor used in an alternative synthesis route for Roflumilast intermediates. The fluoro group is later displaced. |
Logical Relationship Diagram
Caption: Applications of this compound.
Conclusion
This compound is a highly valuable and versatile key intermediate, particularly within the pharmaceutical industry. Its well-established synthetic routes, leading to high-purity products, and its critical role in the manufacture of Roflumilast underscore its importance. The presence of the difluoromethoxy group is a key structural feature that imparts beneficial properties, making it a superior choice for the development of modern therapeutics. While alternatives exist, the specific substitution pattern of this compound makes it an efficient and direct precursor for its primary application. Its potential in broader medicinal chemistry and material science further solidifies its status as a cornerstone chemical building block for advanced research and development.
References
Purity Assessment of Commercially Available 4-(Difluoromethoxy)-3-methoxybenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of commercially available 4-(difluoromethoxy)-3-methoxybenzaldehyde, a key intermediate in the synthesis of pharmaceutical compounds such as Roflumilast.[1] The assessment of its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the key analytical techniques for purity determination, presents a comparative data summary from hypothetical commercial batches, and provides detailed experimental protocols.
Comparative Purity Analysis
The purity of this compound can vary between different commercial suppliers due to differences in synthetic routes and purification methods. A comprehensive purity assessment should employ a combination of chromatographic and spectroscopic techniques to identify and quantify the main component, as well as any process-related impurities and residual solvents.
Table 1: Comparison of Purity Assessment for Hypothetical Commercial Batches
| Parameter | Supplier A | Supplier B | Supplier C | Analytical Method |
| Assay (Purity) | 99.5% | 98.8% | 99.8% | HPLC, qNMR |
| Impurity 1: Vanillin | 0.15% | 0.5% | < 0.05% | HPLC, GC-MS |
| Impurity 2: 3,4-bis-(difluoromethoxy)benzaldehyde | 0.2% | 0.4% | 0.1% | HPLC, GC-MS |
| Other Impurities | 0.15% | 0.3% | 0.05% | HPLC, GC-MS |
| Residual Solvents | < 0.1% | < 0.2% | < 0.05% | GC-HS |
| Water Content | 0.05% | 0.1% | 0.02% | Karl Fischer |
Note: Data presented are for illustrative purposes and represent typical values that might be observed. Actual values will be lot-specific and should be confirmed by a certificate of analysis.
Key Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is recommended for the comprehensive purity evaluation of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity and quantifying impurities in the compound. A reversed-phase HPLC method with UV detection is typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities and residual solvents. It can also be used to confirm the identity of known and unknown impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that can be used to determine the purity of the compound without the need for a reference standard of the same compound. It provides a direct measure of the molar concentration of the analyte.
-
Karl Fischer Titration: This method is specific for the determination of water content.
Experimental Protocols
HPLC Method for Purity Assessment
This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
GC-MS Method for Impurity Profiling
This protocol describes a general GC-MS method for the identification of volatile impurities.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min
-
Ramp: 10°C/min to 280°C, hold for 10 min
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
Quantitative NMR (qNMR) for Purity Determination
This protocol provides a general procedure for qNMR analysis.
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d6
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Method:
-
Accurately weigh the sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Acquire the 1H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weights of the sample and internal standard.
-
Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: Potential impurities from the synthesis of this compound.
References
Benchmarking the efficacy of 4-(Difluoromethoxy)-3-methoxybenzaldehyde in synthesis
An Objective Comparison of 4-(Difluoromethoxy)-3-methoxybenzaldehyde in Synthetic Applications
In the landscape of pharmaceutical research and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. This compound has emerged as a critical intermediate, primarily for its role in the synthesis of innovative therapeutic agents. This guide provides an objective comparison of its efficacy, benchmarked against alternative synthetic strategies, and supported by experimental data to inform researchers, scientists, and drug development professionals.
The significance of this compound is most notably demonstrated in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] The incorporation of the difluoromethoxy group is a key strategy in modern medicinal chemistry to enhance the metabolic stability and lipophilicity of drug candidates, thereby improving their pharmacokinetic profiles.[1]
Benchmarking Synthetic Routes
The efficacy of this compound can be evaluated by examining the various synthetic pathways to obtain this key intermediate. The choice of starting material and difluoromethylating agent directly impacts yield, purity, and scalability. The primary precursor is typically vanillin (4-hydroxy-3-methoxybenzaldehyde), leveraging its structural similarity.
Table 1: Comparison of Synthetic Protocols for this compound
| Starting Material | Difluoromethylating Agent | Catalyst/Base | Solvent | Temperature | Time | Yield | Purity |
| Vanillin | Sodium 2-chloro-2,2-difluoroacetate | Cesium Carbonate | DMF / Water | 100°C | 3.5 h | 91% | Not Specified |
| Vanillin | Monochlorodifluoromethane (gas) | Sodium Hydroxide | DMF | 90°C | ~2 h | 80% | 99.2% (HPLC) |
| 3,4-Dihydroxybenzaldehyde* | Sodium chlorodifluoroacetate | Sodium Carbonate | DMF / Water | 80°C | 6 h | 57.5% | Not Specified |
*Note: This route produces the related intermediate 3-hydroxy-4-(difluoromethoxy)benzaldehyde, which is also used in Roflumilast synthesis. This method is highlighted for its high selectivity for mono-substitution over di-substitution (3.75% byproduct).[4] Previous methods reported yields between 30-40%.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are protocols derived from published synthetic methods.
Protocol 1: Synthesis from Vanillin using Sodium 2-chloro-2,2-difluoroacetate[5]
-
Reaction Setup: A solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin) (2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) is prepared in a mixture of DMF (14 mL) and water (14 mL).
-
Reaction Execution: The mixture is heated to 100°C and maintained for 3.5 hours.
-
Work-up and Isolation: Upon cooling, the mixture is acidified with concentrated hydrochloric acid and extracted with ethyl acetate (2 x 25 mL).
-
Purification: The combined organic layers are washed with water (2 x 25 mL), dried over MgSO4, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane 1:4) to yield this compound (2.41 g, 91%) as an oil.
Protocol 2: Synthesis from Vanillin using Monochlorodifluoromethane Gas[5]
-
Reaction Setup: Vanillin (30.0 g, 0.2 mol) and sodium hydroxide (13.0 g, 0.325 mol) are added to DMF (450 mL) in a reaction flask.
-
Reaction Execution: The system is heated to 90°C with continuous stirring for 2 hours. Monochlorodifluoromethane gas is then introduced into the reaction system. The reaction progress is monitored by TLC until the vanillin is completely consumed.
-
Work-up and Isolation: After the reaction is complete, heating is stopped, and the system is cooled to room temperature. The reaction is quenched by adding water (450 mL), and the mixture is extracted with dichloromethane.
-
Purification: The organic phase is washed sequentially with saturated sodium carbonate solution and saturated brine, then dried over anhydrous sodium sulfate. The solvent is concentrated under pressure to obtain 3-methoxy-4-(difluoromethoxy)benzaldehyde as a light yellow oil (31.9 g, 80% yield, 99.2% purity).
Visualizing Workflows and Pathways
Diagrams are provided to illustrate the logical flow of the synthesis and the biological context of the final product.
Caption: Synthetic workflow for this compound.
Caption: Simplified signaling pathway of PDE4 inhibition by Roflumilast.
Conclusion
This compound is a highly effective and valuable intermediate in pharmaceutical synthesis. Experimental data demonstrates that it can be synthesized in high yields (up to 91%) and purity from readily available precursors like vanillin. While alternative routes and reagents exist, the methods presented offer robust and efficient pathways. The strategic use of this building block, particularly for introducing the difluoromethoxy moiety, provides a clear advantage in developing drug candidates with enhanced properties, solidifying its importance for professionals in drug discovery and development.
References
A Comparative Spectroscopic Analysis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-(Difluoromethoxy)-3-methoxybenzaldehyde and its structurally related analogues. The inclusion of the difluoromethoxy group can significantly alter the electronic and steric properties of a molecule, influencing its reactivity and biological activity. Understanding the spectroscopic signatures of this compound in relation to its well-known analogues is crucial for characterization, quality control, and the development of new pharmaceutical agents.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its selected analogues. This data facilitates a direct comparison of the influence of different substituents on the spectral properties.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Solvent | Ar-CHO | Ar-H | OCH₃ | OCH₂F₂ | OCH₂CH₃ | CH₂CH₃ |
| This compound | CDCl₃ | 9.74 (s, 1H) | 7.31 (d, J=1.7 Hz, 1H), 7.27 (dd, J=8.0, 1.7 Hz, 1H), 7.11 (d, J=8.0 Hz, 1H) | 3.76 (s, 3H) | 6.49 (t, J=74.0 Hz, 1H) | - | - |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | CDCl₃ | 9.83 (s, 1H) | 7.43-7.41 (m, 2H), 7.04 (d, J=8.0 Hz, 1H) | 3.96 (s, 3H) | - | - | - |
| Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) | CDCl₃ | 9.83 (s, 1H) | 7.44 (d, J=1.9 Hz, 1H), 7.42 (dd, J=8.8, 1.9 Hz, 1H), 6.97 (d, J=8.8 Hz, 1H) | 3.97 (s, 3H) | - | - | - |
| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | CDCl₃ | 9.85 (s, 1H) | 7.43 (dd, J=8.2, 1.8 Hz, 1H), 7.41 (d, J=1.8 Hz, 1H), 6.98 (d, J=8.2 Hz, 1H) | 3.95 (s, 3H), 3.93 (s, 3H) | - | - | - |
| 4-Ethoxy-3-methoxybenzaldehyde | CDCl₃ | 9.84 (s, 1H) | 7.42-7.39 (m, 2H), 6.95 (d, J=8.0 Hz, 1H) | 3.93 (s, 3H) | - | 4.16 (q, J=7.0 Hz, 2H) | 1.47 (t, J=7.0 Hz, 3H) |
| 4-Fluoro-3-methoxybenzaldehyde | CDCl₃ | 9.91 (s, 1H) | 7.50 (d, 1H), 7.43 (m, 1H), 7.23 (d, 1H) | 3.96 (s, 3H) | - | - | - |
Table 2: Infrared (IR) Spectroscopic Data (Selected Peaks in cm⁻¹)
| Compound | C=O Stretch | C-H (aldehyde) | O-H Stretch | C-O Stretch |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | ~1696 | ~2850, ~2750 | ~3540 (broad) | ~1268, ~1035 |
| Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) | ~1680 | ~2850, ~2750 | ~3300 (broad) | ~1270, ~1130 |
| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | ~1685 | ~2820, ~2730 | - | ~1260, ~1140 |
| 4-Ethoxy-3-methoxybenzaldehyde | ~1680 | ~2830, ~2730 | - | ~1260, ~1140 |
Table 3: Mass Spectrometry Data (m/z of Molecular Ion [M]⁺)
| Compound | Molecular Formula | Molecular Weight | Observed [M]⁺ |
| This compound | C₉H₈F₂O₃ | 202.15 | 202 |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | C₈H₈O₃ | 152.15 | 152 |
| Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) | C₈H₈O₃ | 152.15 | 152 |
| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | C₉H₁₀O₃ | 166.17 | 166 |
| 4-Ethoxy-3-methoxybenzaldehyde | C₁₀H₁₂O₃ | 180.20 | 180 |
| 4-Fluoro-3-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 | 154 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the benzaldehyde derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrument : A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence for ¹H NMR.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind a small amount of dry potassium bromide (KBr) into a fine powder using an agate mortar and pestle.
-
Add a small amount of the solid benzaldehyde derivative (approximately 1-2% by weight) to the KBr and grind the mixture thoroughly to ensure homogeneity.
-
Place the mixture into a pellet press and apply high pressure to form a thin, transparent, or translucent pellet.
-
-
Instrument : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder to subtract from the sample spectrum.
-
-
Data Analysis :
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C=O stretch of the aldehyde, O-H stretch of a phenol, C-O stretches of ethers, and C-H stretches.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the analyte into the mass spectrometer via an appropriate ionization source. For volatile compounds like benzaldehyde derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is commonly used.
-
Instrument : A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition (EI mode) :
-
The sample is vaporized and bombarded with a beam of electrons (typically 70 eV).
-
This causes the molecule to ionize and fragment.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
-
Data Analysis :
-
The output is a mass spectrum, which is a plot of relative ion intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the benzaldehyde derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Instrument : A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).
-
Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.
-
-
Data Analysis :
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
The position and intensity of the absorption bands provide information about the electronic transitions within the molecule, particularly those involving the aromatic ring and the carbonyl group.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for a comparative spectroscopic analysis of the target compound and its analogues.
Caption: Workflow for the spectroscopic comparison of benzaldehyde analogues.
Cost-benefit analysis of different 4-(Difluoromethoxy)-3-methoxybenzaldehyde synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of different synthesis methods for 4-(Difluoromethoxy)-3-methoxybenzaldehyde, a key intermediate in the pharmaceutical industry, notably in the synthesis of Roflumilast, a treatment for chronic obstructive pulmonary disease (COPD).[1] The comparison focuses on reaction efficiency, reagent costs, and overall process viability to assist researchers and chemical process development teams in selecting the most suitable synthetic route.
Executive Summary
The synthesis of this compound is primarily achieved through the difluoromethylation of vanillin or its derivatives. This guide evaluates three prominent methods, analyzing their respective yields, reaction conditions, and, crucially, the associated reagent costs. The methods compared are:
-
Method A: Difluoromethylation of Vanillin using Monochlorodifluoromethane.
-
Method B: Difluoromethylation of Vanillin using Sodium 2-chloro-2,2-difluoroacetate.
-
Method C: Difluoromethylation of 3,4-Dihydroxybenzaldehyde using Sodium 2-chloro-2,2-difluoroacetate.
The analysis reveals that while Method B offers the highest reported yield, the overall cost-effectiveness of each method is highly dependent on the bulk pricing and availability of the difluoromethylating agent.
Performance and Cost Comparison
The following table summarizes the key quantitative data for the three synthesis methods. The estimated reagent cost is calculated based on producing 1 kilogram of the final product, assuming the stated yields and bulk reagent prices.
| Parameter | Method A | Method B | Method C |
| Starting Material | Vanillin | Vanillin | 3,4-Dihydroxybenzaldehyde |
| Difluoromethylating Agent | Monochlorodifluoromethane (gas) | Sodium 2-chloro-2,2-difluoroacetate | Sodium 2-chloro-2,2-difluoroacetate |
| Base | Sodium Hydroxide | Cesium Carbonate | Sodium Carbonate |
| Solvent | DMF | DMF, Water | DMF, Water |
| Reaction Temperature | 90°C | 100°C | 80°C |
| Reaction Time | ~2-4 hours | 3.5 hours | 6 hours |
| Reported Yield | 80% | 91% | 57.5% (monosubstituted) |
| Reported Purity | 99.2% | Not specified, purified by column chromatography | Purified by column chromatography |
| Estimated Reagent Cost / kg of Product | ~$150 - $250 | ~$800 - $1200 | ~$600 - $900 |
Note: Estimated reagent costs are approximate and can vary significantly based on supplier, quantity, and market fluctuations. The cost for Method A is particularly variable due to the regulated nature of monochlorodifluoromethane.
Synthesis Pathway Diagrams
The following diagrams illustrate the chemical transformations for each synthesis method.
Caption: Synthesis of this compound from Vanillin using Monochlorodifluoromethane.
Caption: Synthesis of this compound from Vanillin using Sodium 2-chloro-2,2-difluoroacetate.
Caption: Synthesis of this compound from 3,4-Dihydroxybenzaldehyde.
Experimental Protocols
Method A: Difluoromethylation of Vanillin using Monochlorodifluoromethane
Materials:
-
Vanillin
-
Sodium Hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Monochlorodifluoromethane (CHClF2) gas
-
Dichloromethane
-
Saturated sodium carbonate solution
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction flask, add DMF, vanillin, and sodium hydroxide.
-
Heat the mixture to 90°C with continuous stirring for 2 hours.
-
Introduce monochlorodifluoromethane gas into the reaction system. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.
-
After the reaction is complete, stop heating and allow the system to cool to room temperature.
-
Quench the reaction by adding water and extract the mixture with dichloromethane.
-
Wash the organic phase sequentially with saturated sodium carbonate solution and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the product.
Method B: Difluoromethylation of Vanillin using Sodium 2-chloro-2,2-difluoroacetate
Materials:
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
-
Sodium 2-chloro-2,2-difluoroacetate
-
Cesium Carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate/n-hexane mixture
Procedure:
-
Prepare a solution of 4-hydroxy-3-methoxybenzaldehyde, sodium 2-chloro-2,2-difluoroacetate, and cesium carbonate in a mixture of DMF and water.
-
Heat the solution at 100°C for 3.5 hours.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous MgSO4.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/n-hexane eluent to yield the final product.[2]
Method C: Difluoromethylation of 3,4-Dihydroxybenzaldehyde using Sodium 2-chloro-2,2-difluoroacetate
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Sodium Carbonate (Na2CO3)
-
Sodium 2-chloro-2,2-difluoroacetate
-
N,N-Dimethylformamide (DMF)
-
Water
-
Hydrochloric Acid (1.0 M)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate/petroleum ether mixture
Procedure:
-
Suspend 3,4-dihydroxybenzaldehyde and sodium carbonate in DMF in a round-bottomed flask.
-
Add an aqueous solution of sodium 2-chloro-2,2-difluoroacetate.
-
Heat the mixture to 80°C and react for 6 hours.
-
Cool the reaction mixture to room temperature and adjust the pH to 5-6 with 1.0 M hydrochloric acid.
-
Extract the mixture with ethyl acetate.
-
Collect the organic phases and dry with anhydrous MgSO4.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using an ethyl acetate/petroleum ether eluent to isolate the monosubstituted product.[3]
Cost-Benefit Analysis
Method A stands out for its potentially lower reagent cost, primarily due to the use of inexpensive sodium hydroxide as the base. However, the cost and handling of monochlorodifluoromethane gas can be a significant drawback. As an ozone-depleting substance, its use is regulated, which can impact its price and availability.[4] The reported yield of 80% with high purity is favorable for industrial applications.
Method B boasts the highest reported yield of 91%, making it an attractive option from a chemical efficiency standpoint.[2] The primary cost driver for this method is cesium carbonate, which is significantly more expensive than sodium hydroxide or sodium carbonate. While the high yield may offset some of the reagent cost, the overall process is likely to be the most expensive of the three.
Method C offers a compromise between reagent cost and yield. The use of sodium carbonate as a base makes it more economical than Method B. However, the lower yield of 57.5% for the desired mono-difluoromethylated product is a considerable disadvantage, as it implies a higher consumption of starting materials and reagents per unit of product. The formation of a disubstituted by-product also necessitates careful purification, which can add to the overall process time and cost.
Conclusion
For large-scale, industrial production where cost is a primary driver, Method A presents a compelling case, provided the logistical and regulatory challenges associated with monochlorodifluoromethane can be managed effectively. For laboratory-scale synthesis where the highest possible yield is desired and cost is a secondary concern, Method B is the most efficient. Method C represents a viable alternative, particularly if the cost of vanillin is high compared to 3,4-dihydroxybenzaldehyde, but the lower yield and need for careful purification must be taken into account. Ultimately, the choice of synthesis method will depend on the specific priorities of the research or production team, including scale, budget, and available equipment.
References
Safety Operating Guide
Proper Disposal of 4-(Difluoromethoxy)-3-methoxybenzaldehyde: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers and Scientists
The proper disposal of 4-(Difluoromethoxy)-3-methoxybenzaldehyde, a halogenated aromatic aldehyde, is crucial for maintaining laboratory safety and ensuring environmental compliance. This compound should be treated as hazardous waste and requires specific handling and disposal protocols. Adherence to these procedures is mandatory to mitigate risks to personnel and the environment.
I. Immediate Safety Considerations
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) before use.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[1][2]
-
Lab Coat: A buttoned lab coat is required.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling fumes or vapors.[1][2]
II. Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step in the disposal process. Due to its fluorinated nature, this compound is classified as a halogenated organic waste .[3] It is essential to keep halogenated and non-halogenated waste streams separate, as the disposal methods and costs can differ significantly.[4][5][6]
Step-by-Step Collection Procedure:
-
Designate a Container: Use a dedicated, clearly labeled waste container for "Halogenated Organic Waste."[7][8] The container must be in good condition, compatible with the chemical, and have a tightly sealing screw cap.[7]
-
Labeling: Label the container with the words "Hazardous Waste" and the full chemical name, "this compound."[7][8] Do not use abbreviations or chemical formulas.[7] If other halogenated solvents are added to the same container, maintain a list of all components and their approximate percentages.[4]
-
Location: Keep the waste container in a designated satellite accumulation area within the laboratory.[5] This area should be cool, dry, and well-ventilated.[5]
-
Closure: Ensure the waste container is kept closed at all times, except when actively adding waste.[5][7]
III. Disposal Protocol
The recommended disposal method for this compound is incineration.[1] This process must be carried out by a licensed and approved waste disposal facility.
Quantitative Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 73960-07-3 | [1] |
| Molecular Formula | C8H6F2O2 | [1] |
| Waste Category | Halogenated Organic Waste | [3] |
| Primary Hazard | Irritant (Skin, Eyes, Respiratory) | [1][2] |
| Recommended Disposal | Incineration | [1] |
Experimental Workflow for Disposal
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
IV. Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Containment: For small spills, use an inert, dry absorbent material (e.g., vermiculite, dry sand) to contain the substance.[1]
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: The collected spill waste must also be disposed of as halogenated organic hazardous waste.
V. Regulatory Compliance
It is the responsibility of the waste generator to comply with all federal, state, and local regulations.[2][9] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations such as the EPA's 40 CFR 261.3.[2] Always consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance and to arrange for the collection of hazardous waste.[8] Do not dispose of this chemical down the drain.[2][4][9]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. aksci.com [aksci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. vumc.org [vumc.org]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. georganics.sk [georganics.sk]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(Difluoromethoxy)-3-methoxybenzaldehyde
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS No. 73960-07-3). Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When working with this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE, categorized by the level of protection required for various laboratory scenarios.
| Protection Level | Required Personal Protective Equipment | Typical Laboratory Scenarios |
| Standard Handling | • Eye Protection: Chemical safety glasses or goggles.[1] • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] • Body Protection: Laboratory coat or chemical-resistant apron.[1] | Weighing, preparing solutions, routine reactions in a fume hood. |
| Splash Hazard | • Eye/Face Protection: Chemical splash goggles and a face shield.[3] • Hand Protection: Double gloving with chemical-resistant gloves. • Body Protection: Chemical-resistant suit or coveralls.[4][5] | Large-scale reactions, transfers of significant quantities, potential for pressure buildup. |
| Aerosol or Dust Generation | • Respiratory Protection: NIOSH-approved respirator (e.g., N95 for dusts, or an air-purifying respirator with appropriate cartridges for vapors).[1][6] • All other PPE from "Splash Hazard" level. | Operations that may generate dusts or aerosols (e.g., sonication, vigorous stirring of solids). |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound within the laboratory is critical. This workflow minimizes exposure risks and ensures regulatory compliance.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[7] The storage container should be kept tightly closed.[2][7]
Handling and Use:
-
Ventilation: All handling of this chemical must be conducted in a properly functioning chemical fume hood.[8]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling.
-
Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.
-
Spill Preparedness: Have a spill kit readily available. In case of a small spill, absorb with an inert dry material and place in a suitable container for disposal.[2] For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan:
-
Waste Segregation: Collect all waste materials containing this compound in a designated, labeled, and sealed waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal contractor.[1][2] Do not dispose of it down the drain or in regular trash.
Emergency Procedures: Immediate Actions
In the event of an exposure or accident, immediate and correct action is paramount.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If skin irritation persists, seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][2] Seek immediate medical attention.[2] |
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. georganics.sk [georganics.sk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-(Difluoromethoxy)benzaldehyde | CAS#:85684-61-3 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
